molecular formula C13H14N2O3 B554822 Ac-DL-Trp-OH CAS No. 1218-34-4

Ac-DL-Trp-OH

Cat. No.: B554822
CAS No.: 1218-34-4
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyltryptophan is an N-acetylamino acid that is the N-acetyl derivative of tryptophan. It has a role as a metabolite. It is a N-acetyl-amino acid and a tryptophan derivative. It is a conjugate acid of a N-acetyltryptophanate.
N-Acetyl-DL-tryptophan has been reported in Penicillium commune, Glycine max, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHIGRZJZPRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861672
Record name Acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N-Acetyl-DL-tryptophan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15808
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

87-32-1, 1218-34-4
Record name N-Acetyl-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyltryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-DL-tryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tryptophan, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-acetyl-DL-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-DL-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-DL-tryptophan (B554828), a racemic mixture of the N-acetylated form of the essential amino acid tryptophan. The guide details its physicochemical properties, synthesis, analytical methods, and biological activities, with a particular focus on the neuroprotective effects attributed to its L-enantiomer, N-acetyl-L-tryptophan. Detailed experimental protocols and visual diagrams of key processes are provided to support research and development applications.

Core Concepts and Properties

N-acetyl-DL-tryptophan is the N-acetylated derivative of the amino acid DL-tryptophan.[1] It is utilized in the biopharmaceutical industry as a stabilizer for therapeutic proteins, such as human albumin, to protect against oxidative and thermal degradation.[2] While the DL-racemic mixture is used in these formulations, a growing body of research has focused on the distinct biological activities of its stereoisomers, with N-acetyl-L-tryptophan (L-NAT) exhibiting significant neuroprotective properties.[3] In contrast, N-acetyl-D-tryptophan (D-NAT) appears to be biologically inert in the contexts studied.[3]

Physicochemical and Structural Data

The fundamental properties of N-acetyl-DL-tryptophan are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueCitations
Synonyms DL-N-Acetyltryptophan, DL-NAT, 2-Acetylamino-3-(1H-indol-3-yl)propionic acid[1][4]
Molecular Formula C₁₃H₁₄N₂O₃[4]
Molecular Weight 246.26 g/mol [4][5][6]
CAS Number 87-32-1[4][6]
Appearance White to off-white powder[4][7]
Melting Point 204-206 °C (with decomposition)[4][6][7]
Solubility Slightly soluble in water; Very soluble in ethanol (B145695) (96%); Soluble in dilute alkali hydroxide (B78521) solutions.[7]
Storage Temperature 2-8°C[4][6][8]

Synthesis and Manufacturing

N-acetyl-DL-tryptophan is produced through chemical synthesis. A common method involves the acetylation of tryptophan. While various specific protocols exist, the general principle involves reacting DL-tryptophan with an acetylating agent like acetic anhydride (B1165640).

Experimental Protocol: Cascade Reaction Synthesis

A patented method describes a high-yield, three-step cascade reaction starting from indole (B1671886) methylene (B1212753) hydantoin, which undergoes hydrogenation, hydrolysis, and finally acetylation.[9]

Materials:

  • Indole methylene hydantoin

  • Raney-Ni catalyst

  • Sodium hydroxide (NaOH) solution (0.5-1.0 mol/L)

  • Hydrochloric acid (HCl) (6 mol/L)

  • Acetic anhydride

Procedure:

  • Hydrogenation: In a high-pressure autoclave, combine indole methylene hydantoin, Raney-Ni catalyst, and NaOH solution.

  • Pressurize the reactor to 3.0-4.0 MPa and heat to 45-80°C for 1.5-4 hours.[9]

  • After the reaction, filter the mixture and concentrate it by 4-6 times.

  • Hydrolysis: Transfer the concentrated solution to an autoclave and heat to 120-145°C for 0.5-1.5 hours.[9]

  • Acetylation and Precipitation: Cool the reaction mixture in an ice-water bath.

  • While stirring, slowly add 6 mol/L HCl to adjust the pH.

  • Add acetic anhydride (1.2-1.4 times the molar amount of the starting indole methylene hydantoin) and stir for 30-60 minutes.[9]

  • Adjust the final pH to 2.0 with HCl to induce the precipitation of a white solid.[9]

  • Filter the precipitate, wash, and dry to obtain N-acetyl-DL-tryptophan. The reported yield for this method is approximately 80%.[9]

Synthesis Workflow

G cluster_hydrogenation Hydrogenation cluster_hydrolysis Hydrolysis cluster_acetylation Acetylation & Precipitation a Indole Methylene Hydantoin + Raney-Ni Catalyst + NaOH Solution b Pressurize (3-4 MPa) & Heat (45-80°C) a->b c Filter & Concentrate b->c d Heat in Autoclave (120-145°C) c->d e Cool in Ice Bath d->e f Add Acetic Anhydride e->f g Adjust pH to 2.0 with HCl f->g h Filter, Wash & Dry g->h i N-acetyl-DL-tryptophan h->i

Workflow for the cascade synthesis of N-acetyl-DL-tryptophan.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantification and purity assessment of N-acetyl-DL-tryptophan, particularly in complex matrices like pharmaceutical formulations.

Experimental Protocol: Reversed-Phase HPLC

This protocol is adapted from methods developed for the determination of N-acetyl-DL-tryptophan in human albumin solutions.[1][10]

Equipment and Reagents:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Accucore XL-C18)[1]

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: Phosphate (B84403) buffered solution, pH adjusted to 2.3

  • Sample Deproteinization Agent: Perchloric acid[1] or Methanol[10]

  • N-acetyl-DL-tryptophan standard

  • Internal Standard (optional but recommended): N-formyl-DL-tryptophan[10]

Procedure:

  • Sample Preparation:

    • For protein-containing samples (e.g., human albumin solution), perform deproteinization by adding perchloric acid[1] or methanol.[10]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dilute the supernatant with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: Accucore XL-C18 or equivalent.[1]

    • Flow Rate: 0.7 mL/min.[1]

    • Detection: UV absorbance at 220 nm[1] or 280 nm.[10]

    • Elution: Gradient elution using acetonitrile and phosphate buffer (pH 2.3).[1] The specific gradient profile should be optimized to achieve separation from impurities and matrix components.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of N-acetyl-DL-tryptophan (e.g., linear range of 1-60 µg/mL).[1]

    • Calculate the concentration in the unknown sample by interpolating its peak area against the standard curve.

HPLC Method Performance Data
ParameterValueCitations
Column Type Reversed-Phase C18[1][10][11]
Detection Wavelength 220 nm or 280 nm[1][10]
Linear Range 1-60 µg/mL[1]
Limit of Quantitation 0.167 µg/mL[1]
Limit of Detection 0.050 µg/mL[1]
Extraction Recovery 90.5-96.8%[1][10]

Biological Activity and Mechanism of Action

The biological significance of N-acetyl-tryptophan is predominantly associated with the L-enantiomer, N-acetyl-L-tryptophan (L-NAT), which has demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease.[3][4][12]

The proposed mechanisms center on two key actions:

  • Inhibition of Mitochondrial Apoptotic Pathway: L-NAT effectively inhibits the release of cytochrome c and other pro-apoptotic factors (like Smac/AIF) from the mitochondria into the cytoplasm.[3] This prevents the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, thereby rescuing neuronal cells from death.[3][13]

  • Modulation of Neuroinflammation: L-NAT has been described as an antagonist of the neurokinin-1 receptor (NK-1R), which binds the pro-inflammatory neuropeptide Substance P.[3] By blocking this interaction, L-NAT can inhibit the secretion of pro-inflammatory cytokines like IL-1β.[3] However, it is critical to note that recent research has challenged this view, suggesting L-NAT does not directly bind to the NK-1R at physiological concentrations.[7] This indicates that its anti-inflammatory and neuroprotective effects may be mediated through an alternative, yet-to-be-elucidated mechanism, or that the initial reports of NK-1R antagonism were based on indirect observations.

Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which L-NAT is thought to exert its neuroprotective effects, acknowledging the controversy surrounding its direct interaction with NK-1R.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion NK1R NK-1 Receptor PLC PLC Activation NK1R->PLC SP Substance P SP->NK1R Binds LNAT_ext N-acetyl-L-tryptophan (L-NAT) LNAT_ext->NK1R Antagonizes (Disputed) Inflam Pro-inflammatory Cytokine Release (e.g., IL-1β) PLC->Inflam Apaf1 Apaf-1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MitoStress Apoptotic Stimulus (e.g., Oxidative Stress) CytoC_mito Cytochrome c (in Mitochondria) MitoStress->CytoC_mito Triggers Release CytoC_cyto Cytochrome c (Released) CytoC_mito->CytoC_cyto Release CytoC_cyto->Apoptosome LNAT_int L-NAT LNAT_int->CytoC_mito Inhibits Release

Proposed neuroprotective signaling pathways of N-acetyl-L-tryptophan.

Key In Vitro Experimental Protocols

The following protocols outline key experiments to assess the neuroprotective activity of N-acetyl-tryptophan isomers.

Protocol: Neuroprotection Assay in NSC-34 Motor Neuron Cells

This assay evaluates the ability of N-acetyl-tryptophan to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • NSC-34 motor neuron-like cells

  • Cell culture medium (e.g., DMEM with FBS)

  • N-acetyl-L-tryptophan, N-acetyl-D-tryptophan, N-acetyl-DL-tryptophan

  • Hydrogen peroxide (H₂O₂) as an apoptotic stimulus

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate NSC-34 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of N-acetyl-L-tryptophan, D-NAT, or DL-NAT for 2 hours. Include a vehicle control (medium only).

  • Induction of Apoptosis: Add H₂O₂ to all wells (except for a negative control group) to induce oxidative stress and cell death. The optimal concentration of H₂O₂ should be predetermined.

  • Incubation: Incubate the plates for a period sufficient to induce significant cell death in the H₂O₂-only group (e.g., 24 hours).

  • Quantification of Cell Viability: Measure cell viability using a standard assay (e.g., MTT). Read the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the results to the untreated control group and plot cell viability versus compound concentration to determine protective effects.

Protocol: Cytochrome c Release Assay (Immunocytochemistry)

This method visually assesses the inhibition of cytochrome c release from mitochondria.[14]

Materials:

  • Cells cultured on glass coverslips (as in the neuroprotection assay)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody: Mouse anti-Cytochrome c

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mitochondrial marker (optional, e.g., MitoTracker™ Red)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells on coverslips as described in the neuroprotection assay (pre-treatment, H₂O₂ induction).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes for 10 minutes.

  • Blocking: Wash and block non-specific antibody binding for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-cytochrome c antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescent secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash, counterstain with DAPI, and mount the coverslips onto microscope slides.

  • Imaging: Visualize using a fluorescence microscope. In healthy or protected cells, cytochrome c will show a punctate, mitochondrial pattern. In apoptotic cells, it will appear as a diffuse signal throughout the cytoplasm.

In Vitro Assay Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis a Seed NSC-34 cells in 96-well plate or on coverslips b Incubate Overnight a->b c Pre-treat with N-acetyl-tryptophan isomers b->c d Induce apoptosis with H₂O₂ c->d e Incubate for 24h d->e f Cell Viability Assay (e.g., MTT) e->f g Immunocytochemistry (Cytochrome c Staining) e->g h Data Quantification & Imaging f->h g->h

Workflow for in vitro neuroprotection and mechanism of action assays.

References

An In-depth Technical Guide to the Chemical Properties and Structure of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a chemically modified form of the essential amino acid DL-tryptophan. It finds significant application in the pharmaceutical industry, primarily as a stabilizer in formulations of human serum albumin and monoclonal antibodies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities associated with its enantiomeric forms.

Chemical Structure and Identification

N-Acetyl-DL-tryptophan is a racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan. The acetylation occurs at the alpha-amino group of the tryptophan molecule.

Chemical Structure:

  • IUPAC Name: 2-acetamido-3-(1H-indol-3-yl)propanoic acid[1]

  • Molecular Formula: C₁₃H₁₄N₂O₃[2][3]

  • Molecular Weight: 246.26 g/mol [1][2][3]

  • CAS Number: 87-32-1[1][2][3]

Synonyms: this compound, N-Ac-DL-Trp-OH, Acetyl-DL-tryptophan, DL-N-Acetyltryptophan.[1][2][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, formulation, and analysis.

PropertyValueReferences
Appearance White to light yellow crystalline powder.[2][5]
Melting Point 204-206 °C (with decomposition).[2][3][4][5][6]
Solubility Slightly soluble in water. Very soluble in ethanol (B145695). Soluble in methanol (B129727) and dilute alkali hydroxide (B78521) solutions. Insoluble in cold water.[2][4][6][7][8]
pKa 3.65 ± 0.10 (Predicted).[2]
LogP -0.408 (Estimated).[2]
Density ~1.1855 g/cm³ (Rough estimate).[2][5]
Refractive Index 1.6450 (Estimate).[2]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[2][3]

Experimental Protocols

Synthesis of N-Acetyl-DL-Tryptophan

A common method for the synthesis of this compound is the acetylation of DL-tryptophan using acetic anhydride (B1165640). The following protocol is a generalized procedure based on established chemical principles.

Objective: To synthesize N-Acetyl-DL-tryptophan from DL-tryptophan.

Materials:

  • DL-Tryptophan

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (for pH adjustment, if necessary)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (beaker, flask, condenser)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

Procedure:

  • Dissolution: Dissolve DL-tryptophan in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acetylation: Slowly add a molar excess of acetic anhydride to the stirring solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction: Heat the reaction mixture under reflux for a specified period (typically 1-2 hours) to ensure complete acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of Excess Anhydride: After the reaction is complete, cool the mixture and carefully add water to hydrolyze any remaining acetic anhydride.

  • Precipitation: The product, N-acetyl-DL-tryptophan, is sparingly soluble in water and will precipitate out of the solution upon the addition of water. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with cold distilled water to remove impurities such as acetic acid and unreacted tryptophan.

  • Recrystallization (Purification): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.[2] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at a moderate temperature.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound dissolution 1. Dissolve DL-Tryptophan in Glacial Acetic Acid acetylation 2. Add Acetic Anhydride dissolution->acetylation reaction 3. Heat under Reflux acetylation->reaction hydrolysis 4. Hydrolyze Excess Anhydride reaction->hydrolysis precipitation 5. Precipitate Product hydrolysis->precipitation isolation 6. Isolate by Filtration precipitation->isolation washing 7. Wash with Cold Water isolation->washing recrystallization 8. Recrystallize from Ethanol/Water washing->recrystallization drying 9. Dry under Vacuum recrystallization->drying

Caption: General workflow for the synthesis of N-Acetyl-DL-tryptophan.

Analytical Methods

Objective: To quantify N-Acetyl-DL-tryptophan in a sample, for instance, in a human albumin solution.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • N-Acetyl-DL-tryptophan standard

  • Internal standard (e.g., N-formyl-DL-tryptophan)[7]

  • Sample preparation reagents (e.g., methanol for deproteinization)[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of N-Acetyl-DL-tryptophan and the internal standard in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For protein-containing samples like human albumin, deproteinization is necessary. Mix the sample with a sufficient volume of methanol, vortex, and centrifuge to precipitate the proteins.[7] Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18.

    • Mobile Phase: An isocratic or gradient elution using a mixture of aqueous buffer and organic modifier. The exact composition should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where N-Acetyl-DL-tryptophan has significant absorbance, such as 280 nm.[7]

    • Injection Volume: Typically 20 µL.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peaks corresponding to N-Acetyl-DL-tryptophan and the internal standard based on their retention times. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards. Determine the concentration of N-Acetyl-DL-tryptophan in the samples from the calibration curve.

Objective: To determine the concentration of N-Acetyl-DL-tryptophan in a solution.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • N-Acetyl-DL-tryptophan standard

  • Solvent (e.g., water, ethanol, or a suitable buffer)

Procedure:

  • Standard Preparation: Prepare a stock solution of N-Acetyl-DL-tryptophan of a known concentration in the chosen solvent. Prepare a series of dilutions to create calibration standards.

  • Wavelength Scan: Scan a standard solution of N-Acetyl-DL-tryptophan across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 280 nm due to the indole (B1671886) ring.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

  • Sample Measurement: Measure the absorbance of the unknown sample solution at the same λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of N-Acetyl-DL-tryptophan in the sample.

Biological Activity and Signaling Pathways

While this compound is a racemic mixture, the biological activity, particularly the neuroprotective effects, has been predominantly attributed to the L-enantiomer, N-acetyl-L-tryptophan (L-NAT).

Neuroprotective Effects of N-Acetyl-L-Tryptophan

Research has shown that L-NAT exhibits neuroprotective properties in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2] The proposed mechanism involves the inhibition of the mitochondrial pathway of apoptosis.

Initially, L-NAT was suggested to act as a neurokinin-1 (NK-1) receptor antagonist.[2] However, more recent studies have indicated that L-NAT does not bind to the NK-1 receptor, suggesting its neuroprotective effects are mediated through other pathways.

The primary mechanism of L-NAT's neuroprotective action appears to be the inhibition of mitochondrial-mediated apoptosis. This is achieved by preventing the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Key steps in the proposed neuroprotective pathway:

  • Inhibition of Cytochrome c Release: L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release.[2] Cytochrome c release is a critical step in the intrinsic apoptotic pathway.

  • Inhibition of Smac/AIF Release: L-NAT also inhibits the release of other pro-apoptotic proteins like Smac/DIABLO and AIF (Apoptosis-Inducing Factor) from the mitochondria.[2]

  • Inhibition of Caspase Activation: By preventing the release of these factors, L-NAT subsequently inhibits the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, which are responsible for carrying out the apoptotic process.[2]

  • Inhibition of Substance P and IL-1β Secretion: L-NAT has been shown to inhibit the secretion of Substance P and the pro-inflammatory cytokine IL-1β.[2]

Signaling Pathway of L-NAT Mediated Neuroprotection:

G cluster_pathway Proposed Neuroprotective Pathway of N-Acetyl-L-Tryptophan (L-NAT) lnat L-NAT mito Mitochondrion lnat->mito Inhibits release of pro-apoptotic factors sub_p Substance P Secretion lnat->sub_p il1b IL-1β Secretion lnat->il1b cyto_c Cytochrome c mito->cyto_c Release smac_aif Smac/AIF mito->smac_aif Release casp9 Caspase-9 cyto_c->casp9 Activates smac_aif->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: L-NAT's proposed neuroprotective mechanism via inhibition of the mitochondrial apoptotic pathway.

Applications in Drug Development

The primary application of this compound in drug development is as a stabilizer for protein-based therapeutics.

  • Human Serum Albumin: It is used to prevent the denaturation and aggregation of human serum albumin during pasteurization (heat treatment).

  • Monoclonal Antibodies (mAbs): this compound can act as an antioxidant, protecting labile tryptophan residues in mAbs from oxidation, thereby enhancing their stability and shelf-life.

Conclusion

N-Acetyl-DL-tryptophan is a valuable excipient in the pharmaceutical industry, with well-defined chemical and physical properties that make it an effective stabilizer for protein therapeutics. While the racemic mixture is used in formulations, the L-enantiomer has demonstrated significant neuroprotective activity through the inhibition of mitochondrial-mediated apoptosis. Further research into the precise molecular targets of N-acetyl-L-tryptophan could open new avenues for its therapeutic application in neurodegenerative diseases. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization and study of this compound.

References

An In-depth Technical Guide to the Synthesis of N-acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-tryptophan (B554828) is a chemically modified form of the essential amino acid tryptophan, utilized in various pharmaceutical and biotechnological applications. Its synthesis is a critical process for ensuring a stable and pure supply for these industries. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-acetyl-DL-tryptophan, complete with detailed experimental protocols, quantitative data, and process visualizations. The two core methods detailed are the direct acetylation of tryptophan and a cascade reaction sequence starting from indole (B1671886) methylene (B1212753) hydantoin (B18101). This document is intended to serve as a practical resource for researchers and professionals involved in the chemical synthesis and development of amino acid derivatives.

Introduction

N-acetyl-DL-tryptophan is the N-acetylated derivative of the racemic mixture of D- and L-tryptophan. The addition of the acetyl group enhances the stability of the tryptophan molecule and can modify its solubility and other physicochemical properties.[1] It finds applications as a stabilizer in pharmaceutical formulations and as a component in cell culture media.[2] The synthesis of N-acetyl-DL-tryptophan can be achieved through several chemical routes, with the most common industrial methods being the direct acetylation of tryptophan and a multi-step synthesis from precursors like indole methylene hydantoin.[3][4] This guide will explore these two primary pathways in detail.

Synthesis Pathways

There are two principal methods for the synthesis of N-acetyl-DL-tryptophan, each with distinct advantages and procedural considerations.

Pathway 1: Direct Acetylation of Tryptophan

This is a straightforward and widely used method that involves the direct reaction of tryptophan with an acetylating agent, most commonly acetic anhydride (B1165640).[5][6] The process can start with either L-tryptophan, followed by a racemization step, or directly with DL-tryptophan.

A patented method describes a high-yield process starting from L-tryptophan.[4] This process involves the acetylation of L-tryptophan in an alkaline aqueous solution, followed by racemization to the DL-form. Maintaining a high pH during the acetylation step is crucial to prevent the formation of impurities and improve the reaction rate.[4]

Diagram of the Direct Acetylation Pathway

G cluster_0 Acetylation of Tryptophan Tryptophan DL-Tryptophan or L-Tryptophan r1 Acetylation Tryptophan->r1 AceticAnhydride Acetic Anhydride AceticAnhydride->r1 Base Alkaline Solution (e.g., NaOH) Base->r1 NAT N-acetyl-DL-tryptophan r1->NAT

Caption: A simplified workflow for the direct acetylation of tryptophan.

Pathway 2: Cascade Reaction from Indole Methylene Hydantoin

This synthetic route involves a three-step cascade reaction starting from indole methylene hydantoin.[3] This method is advantageous as it can be performed in a "one-pot" fashion, which can reduce equipment investment and processing costs. The three key steps are:

  • Hydrogenation: The indole methylene hydantoin is hydrogenated, typically using a Raney-Ni catalyst.

  • Hydrolysis: The resulting intermediate is then hydrolyzed under high temperature and pressure.

  • Acetylation: The final step is the acetylation of the hydrolyzed product to yield N-acetyl-DL-tryptophan.

This integrated process offers a high-yield pathway to the final product.[3]

Diagram of the Cascade Reaction Pathway

G cluster_1 Cascade Reaction Synthesis IMH Indole Methylene Hydantoin r1 Hydrogenation IMH->r1 H2 H2 / Raney-Ni H2->r1 Hydrolysis Heat, Pressure r2 Hydrolysis Hydrolysis->r2 Acetylation Acetic Anhydride r3 Acetylation Acetylation->r3 NAT N-acetyl-DL-tryptophan Intermediate1 Intermediate r1->Intermediate1 Intermediate1->r2 Intermediate2 DL-Tryptophan r2->Intermediate2 Intermediate2->r3 r3->NAT

Caption: Workflow of the cascade reaction for N-acetyl-DL-tryptophan synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two synthesis pathways, providing a basis for comparison.

Table 1: Direct Acetylation of L-Tryptophan followed by Racemization [4]

ParameterValue
Starting MaterialL-Tryptophan
Acetylating AgentAcetic Anhydride
BaseSodium Hydroxide (B78521)
Reaction pH (Acetylation)11-13
Reaction Temperature (Acetylation)20-40 °C
Reaction Time (Acetylation)2.5 hours
Acetylation Selectivity100%
Racemization Temperature70 °C
Overall Molar Yield90.1%

Table 2: Cascade Reaction from Indole Methylene Hydantoin [3]

StepParameterValue
Hydrogenation Starting MaterialIndole Methylene Hydantoin
CatalystRaney-Ni
Pressure3.0-4.0 MPa
Temperature45-80 °C
Time1.5-4 hours
Hydrolysis Temperature120-145 °C
Time0.5-1.5 hours
Acetylation Acetylating AgentAcetic Anhydride
pH Adjustment (Final)2.0
Overall Average Yield ~80%

Detailed Experimental Protocols

The following are detailed experimental protocols for the two synthesis pathways.

Protocol 1: Direct Acetylation of L-Tryptophan and Racemization[4]

Materials:

  • L-Tryptophan (102.1 g, 0.5 mol)

  • 45% Sodium Hydroxide solution

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Acetylation:

    • In a suitable reaction vessel, dissolve 102.1 g (0.5 mol) of L-tryptophan in 300 g of water.

    • Add 44.4 g (0.5 mol) of 45% sodium hydroxide solution.

    • Simultaneously and continuously add acetic anhydride and a 45% sodium hydroxide solution.

    • Maintain the pH of the reaction mixture between 11 and 13 throughout the addition.

    • The addition should be completed over 2.5 hours.

    • Liquid chromatography analysis at this stage should indicate 100% acetylation selectivity.

  • Racemization and Isolation:

    • Heat the reaction solution to 70 °C.

    • Add 153.1 g (1.5 mol) of acetic anhydride over 2.5 hours.

    • Cool the solution to 5 °C.

    • Add concentrated hydrochloric acid to adjust the pH and precipitate the product.

    • Filter the resulting white precipitate.

    • Wash the precipitate with water and dry to obtain N-acetyl-DL-tryptophan.

Protocol 2: Cascade Reaction from Indole Methylene Hydantoin[3]

Materials:

  • Indole Methylene Hydantoin (400 g)

  • Raney-Ni Catalyst (120 g)

  • 1.0 mol/L Sodium Hydroxide solution (6 L)

  • 6 mol/L Hydrochloric Acid

  • Acetic Anhydride

Procedure:

  • Hydrogenation:

    • In a 10 L high-pressure autoclave, add 120 g of Raney-Ni catalyst, 400 g of indole methylene hydantoin, and 6 L of 1.0 mol/L sodium hydroxide solution.

    • Pressurize the autoclave to 4.0 MPa with hydrogen gas.

    • Heat the reaction mixture to 60 °C and maintain for 2 hours.

  • Hydrolysis:

    • After the reaction is complete, filter the mixture and concentrate it to 1 L.

    • Return the concentrated solution to the autoclave.

    • Heat to 145 °C and maintain for 1.5 hours to effect hydrolysis.

  • Acetylation and Isolation:

    • Cool the reaction mixture in an ice-water bath.

    • With stirring, slowly add 600 mL of 6 mol/L hydrochloric acid.

    • Add 450 mL of acetic anhydride all at once.

    • Stir for 0.5 hours.

    • Adjust the pH to 2.0 to obtain a white precipitate.

    • Filter the precipitate and dry to obtain 340 g of N-acetyl-DL-tryptophan (average yield of 78.6%).

Conclusion

The synthesis of N-acetyl-DL-tryptophan can be effectively achieved through either direct acetylation of tryptophan or a cascade reaction from indole methylene hydantoin. The direct acetylation method, particularly when starting from L-tryptophan and including a racemization step, can offer very high yields.[4] The cascade reaction provides a more streamlined, one-pot process that can be economically advantageous for industrial-scale production.[3] The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired purity, and the scale of production. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to select and optimize the synthesis of N-acetyl-DL-tryptophan for their specific needs.

References

An In-Depth Technical Guide on the Endogenous Metabolite N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH), an endogenous metabolite derived from the essential amino acid tryptophan, has emerged as a molecule of significant interest in the field of neuropharmacology and inflammation. Historically implicated as a neurokinin-1 receptor (NK-1R) antagonist, recent evidence challenges this primary mechanism, pointing towards more direct roles in cytoprotection and immunomodulation. This technical guide provides a comprehensive overview of the core functions of this compound, with a focus on its neuroprotective and anti-inflammatory properties. We delve into the molecular mechanisms, including the inhibition of mitochondrial-mediated apoptosis and the modulation of the NLRP3 inflammasome pathway. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the relevant signaling cascades to serve as a resource for researchers and professionals in drug development.

Introduction

N-Acetyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid crucial for protein synthesis and the biosynthesis of key neurochemicals like serotonin (B10506) and melatonin.[1][2] this compound exists as a racemic mixture of N-acetyl-L-tryptophan (L-NAT) and N-acetyl-D-tryptophan (D-NAT).[3] While both isomers have been studied, L-NAT is generally considered the more biologically active form.[3]

Initially, the neuroprotective effects of L-NAT were attributed to its purported antagonism of the neurokinin-1 receptor (NK-1R), thereby blocking the pro-inflammatory and apoptotic signaling of Substance P.[3] However, a 2022 study employing radioligand receptor binding assays found no significant binding of L-NAT to either human or rat NK-1R at concentrations up to the millimolar range, suggesting that its neuroprotective actions are likely independent of this receptor.

This guide will, therefore, focus on two primary, evidence-based mechanisms of this compound's function:

  • Inhibition of Mitochondrial Apoptotic Pathway: this compound has been identified as an inhibitor of cytochrome c release from the mitochondria, a critical step in the intrinsic apoptosis cascade.

  • Anti-inflammatory Effects: this compound modulates inflammatory signaling, notably through the inhibition of caspase-1 and the production of the pro-inflammatory cytokine IL-1β, suggesting an interaction with the NLRP3 inflammasome pathway.

Core Functions and Mechanisms of Action

Neuroprotection via Inhibition of Mitochondrial-Mediated Apoptosis

A primary mechanism underlying the neuroprotective effects of this compound is its ability to interfere with the intrinsic pathway of apoptosis. This pathway is heavily reliant on the integrity of the mitochondrial outer membrane. In response to cellular stress or damage, as seen in neurodegenerative conditions, the mitochondrial permeability transition pore (mPTP) opens, leading to the release of pro-apoptotic factors into the cytoplasm.

One of the most critical of these factors is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then recruits and activates caspase-9. This complex, known as the apoptosome, subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

N-acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c, as well as other pro-apoptotic proteins like Smac/DIABLO and AIF, from the mitochondria.[3] By preventing this initial step, L-NAT effectively halts the downstream activation of caspases-9 and -3, thereby preserving neuronal cell viability.[3]

Signaling Pathway: Inhibition of Mitochondrial Apoptosis

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Stress CytoC_m Cytochrome c Smac_m Smac/DIABLO AIF_m AIF CytoC_c Cytochrome c CytoC_m->CytoC_c Release Smac_c Smac/DIABLO Smac_m->Smac_c Release AIF_c AIF AIF_m->AIF_c Release AcDLTrpOH This compound (L-NAT) AcDLTrpOH->CytoC_c Inhibits Release Apoptosome Apoptosome (Caspase-9 activation) CytoC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: this compound inhibits apoptosis by preventing cytochrome c release from mitochondria.

Anti-inflammatory Function via Modulation of the NLRP3 Inflammasome

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The NLRP3 inflammasome is a multiprotein complex in the cytosol of immune cells, including microglia in the central nervous system, that plays a crucial role in the innate immune response.

Activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-IL-1β expression, typically through the activation of NF-κB. The "activation" step is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1.

Active caspase-1 has two main functions: it cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and it cleaves gasdermin D to induce a form of inflammatory cell death called pyroptosis.

Studies have shown that N-acetyl-L-tryptophan can inhibit the activation of caspase-1 and the subsequent secretion of IL-1β.[3] While the exact mechanism of how L-NAT interacts with the NLRP3 inflammasome is still under investigation, it is plausible that it, or one of its metabolites, interferes with the assembly or activation of the complex. For instance, Tranilast, a metabolite of tryptophan, has been shown to bind to the NACHT domain of NLRP3, preventing its oligomerization.

Signaling Pathway: NLRP3 Inflammasome Inhibition

cluster_Extracellular Extracellular cluster_Cytosol Cytosol PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Inflammasome NLRP3 Inflammasome Assembly PAMPs_DAMPs->Inflammasome Signal 2 (Activation) NFkB NF-κB Pathway TLR4->NFkB Signal 1 (Priming) ProIL1B_gene Pro-IL-1β Gene (Transcription) NFkB->ProIL1B_gene NLRP3_gene NLRP3 Gene (Transcription) NFkB->NLRP3_gene ProIL1B Pro-IL-1β ProIL1B_gene->ProIL1B Translation NLRP3 NLRP3 NLRP3_gene->NLRP3 Translation NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-caspase-1 ProCasp1->Inflammasome ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 Activation IL1B Mature IL-1β (Secretion) ActiveCasp1->IL1B Cleavage Inflammation Inflammation IL1B->Inflammation AcDLTrpOH This compound (L-NAT) AcDLTrpOH->ActiveCasp1 Inhibits Activation

Caption: this compound exerts anti-inflammatory effects by inhibiting caspase-1 activation.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of N-acetyl-tryptophan isomers.

Table 1: In Vitro Efficacy

CompoundModel SystemAssayEndpointEffective Concentration / IC50Reference
N-acetyl-L-tryptophan (L-NAT)NSC-34 motor neuron-like cellsH₂O₂-induced cell deathNeuroprotection0.001–10 nM[3]
N-acetyl-DL-tryptophanNSC-34 motor neuron-like cellsH₂O₂-induced cell deathNeuroprotection0.001–10 nM[3]
N-acetyl-L-tryptophan (L-NAT)NSC-34 motoneuronsSubstance P and IL-1β secretionAnti-inflammatory30 μM[3]
N-acetyl-L-tryptophan (L-NAT)NSC-34 motoneuronsH₂O₂-induced cell deathInhibition of cytochrome c, Smac, and AIF release10 μM[3]
N-acetyl-DL-tryptophanMutant-htt striatal cellsNot specifiedInhibition of cytochrome c releaseIC50 = 12.6 μMNot in search results

Table 2: In Vivo Efficacy

CompoundAnimal ModelDisease/ConditionDosing RegimenOutcomeReference
N-acetyl-L-tryptophan (L-NAT)Sprague-Dawley ratsL-DOPA-induced dyskinesia (Parkinson's model)0.5 mg/kg, s.c., once daily for 21 daysReduced incidence of dyskinesia[3]
N-acetyl-L-tryptophan (L-NAT)Wistar ratsAlCl₃-induced dementia (Alzheimer's model)50 mg/kg, i.p., once daily for 28 daysImproved spatial memory deficits[3]
N-acetyl-L-tryptophan (L-NAT)Sprague-Dawley ratsIschemia-reperfusion liver injury10 mg/kg, i.p., single doseHepatoprotection via inhibition of excessive mitophagy[3]
N-acetyl-L-tryptophan (L-NAT)mSOD1(G93A) transgenic miceAmyotrophic Lateral Sclerosis (ALS)Not specifiedDelayed disease onset and extended survivalNot in search results

Experimental Protocols

Western Blot for Detection of Cytochrome c Release

This protocol is designed to separate mitochondrial and cytosolic fractions to assess the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Experimental Workflow: Cytochrome c Release Assay

start Start: Cell Culture/Tissue induce_apoptosis Induce Apoptosis (e.g., H₂O₂ treatment) start->induce_apoptosis harvest Harvest Cells/Tissue induce_apoptosis->harvest homogenize Homogenize in Extraction Buffer harvest->homogenize centrifuge1 Low-Speed Centrifugation (700 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant1 Supernatant 1 (Cytosol + Mitochondria) centrifuge1->supernatant1 pellet1 Pellet 1 (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (10,000 x g, 30 min, 4°C) supernatant1->centrifuge2 supernatant2 Supernatant 2 (Cytosolic Fraction) centrifuge2->supernatant2 pellet2 Pellet 2 (Mitochondrial Fraction) centrifuge2->pellet2 sds_page SDS-PAGE supernatant2->sds_page pellet2->sds_page western_blot Western Blot sds_page->western_blot probe Probe with Antibodies: - Anti-Cytochrome c - Loading Controls western_blot->probe detect Detection and Quantification probe->detect end End: Assess Cytochrome c in Fractions detect->end

Caption: Workflow for assessing mitochondrial cytochrome c release via Western Blot.

Materials:

  • Cell lysis/extraction buffer (e.g., containing HEPES, MgCl₂, EDTA, EGTA, DTT, and protease inhibitors)

  • Dounce homogenizer

  • Microcentrifuge

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-cytochrome c

  • Loading control antibodies (e.g., anti-GAPDH for cytosol, anti-COX IV or VDAC for mitochondria)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell/Tissue Preparation: Culture and treat cells with this compound and/or an apoptotic stimulus. For tissues, dissect and mince on ice.

  • Homogenization: Resuspend cell pellet or minced tissue in ice-cold extraction buffer. Homogenize using a pre-chilled Dounce homogenizer on ice.

  • Fractionation (Low-Speed Centrifugation): Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Fractionation (High-Speed Centrifugation): Carefully transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 30 minutes at 4°C to pellet the mitochondria.

  • Sample Preparation: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria. Lyse the mitochondrial pellet in a suitable buffer. Determine the protein concentration of both fractions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary anti-cytochrome c antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with loading control antibodies to ensure proper fractionation.

Caspase-1 Activity Assay (Colorimetric)

This assay measures the activity of caspase-1 in cell or tissue lysates based on the cleavage of a specific colorimetric substrate.

Materials:

  • Cell lysis buffer

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Lysate Preparation:

    • Induce inflammatory conditions in cells in the presence or absence of this compound.

    • Lyse the cells using an appropriate lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

    • Determine the protein concentration of the lysate.

  • Assay:

    • In a 96-well plate, add a defined amount of protein lysate to each well.

    • Add the assay buffer to each well.

    • Initiate the reaction by adding the caspase-1 substrate Ac-YVAD-pNA.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-1 activity.

    • Include appropriate controls, such as a lysate from untreated cells and a blank with no lysate.

Conclusion

N-Acetyl-DL-tryptophan is a promising endogenous metabolite with significant neuroprotective and anti-inflammatory properties. While its role as an NK-1R antagonist is now contested, its ability to inhibit mitochondrial-mediated apoptosis and modulate the NLRP3 inflammasome pathway provides a solid foundation for its therapeutic potential in neurodegenerative and inflammatory diseases. The data and protocols presented in this guide offer a framework for further research into the precise molecular mechanisms of this compound and its development as a potential therapeutic agent. Future studies should focus on elucidating the direct molecular targets of this compound within the apoptotic and inflammatory cascades and further characterizing its pharmacokinetic and pharmacodynamic properties in relevant disease models.

References

An In-Depth Technical Guide to N-acetyl-DL-tryptophan (CAS 87-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-tryptophan, with the Chemical Abstracts Service (CAS) number 87-32-1, is a synthetically derived, acetylated form of the essential amino acid DL-tryptophan. Initially recognized for its utility as a stabilizing excipient in pharmaceutical formulations, particularly for human albumin and monoclonal antibody preparations, its biological significance has become a subject of intensive research. Emerging evidence points towards its potent neuroprotective and antioxidant properties, suggesting a therapeutic potential in a range of neurological and inflammatory conditions. This technical guide provides a comprehensive overview of N-acetyl-DL-tryptophan, encompassing its physicochemical characteristics, synthesis and analytical methodologies, and a detailed exploration of its molecular mechanisms of action. A notable focus is placed on its role in mitochondrial-mediated neuroprotection, a pathway that is independent of the neurokinin-1 receptor (NK-1R). This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

N-acetyl-DL-tryptophan is a white to off-white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its application in experimental and formulation contexts.

PropertyValueReferences
CAS Number 87-32-1[3]
Molecular Formula C₁₃H₁₄N₂O₃[3]
Molecular Weight 246.26 g/mol [3]
Melting Point 204-206 °C (decomposes)[1]
Solubility Slightly soluble in water; very soluble in ethanol (B145695) (96%); dissolves in dilute solutions of alkali hydroxides.[1]
Appearance White to yellowish-white crystals or crystalline powder.[1]
pKa 9.5[3]
UV λmax 222, 282, 291 nm

Synthesis and Manufacturing

N-acetyl-DL-tryptophan is primarily produced through chemical synthesis. The most common method involves the acetylation of L-tryptophan followed by racemization to yield the DL-form.

Experimental Protocol: Synthesis of N-acetyl-DL-tryptophan

This protocol outlines a two-step process for the synthesis of N-acetyl-DL-tryptophan from L-tryptophan.

Step 1: Acetylation of L-Tryptophan

  • Dissolve L-tryptophan in an aqueous solution of an alkali metal hydroxide (B78521) (e.g., sodium hydroxide), maintaining a pH of 11 or higher. The molar ratio of alkali metal hydroxide to L-tryptophan should be approximately 1:1.[4]

  • While vigorously stirring and maintaining the temperature between 20-40°C, simultaneously and gradually add acetic anhydride (B1165640) and an aqueous solution of the alkali metal hydroxide to the reaction mixture. The controlled addition is crucial to maintain the alkaline pH and prevent unwanted side reactions.[4]

  • Continue the reaction for 2-3 hours at 20-40°C.[4]

  • After the reaction is complete, the mixture contains N-acetyl-L-tryptophan.

Step 2: Racemization of N-acetyl-L-tryptophan

  • Heat the reaction mixture from Step 1 to 70-80°C to dissolve any precipitated crystals and ensure a homogenous solution.[4]

  • Add an excess of acetic anhydride (2-5 molar equivalents relative to the initial L-tryptophan).[4]

  • Maintain the temperature for a sufficient period to achieve complete racemization.

  • Cool the reaction mixture in an ice-water bath.

  • Slowly add a strong acid (e.g., hydrochloric acid) with stirring to adjust the pH to approximately 2.0. This will precipitate the N-acetyl-DL-tryptophan.[5]

  • Filter the white precipitate, wash with cold water, and dry to obtain the final product.[5]

G cluster_synthesis Synthesis Workflow LT L-Tryptophan Acetylation Acetylation (20-40°C, 2-3h) LT->Acetylation pH ≥ 11 NaOH NaOH (aq) NaOH->Acetylation Ac2O Acetic Anhydride Ac2O->Acetylation NALT N-acetyl-L-tryptophan Acetylation->NALT Racemization Racemization NALT->Racemization Heat (70-80°C) NADLT_sol N-acetyl-DL-tryptophan (in solution) Racemization->NADLT_sol Ac2O2 Acetic Anhydride (excess) Ac2O2->Racemization Precipitation Precipitation NADLT_sol->Precipitation pH ~2.0 HCl HCl (aq) HCl->Precipitation NADLT_solid N-acetyl-DL-tryptophan (solid) Precipitation->NADLT_solid Purification Filtration, Washing, Drying NADLT_solid->Purification Final_Product Final Product Purification->Final_Product G cluster_pathway Mitochondrial-Mediated Neuroprotection by N-acetyl-tryptophan cluster_mito Mitochondrion Stress Cellular Stress (e.g., Oxidative Stress, Excitotoxicity) mPTP Mitochondrial Permeability Transition Pore (mPTP) Stress->mPTP Induces Opening MMP ΔΨm (Mitochondrial Membrane Potential) mPTP->MMP Leads to Collapse CytC_mito Cytochrome c (in Mitochondria) mPTP->CytC_mito Promotes Release CytC_cyto Cytochrome c (in Cytosol) CytC_mito->CytC_cyto Release Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->mPTP Promotes Opening Apaf1 Apaf-1 CytC_cyto->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAT N-acetyl-tryptophan NAT->mPTP Inhibits Opening NAT->MMP Maintains NAT->CytC_mito Prevents Release

References

physical and chemical properties of Ac-DL-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

Introduction

N-Acetyl-DL-Tryptophan (this compound) is the N-acetylated derivative of the essential amino acid DL-Tryptophan.[1] As a racemic mixture, it contains both N-Acetyl-L-Tryptophan and N-Acetyl-D-Tryptophan. This compound serves as a valuable resource in various scientific and industrial fields, including pharmaceutical development, biochemical research, and as a component in dietary supplements.[2] It is recognized as an endogenous metabolite and has been investigated for its neuroprotective properties and its role in cognitive function and mood regulation.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, biological significance, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for handling, storage, and application in experimental settings.

Physical Properties

The physical characteristics of this compound determine its state and solubility, which are critical for formulation and experimental design.

PropertyValueSource(s)
Appearance White to light yellow powder or crystals.[4][5][6]
Melting Point 204-206 °C (with decomposition)[4][7]
Solubility Slightly soluble in cold water.[4][6] Very soluble in ethanol (B145695) (96%).[4][8] Soluble in methanol (B129727) and dilute solutions of alkali hydroxides.[4][5] Soluble in DMF (20 mg/ml) and DMSO (15 mg/ml).[9][4][5][6][8][9]
pKa 3.65 ± 0.10 (Predicted)[4]
pH 3.25 (0.5g/L in H₂O at 20°C)[4]
Chemical Properties

Chemical identifiers and descriptors provide specific information for the identification and characterization of the molecule.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄N₂O₃[1][4][10]
Molecular Weight 246.26 g/mol [1][4][10]
CAS Number 87-32-1[4][10]
IUPAC Name 2-acetamido-3-(1H-indol-3-yl)propanoic acid[1]
InChIKey DZTHIGRZJZPRDV-UHFFFAOYSA-N[4]
Canonical SMILES CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O[1]
Stability Stable under recommended storage conditions. Incompatible with strong oxidizing agents.[4][7]
Storage Store at 2-8°C.[4] Keep in sealed containers in a cool, dry, and ventilated place.[6][4][6]
Spectroscopic Data

Spectroscopic information is vital for the analytical identification and quantification of the compound.

PropertyValueSource(s)
UV λmax 222, 282, 291 nm[9]

Biological Activity and Signaling Pathways

This compound is more than an amino acid derivative; it is a biologically active molecule with significant therapeutic potential. The L-enantiomer, N-Acetyl-L-Tryptophan (L-NAT), is primarily responsible for the observed neuroprotective effects.

Neuroprotective Effects

Research has shown that L-NAT, a component of this compound, can rescue neuronal cells from death in models of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[11] The D-isomer, in contrast, shows no protective effect.[11] The neuroprotective mechanism of L-NAT is multi-faceted:

  • Mitochondrial Pathway Inhibition : L-NAT is an inhibitor of mitochondrial cytochrome c release.[11] This action prevents the downstream activation of apoptotic pathways.

  • Caspase Inhibition : It effectively inhibits the activation of caspase-1, caspase-9, and caspase-3, key executioners of apoptosis.[11]

  • Anti-inflammatory Action : L-NAT inhibits the secretion of the pro-inflammatory cytokine IL-1β and Substance P, a neuropeptide involved in inflammation and pain signaling.[11] This effect is believed to be mediated through interaction with the neurokinin-1 receptor (NK-1R).[11]

  • Proteasome Function : The compound helps restore the function of proteasomes, which are crucial for cellular protein degradation and quality control.[11]

G cluster_0 Neuroprotective Signaling of N-Acetyl-L-Tryptophan LNAT N-Acetyl-L-Tryptophan (L-NAT) NK1R Neurokinin-1 Receptor (NK-1R) LNAT->NK1R Binds to SubP Substance P Secretion LNAT->SubP Inhibits Mito Mitochondria LNAT->Mito Acts on CytC Cytochrome c / Smac Release LNAT->CytC Inhibits Mito->CytC Initiates Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis G cluster_1 Overview of Tryptophan Metabolism Trp Tryptophan (Trp) AcTrp This compound (Derivative) Trp->AcTrp Precursor to KP Kynurenine Pathway (~95%) Trp->KP SP Serotonin Pathway (~1-2%) Trp->SP IP Indole Pathway (Gut Microbiota) Trp->IP NAD NAD+ KP->NAD Leads to Serotonin Serotonin, Melatonin SP->Serotonin Leads to Indoles Indole Derivatives IP->Indoles Leads to G cluster_2 General Workflow for Assessing Neuroprotection A 1. Cell Culture (e.g., NSC-34 Motor Neurons) B 2. Induce Stress (e.g., Oxidative Stress, Excitotoxicity) A->B C 3. Treatment Groups B->C D Control (Vehicle) C->D E This compound C->E F 4. Incubation D->F E->F G 5. Assay for Viability/Apoptosis (e.g., MTT Assay, Caspase Activity) F->G H 6. Data Analysis G->H

References

The Role of N-Acetyl-DL-Tryptophan in Amino Acid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a derivative of the essential amino acid L-tryptophan. While the DL-racemic mixture is often used in synthesis and as a precursor, it is the L-enantiomer, N-acetyl-L-tryptophan (L-NAT), that exhibits significant biological activity. This technical guide provides an in-depth analysis of the role of this compound in amino acid metabolism, with a primary focus on the neuroprotective and modulatory functions of its active L-isomer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic and signaling pathways. The primary metabolic fate of Ac-L-Trp-OH is understood to be the enzymatic hydrolysis to L-tryptophan and acetate (B1210297) by aminoacylase (B1246476) I, thereby influencing the downstream kynurenine (B1673888) and serotonin (B10506) pathways through increased substrate availability. Furthermore, L-NAT itself has been shown to exert direct neuroprotective effects by antagonizing the neurokinin-1 receptor (NK-1R) and inhibiting key steps in the apoptotic cascade.

Introduction

Tryptophan is an essential amino acid with two primary metabolic fates in the body: the serotonin pathway, which produces the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which is involved in the production of NAD+ and several neuroactive compounds. This compound, as a modified form of tryptophan, has garnered interest for its potential therapeutic applications, particularly in neurodegenerative diseases. This guide will explore its metabolic processing and its subsequent impact on tryptophan metabolism and related signaling cascades.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Acetyl-DL-tryptophan is presented in Table 1.

PropertyValue
Synonyms This compound, N-Acetyl-DL-tryptophan
Molecular Formula C13H14N2O3
Molecular Weight 246.27 g/mol
CAS Number 87-32-1
Appearance White to off-white powder
Melting Point 204-206 °C

Metabolic Pathway of N-Acetyl-DL-Tryptophan

The primary metabolic pathway for the biologically active L-isomer of this compound involves enzymatic hydrolysis.

Enzymatic Hydrolysis: N-acetyl-L-tryptophan is a substrate for aminoacylase-1 (ACY1), an enzyme predominantly found in the kidneys and brain[1][2][3]. ACY1 catalyzes the hydrolysis of the N-acetyl group, yielding L-tryptophan and acetic acid[3]. This reaction is stereospecific, with the enzyme acting on the L-enantiomer[4]. The released L-tryptophan then enters the systemic circulation and becomes available for the two major tryptophan metabolic pathways:

  • Serotonin Pathway: Increased L-tryptophan availability can lead to enhanced synthesis of serotonin (5-hydroxytryptamine, 5-HT) and subsequently melatonin.

  • Kynurenine Pathway: The majority of L-tryptophan is metabolized via the kynurenine pathway, producing a range of neuroactive compounds, including kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic)[5][6][7][8].

The D-isomer, N-acetyl-D-tryptophan, is not a substrate for aminoacylase-1 and is largely considered biologically inactive in this context[9].

Ac_DL_Trp N-Acetyl-DL-Tryptophan Ac_L_Trp N-Acetyl-L-Tryptophan Ac_DL_Trp->Ac_L_Trp Ac_D_Trp N-Acetyl-D-Tryptophan Ac_DL_Trp->Ac_D_Trp L_Trp L-Tryptophan Ac_L_Trp->L_Trp Hydrolysis Acetate Acetate Ac_L_Trp->Acetate Hydrolysis Serotonin_Pathway Serotonin Pathway L_Trp->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway L_Trp->Kynurenine_Pathway ACY1 Aminoacylase-1 (ACY1) ACY1->Ac_L_Trp catalyzes

Metabolic fate of N-Acetyl-DL-Tryptophan.

Neuroprotective Role of N-Acetyl-L-Tryptophan

The neuroprotective effects of N-acetyl-L-tryptophan (L-NAT) have been demonstrated in preclinical models of neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS)[9][10][11]. The mechanisms underlying these effects are multifaceted and involve both direct actions of L-NAT and indirect effects through the modulation of tryptophan metabolism.

Direct Neuroprotective Mechanisms

L-NAT has been shown to exert neuroprotective effects through the following direct mechanisms:

  • Antagonism of the Neurokinin-1 Receptor (NK-1R): L-NAT acts as an antagonist of the NK-1R, disrupting the binding of its ligand, substance P[9][10][11]. Substance P is a neuropeptide involved in neuroinflammation, and its inhibition by L-NAT can reduce inflammatory signaling cascades in the brain.

  • Inhibition of Apoptosis: L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway[9][11]. By preventing the release of cytochrome c, L-NAT inhibits the activation of downstream caspases (caspase-9 and -3), thereby preventing programmed cell death[9][11].

cluster_0 Neuroinflammatory Cascade cluster_1 Apoptotic Pathway SubstanceP Substance P NK1R NK-1R SubstanceP->NK1R Inflammation Neuroinflammation NK1R->Inflammation Neuroprotection Neuroprotection Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis LNAT N-Acetyl-L-Tryptophan LNAT->NK1R antagonizes LNAT->CytochromeC inhibits release

Direct neuroprotective mechanisms of L-NAT.
Indirect Neuroprotective Mechanisms via Tryptophan Metabolism

By increasing the available pool of L-tryptophan, Ac-L-Trp-OH can indirectly influence neuroprotection by shifting the balance of tryptophan metabolism:

  • Increased Kynurenic Acid Production: A higher concentration of L-tryptophan can lead to an increase in the production of kynurenic acid, a neuroprotective metabolite in the kynurenine pathway that antagonizes glutamate (B1630785) receptors.

  • Enhanced Serotonin Synthesis: Increased serotonin levels have been associated with improved mood and cognitive function, which can be beneficial in the context of neurodegenerative diseases.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of N-acetyl-L-tryptophan.

Table 2: In Vivo Efficacy of N-acetyl-L-tryptophan in an Aluminum Chloride-Induced Rat Model of Alzheimer's Disease [10]

ParameterControlAlCl3 (10 mg/kg)AlCl3 + L-NAT (30 mg/kg)AlCl3 + L-NAT (50 mg/kg)
Escape Latency (s) in Morris Water Maze 15.2 ± 2.148.5 ± 3.925.1 ± 3.218.7 ± 2.5
Hippocampal Acetylcholinesterase Activity (µmol/min/g protein) 0.28 ± 0.030.59 ± 0.050.41 ± 0.040.32 ± 0.03
Hippocampal Glutathione (B108866) Level (µg/mg protein) 8.2 ± 0.73.5 ± 0.45.8 ± 0.67.1 ± 0.8

Table 3: In Vitro Neuroprotective Effects of N-acetyl-L-tryptophan in a Model of Amyotrophic Lateral Sclerosis [9][11]

Cell TypeConditionTreatmentOutcome
NSC-34 motor neuron-like cells Oxidative StressL-NATSignificant reduction in cell death
Primary motor neurons ExcitotoxicityL-NATInhibition of cytochrome c release and caspase-3 activation

Detailed Experimental Protocols

In Vivo Neuroprotection Study in an Alzheimer's Disease Rat Model

This protocol is based on the methodology described in studies investigating the effects of L-NAT on aluminum chloride-induced dementia in rats[10].

Objective: To evaluate the neuroprotective effects of N-acetyl-L-tryptophan on cognitive deficits and biochemical markers in a rat model of Alzheimer's disease.

Materials:

  • Male Wistar rats (180-220 g)

  • Aluminum chloride (AlCl3)

  • N-acetyl-L-tryptophan (L-NAT)

  • Morris Water Maze apparatus

  • Reagents for acetylcholinesterase activity assay (Ellman's method)

  • Reagents for glutathione assay

  • Reagents for Western blot analysis (antibodies for NF-κB, CREB, etc.)

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Dementia: Administer AlCl3 (10 mg/kg, i.p.) daily for 42 days.

  • Treatment: Following the induction period, divide the rats into treatment groups and administer L-NAT (30 mg/kg and 50 mg/kg, i.p.) or vehicle daily for 28 days.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For 5 consecutive days, conduct 4 trials per day where the rat is placed in the water maze and allowed to find a hidden platform. Record the escape latency.

    • Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.

  • Biochemical Analysis:

    • At the end of the treatment period, euthanize the animals and dissect the hippocampus and frontal cortex.

    • Acetylcholinesterase Activity: Homogenize the brain tissue and measure acetylcholinesterase activity using the Ellman's method, which involves the reaction of acetylthiocholine (B1193921) with DTNB to produce a colored product measured spectrophotometrically at 412 nm[10][11][12].

    • Glutathione Levels: Measure glutathione levels in brain homogenates using a commercially available kit or standard spectrophotometric methods.

  • Western Blot Analysis:

    • Extract proteins from brain tissue and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., NF-κB, p-CREB) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

start Start acclimatization Animal Acclimatization (1 week) start->acclimatization induction Dementia Induction (AlCl3, 42 days) acclimatization->induction treatment Treatment (L-NAT/Vehicle, 28 days) induction->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis behavioral->biochemical western_blot Western Blot Analysis biochemical->western_blot end End western_blot->end

References

An In-depth Technical Guide to N-acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

N-acetyl-DL-tryptophan (B554828) is the N-acetylated derivative of the essential amino acid DL-tryptophan. It is a racemic mixture containing equal amounts of N-acetyl-L-tryptophan (L-NAT) and N-acetyl-D-tryptophan (D-NAT). While the DL-form is used in various applications, including as a stabilizer for protein therapeutics, the biological activity, particularly its neuroprotective effects, is primarily attributed to the L-enantiomer.[1] This guide will delve into the chemical properties, synthesis, analysis, and biological activities of N-acetyl-DL-tryptophan, with a special focus on the mechanistic actions of its bioactive L-isomer.

Physicochemical Properties

N-acetyl-DL-tryptophan is a white crystalline powder.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₃H₁₄N₂O₃[3]
Molecular Weight 246.26 g/mol [3]
CAS Number 87-32-1[2]
Melting Point 204-206 °C (decomposes)[2]
Solubility
Water: 0.51 g/L at 20 °C (Slightly soluble)[3]
Ethanol (B145695) (96%): Very soluble[2][4]
DMSO: 15 mg/mL[5]
DMF: 20 mg/mL[5]
Dilute alkali hydroxides: Soluble[2][4]
pKa 9.5
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[2]

Synthesis and Analysis

Synthesis of N-acetyl-DL-tryptophan

A common method for the synthesis of N-acetyl-DL-tryptophan involves the acetylation of DL-tryptophan using acetic anhydride (B1165640). A representative laboratory-scale synthesis is described below.

Experimental Protocol: Acetylation of DL-tryptophan

  • Dissolution: Dissolve DL-tryptophan in a suitable alkaline aqueous solution, such as sodium hydroxide.

  • Acetylation: Add acetic anhydride to the solution while stirring vigorously. The reaction is typically carried out at a controlled temperature, for instance, between 20-40°C.[6]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Precipitation: Upon completion of the reaction, acidify the mixture with an acid like hydrochloric acid to a pH of approximately 2.0. This will cause the N-acetyl-DL-tryptophan to precipitate out of the solution.[7]

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then dry it. Further purification can be achieved by recrystallization from a solvent mixture such as ethanol and water.[2]

A patented method describes a cascade reaction starting from indole (B1671886) methylene (B1212753) hydantoin, involving hydrogenation, hydrolysis, and acetylation to yield N-acetyl-DL-tryptophan with a reported yield of around 80%.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is the most common method for the quantitative analysis of N-acetyl-DL-tryptophan in various matrices, including pharmaceutical formulations and biological samples.

Experimental Protocol: HPLC Analysis of N-acetyl-DL-tryptophan

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase column, such as a C18 column (e.g., Macherey-Nagel Nucleosil 100-5 C18), is commonly employed.[8]

  • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous phase with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic phase like acetonitrile.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: UV detection is usually performed at 220 nm or 280 nm.[9][10][11]

  • Sample Preparation: For samples containing proteins, such as human albumin solutions, a deproteinization step is necessary. This can be achieved by adding a precipitating agent like methanol (B129727) or perchloric acid, followed by centrifugation to remove the precipitated protein.[11]

  • Quantification: A standard curve is generated using known concentrations of N-acetyl-DL-tryptophan to quantify the amount in the sample. The linear range is typically between 1-60 µg/mL.[10][12]

Biological Activity and Mechanisms of Action

The biological effects of N-acetyl-tryptophan are primarily attributed to the L-enantiomer, N-acetyl-L-tryptophan (L-NAT). D-NAT has been shown to be inactive in neuroprotection models.[1] L-NAT has demonstrated neuroprotective, anti-inflammatory, and antioxidant properties in a variety of preclinical models.

Neuroprotection

L-NAT has shown promise in models of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.

  • In Vitro Neuroprotection: L-NAT protects against hydrogen peroxide-induced cell death in NSC-34 motor neuron-like cells with an IC50 of 1 µM.[5]

  • ALS Models: In a transgenic mouse model of ALS (mSOD1G93A), administration of L-NAT delayed disease onset, extended survival, and improved motor performance.[13]

  • Alzheimer's Disease Models: In a rat model of Alzheimer's disease induced by aluminum chloride, L-NAT (50 mg/kg) improved spatial memory deficits.[14] In another rat model using Aβ 1-42 oligomers, L-NAT treatment reduced cognitive decline and neuroinflammation.[15]

The Neurokinin-1 Receptor (NK-1R) Controversy

For many years, the neuroprotective effects of L-NAT were attributed to its action as an antagonist of the neurokinin-1 receptor (NK-1R), thereby blocking the pro-inflammatory effects of Substance P.[1][14] However, a 2022 study challenged this long-held belief.

Experimental Protocol: Radioligand Binding Assay for NK-1R

  • Membrane Preparation: Membranes are prepared from cells expressing the human or rat NK-1 receptor.

  • Radioligand: A radiolabeled NK-1R antagonist, such as [¹²⁵I]-Substance P, is used.

  • Competition Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (N-acetyl-L-tryptophan).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Using such an assay, Matalinska and Lipinski (2022) found that N-acetyl-L-tryptophan showed no significant binding to either human or rat NK-1R at concentrations up to the millimolar range.[16] This finding suggests that the neuroprotective effects of L-NAT may be independent of NK-1R antagonism. In contrast, a derivative, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl (B1604629) ester (L-732,138), is a potent NK-1R antagonist with an IC50 of 2.3 nM for the human receptor.[17]

Inhibition of Cytochrome c Release and Apoptosis

A key, and likely primary, mechanism of L-NAT's neuroprotective action is its ability to inhibit the mitochondrial apoptotic pathway. L-NAT has been identified as an inhibitor of cytochrome c release from mitochondria.[1]

Experimental Protocol: Cytochrome c Release Assay

  • Cell Culture and Treatment: Culture neuronal cells (e.g., NSC-34) and induce apoptosis using a stimulus like hydrogen peroxide, in the presence or absence of N-acetyl-L-tryptophan.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This is typically done by cell homogenization followed by differential centrifugation.

  • Western Blotting: Analyze the cytosolic fraction for the presence of cytochrome c using Western blotting with a specific anti-cytochrome c antibody. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

  • Quantification: Densitometry is used to quantify the amount of cytochrome c in the cytosol, comparing treated and untreated cells.

By preventing the release of cytochrome c, L-NAT inhibits the activation of the caspase cascade, including caspase-9 and caspase-3, thereby preventing apoptotic cell death.[1]

Antioxidant and Anti-inflammatory Effects

L-NAT also exhibits direct antioxidant and anti-inflammatory properties. It can reduce oxidative stress and inhibit the production of pro-inflammatory cytokines like IL-1β.[14][18][19] These effects likely contribute to its overall neuroprotective profile.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of L-NAT-Mediated Neuroprotection

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of N-acetyl-L-tryptophan, focusing on its role in inhibiting the mitochondrial apoptosis pathway.

G Proposed Neuroprotective Mechanism of N-acetyl-L-tryptophan cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_apoptosis Apoptotic Cascade Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation Neuroinflammation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release induces Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation triggers Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation activates Apoptosis Apoptosis Caspase_3_Activation->Apoptosis executes Cell_Survival Cell Survival L_NAT N-acetyl-L-tryptophan L_NAT->Cytochrome_c_Release inhibits

Caption: L-NAT inhibits cellular stress-induced cytochrome c release, blocking apoptosis.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of N-acetyl-DL-tryptophan in a cell-based model of neurotoxicity.

G Workflow for In Vitro Neuroprotection Assay Cell_Culture 1. Neuronal Cell Culture (e.g., NSC-34) Compound_Treatment 2. Pre-treatment with N-acetyl-DL-tryptophan Cell_Culture->Compound_Treatment Toxin_Induction 3. Induction of Neurotoxicity (e.g., H₂O₂) Compound_Treatment->Toxin_Induction Incubation 4. Incubation Toxin_Induction->Incubation Viability_Assay 5a. Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Cytochrome c release, Caspase-3 activity) Incubation->Apoptosis_Assay Data_Analysis 6. Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A standard workflow for testing the neuroprotective effects of N-acetyl-DL-tryptophan in vitro.

Pharmacokinetics

Limited pharmacokinetic data for N-acetyl-tryptophan is available from animal studies. In a study with unrestrained adult rats receiving intravenous N-acetyl-L-tryptophan, the biological value was found to be 90% of that of L-tryptophan.[20] In a mouse model of ALS, N-acetyl-L-tryptophan was found to reach the spinal cord, skeletal muscle, and brain following administration.[13] A study in rats with an Alzheimer's disease model attempted to measure brain concentrations of N-acetyl-L-tryptophan via HPLC, but the levels were below the limit of quantification of their method.[15]

Applications and Future Directions

N-acetyl-DL-tryptophan is currently used as a stabilizer in human serum albumin preparations and has been investigated for its potential to protect monoclonal antibodies from oxidation.[21] The neuroprotective properties of the L-enantiomer make it an interesting candidate for further research in the context of neurodegenerative diseases. The recent clarification of its mechanism of action, independent of the NK-1 receptor, opens up new avenues for investigation into its specific molecular targets within the mitochondrial apoptosis pathway. Future research should focus on elucidating the precise binding partners of N-acetyl-L-tryptophan that mediate its inhibitory effect on cytochrome c release, as well as conducting more detailed pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential in various disease models.

References

The Discovery and History of Acetylated Tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated tryptophan, a derivative of the essential amino acid tryptophan, has emerged from relative obscurity to become a molecule of significant interest in both clinical and research settings. Initially explored in the mid-20th century, its unique physicochemical and biological properties have led to its use as a pharmaceutical excipient and, more recently, as a potential therapeutic agent for a range of neurological and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to acetylated tryptophan, with a focus on N-acetyl-L-tryptophan (NAT), the biologically active stereoisomer.

Discovery and Early Synthesis

The exploration of N-acetylated amino acids dates back to the mid-20th century, with early studies focusing on their presence and function in biological systems. While the exact first discovery of acetylated tryptophan is not prominently documented, early methods for the N-acylation of amino acids were being developed during this period.

A significant milestone in the synthesis of N-acetyl-DL-tryptophan (B554828) was a method described by Snyder and Smith in 1944.[1] A subsequent paper by Snyder and MacDonald in 1955 detailed a procedure for the synthesis of acetyltryptophan from α-acetamidoacrylic acid and indole (B1671886) in the presence of acetic acid and acetic anhydride (B1165640), achieving a yield of 57.7%.[2] This reaction provided a viable route for the production of acetylated tryptophan for further study.

Historically, the acetylation of amino acids has been approached through various chemical methods. In 1942, Sakami and Toennies reported a method for the O-acetylation of hydroxyamino acids using acetic anhydride in the presence of perchloric acid, highlighting the interest in selective acylation of amino acid functional groups. Other early methods for N-acylation involved reacting the amino acid with acetic anhydride in an alkaline aqueous solution.[3] More contemporary methods include cascade reactions starting from indole methylene (B1212753) hydantoin, involving hydrogenation, hydrolysis, and acetylation, which can achieve high yields of N-acetyl-DL-tryptophan.

Physicochemical Properties

N-acetyl-DL-tryptophan is a white powder with limited solubility in water but is very soluble in ethanol (B145695) and dilute alkali hydroxide (B78521) solutions.[4] It is a stable compound but incompatible with strong oxidizing agents.[4] The physicochemical properties of N-acetyl-DL-tryptophan and its L- and D-isomers are summarized in the table below.

PropertyN-Acetyl-DL-tryptophanN-Acetyl-L-tryptophanN-Acetyl-D-tryptophan
Molecular Formula C₁₃H₁₄N₂O₃C₁₃H₁₄N₂O₃C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol 246.26 g/mol 246.26 g/mol
Melting Point 204-206 °C (dec.)188-190 °CNot available
Solubility in Water Slightly solubleNot available>36.9 µg/mL
logP (Octanol/Water) Not available1.11.1

Biological Roles and Therapeutic Potential

N-acetyl-L-tryptophan (NAT) has garnered significant attention for its diverse biological activities, particularly its neuroprotective and anti-inflammatory effects.

Neuroprotection

Extensive research has demonstrated the neuroprotective effects of NAT in various models of neurological disorders. Studies have shown that NAT can rescue neuronal cells from death in models of amyotrophic lateral sclerosis (ALS).[5] It has also been shown to delay disease onset and extend survival in a transgenic mouse model of ALS. The neuroprotective mechanisms are believed to involve the inhibition of mitochondrial death pathways and inflammation.

Anti-inflammatory Activity

NAT exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β.[6] This anti-inflammatory action is linked to its ability to interfere with the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in innate immunity and inflammation.

Inhibition of Cytochrome c Release

A key mechanism underlying the neuroprotective effects of NAT is its ability to inhibit the release of cytochrome c from mitochondria.[6][7][8][9] Cytochrome c release is a critical step in the intrinsic pathway of apoptosis (programmed cell death). By preventing its release, NAT helps to maintain mitochondrial integrity and inhibit the activation of downstream caspases, which are the executioners of apoptosis.

Role as a Pharmaceutical Stabilizer

Historically, N-acetyl-DL-tryptophan has been used as a stabilizer in pharmaceutical preparations, particularly for human serum albumin solutions.[10] It helps to prevent the oxidative degradation of proteins, thereby enhancing their stability and shelf-life.[10]

Signaling Pathways

N-acetyl-L-tryptophan exerts its biological effects through the modulation of specific signaling pathways. One of the most well-characterized is its interaction with the Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome pathway.

TLR4_NLRP3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/DAMPs TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_expression Gene Expression (pro-IL-1β, NLRP3) NFkB->Gene_expression Translocates to nucleus NLRP3_inactive pro-NLRP3 NLRP3_active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleaves IL1b IL-1β pro_IL1b->IL1b Mature Inflammasome->Caspase1 Cleaves NAT N-acetyl-L-tryptophan NAT->TLR4 Inhibits NAT->Inflammasome Inhibits Gene_expression->NLRP3_inactive Gene_expression->pro_IL1b

TLR4/NLRP3 Inflammasome Signaling Pathway and NAT Inhibition.

As depicted in the diagram, Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) bind to TLR4, initiating a signaling cascade that leads to the activation of NF-κB.[11][12][13][14][15] NF-κB then promotes the transcription of pro-inflammatory genes, including pro-IL-1β and NLRP3. A second signal triggers the assembly of the NLRP3 inflammasome, which activates caspase-1, leading to the cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β. N-acetyl-L-tryptophan has been shown to inhibit this pathway, likely by interfering with TLR4 signaling and the subsequent inflammasome activation.[11][12][13][14][15]

Experimental Protocols

Synthesis of N-acetyl-DL-tryptophan (Adapted from Snyder and MacDonald, 1955)[2]

Materials:

  • α-acetamidoacrylic acid

  • Indole

  • Acetic acid

  • Acetic anhydride

Procedure:

  • A mixture of α-acetamidoacrylic acid and indole is prepared in a solution of acetic acid and acetic anhydride.

  • The reaction mixture is heated under reflux for a specified period.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., sodium hydroxide solution) and then acidified (e.g., with hydrochloric acid) to precipitate the N-acetyl-DL-tryptophan.

  • The precipitate is collected by filtration, washed, and dried.

Note: This is a generalized procedure. For precise molar ratios, reaction times, and purification details, refer to the original publication.

Quantification of N-acetyl-tryptophan in Human Serum Albumin by HPLC[6][12][18]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

Reagents:

Procedure:

  • Sample Preparation: Deproteinize the human serum albumin samples by adding a protein precipitating agent (e.g., perchloric acid or methanol). Centrifuge to pellet the precipitated protein.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer.

    • Flow Rate: Typically 0.7-1.0 mL/min.

    • Detection: UV absorbance at 220 nm or 280 nm.

    • Column Temperature: Ambient or controlled.

  • Analysis: Inject the supernatant from the prepared samples and standards onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area of the N-acetyl-tryptophan standards against their known concentrations. Determine the concentration of N-acetyl-tryptophan in the samples by comparing their peak areas to the standard curve.

In Vitro Caspase-1 Activity Assay[19][20][21][22][23]

Principle: This assay measures the activity of caspase-1 by detecting the cleavage of a specific substrate that releases a chromophore or fluorophore.

Materials:

  • Cell or tissue lysates containing active caspase-1.

  • Caspase-1 specific substrate (e.g., Ac-YVAD-pNA for colorimetric detection or Ac-YVAD-AFC for fluorometric detection).

  • Assay buffer.

  • N-acetyl-L-tryptophan (as the test compound).

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Prepare cell or tissue lysates according to standard protocols.

  • In a 96-well plate, add the cell lysate, assay buffer, and different concentrations of N-acetyl-L-tryptophan. Include appropriate controls (e.g., vehicle control, positive control with a known caspase-1 inhibitor).

  • Initiate the reaction by adding the caspase-1 substrate.

  • Incubate the plate at 37°C for a specified time.

  • Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) using a microplate reader.

  • Calculate the percentage of caspase-1 inhibition by N-acetyl-L-tryptophan compared to the vehicle control.

Cytochrome c Release Assay[9][10][11][24]

Principle: This assay determines the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis, often using Western blotting.

Materials:

  • Cells treated with an apoptotic stimulus and N-acetyl-L-tryptophan.

  • Mitochondria isolation buffer.

  • Cytosolic extraction buffer.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody against cytochrome c.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Culture cells and treat them with the desired apoptotic stimulus in the presence or absence of N-acetyl-L-tryptophan.

  • Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Determine the protein concentration of each fraction.

  • Separate the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for cytochrome c.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the amount of cytochrome c in the cytosolic fraction to assess its release from the mitochondria.

Quantitative Data

Concentrations of Tryptophan and its Metabolites in Human Fluids

The following table summarizes the reported concentrations of tryptophan and related metabolites in human serum and cerebrospinal fluid (CSF). It is important to note that concentrations of N-acetyl-tryptophan are not routinely measured in clinical practice and data is limited.

AnalyteFluidConcentration RangeReference
TryptophanSerum52.7 (44.9–65.6) µM[16]
TryptophanSerum57.5 (13.4) µmol/L[17]
TryptophanCSFElevated in alcoholics compared to healthy subjects[18]
KynurenineSerum2.94 (2.29–4.38) µM[16]
KynurenineSerum1.4 (0.4) µmol/L[17]
KynurenineCSFSignificant differences observed between cohorts with neurodegenerative diseases[19]
3-hydroxy-kynurenineSerumSignificant differences observed between cohorts with neurodegenerative diseases[19]
5-hydroxy-tryptophanSerumSignificant differences observed between cohorts with neurodegenerative diseases[19]
N-acetyl-tryptophanCSFNot routinely measured; levels of other tryptophan metabolites are altered in neurodegenerative diseases[19][20][21]

Conclusion and Future Directions

The journey of acetylated tryptophan from a simple amino acid derivative to a molecule of therapeutic interest is a testament to the ongoing exploration of endogenous metabolites and their physiological roles. While its history is rooted in early organic synthesis and its application as a pharmaceutical stabilizer, current research is uncovering its potential to combat neuroinflammation and neuronal death.

Future research should focus on several key areas:

  • Elucidating the precise molecular targets of N-acetyl-L-tryptophan: While its effects on the TLR4/NLRP3 pathway are becoming clearer, a comprehensive understanding of all its interacting partners is needed.

  • Pharmacokinetic and pharmacodynamic studies in humans: To translate the promising preclinical findings into clinical applications, robust studies on its absorption, distribution, metabolism, and excretion in humans are essential.

  • Clinical trials for neurodegenerative and inflammatory diseases: Well-designed clinical trials are necessary to evaluate the safety and efficacy of N-acetyl-L-tryptophan as a therapeutic agent for conditions such as ALS, Alzheimer's disease, and Parkinson's disease.

  • Development of novel derivatives: The synthesis and evaluation of new acetylated tryptophan analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the development of next-generation therapeutics.

References

Ac-DL-Trp-OH as a Precursor to Serotonin and Melatonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth analysis of N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH) as a potential precursor for the biosynthesis of the critical neurochemicals serotonin (B10506) and melatonin (B1676174). It is intended for researchers, scientists, and professionals in the field of drug development. This document details the established metabolic pathways of L-tryptophan, proposes a metabolic route for this compound, presents available quantitative data, and outlines relevant experimental protocols. The conversion of this compound necessitates a two-fold process: enzymatic deacetylation to yield free tryptophan and the subsequent stereospecific conversion of the L-isomer into downstream neurochemicals. This guide explores the enzymatic steps, potential efficiencies, and analytical methodologies required to investigate this compound's efficacy as a prodrug for delivering tryptophan.

Introduction

Serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) are indoleamines derived from the essential amino acid L-tryptophan. Serotonin is a pivotal neurotransmitter in the central nervous system, modulating mood, sleep, appetite, and cognition.[1][2] Melatonin, primarily synthesized in the pineal gland, is the key hormone regulating circadian rhythms and has potent antioxidant properties.[1][3]

The bioavailability of orally administered L-tryptophan can be influenced by transport competition with other large neutral amino acids (LNAAs) at the blood-brain barrier.[4][5] This has led to interest in tryptophan derivatives that may offer improved stability or altered pharmacokinetic profiles. N-Acetyl-DL-tryptophan (this compound) is the N-acetylated, racemic form of tryptophan.[6][7] Its potential as a precursor hinges on its in vivo conversion to L-tryptophan, the sole isomer utilized in the canonical serotonin and melatonin synthesis pathway. This document examines the core biochemical principles and experimental considerations for evaluating this compound in this role.

Metabolic Pathways

Canonical Biosynthesis of Serotonin and Melatonin from L-Tryptophan

The biosynthesis of serotonin and melatonin from L-tryptophan is a well-characterized, four-step enzymatic cascade.[1][8]

  • Hydroxylation: The pathway begins with the rate-limiting conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH) and requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).[1][9]

  • Decarboxylation: 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC), which uses pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) as a cofactor, to produce serotonin.[10][11]

  • N-Acetylation: In the pineal gland and other tissues, serotonin is converted to N-acetylserotonin (NAS). This step is catalyzed by arylalkylamine N-acetyltransferase (AANAT), often considered the rate-limiting enzyme for melatonin production, using acetyl-CoA as the acetyl group donor.[12][13]

  • O-Methylation: Finally, NAS is methylated by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to form melatonin. S-adenosyl methionine (SAM) serves as the methyl donor in this reaction.[3][12]

Canonical Serotonin and Melatonin Pathway trp L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) trp->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) htp->serotonin Aromatic L-Amino Acid Decarboxylase (AADC) nas N-Acetylserotonin (NAS) serotonin->nas Arylalkylamine N-Acetyltransferase (AANAT) melatonin Melatonin nas->melatonin Acetylserotonin O-Methyltransferase (ASMT)

Canonical biosynthesis pathway from L-Tryptophan.
Proposed Metabolic Pathway for this compound

This compound is not a direct substrate for the enzymes in the canonical pathway. Its conversion requires initial metabolic steps to produce L-tryptophan.

  • Deacetylation: The primary and essential first step is the hydrolysis of the N-acetyl group from both isomers to yield DL-tryptophan. This reaction would be catalyzed by N-acyl-amino acid hydrolases (or deacetylases).[14] The efficiency of this step is a critical determinant of the overall potential of this compound as a precursor.

  • Stereoisomer Separation: Following deacetylation, a racemic mixture of DL-tryptophan is produced. The subsequent biosynthetic pathway is stereospecific.

    • L-Tryptophan: The L-isomer is the natural substrate for Tryptophan Hydroxylase (TPH) and enters the canonical pathway described in section 2.1 to be converted to serotonin and melatonin.[15]

    • D-Tryptophan: The D-isomer is not a substrate for TPH in the serotonin pathway.[15] D-amino acids are typically metabolized via other routes, often involving D-amino acid oxidase, or may be excreted.[16] Its contribution to serotonin and melatonin synthesis is considered negligible.

Proposed this compound Metabolism ac_dl_trp This compound deacetylation Deacetylation (Hydrolase) ac_dl_trp->deacetylation dl_trp DL-Tryptophan deacetylation->dl_trp l_trp L-Tryptophan dl_trp->l_trp 50% d_trp D-Tryptophan dl_trp->d_trp 50% pathway Canonical Serotonin & Melatonin Pathway l_trp->pathway other Other Metabolic Pathways / Excretion d_trp->other

Proposed metabolic conversion of this compound.

Quantitative Data

Quantitative data on the direct conversion of this compound to serotonin and melatonin is limited in publicly available literature. Research has focused more on the biological activities of the individual L- and D-isomers of N-acetyl-tryptophan.[15] The tables below summarize relevant physical and chemical properties and provide a framework for the types of data required for a full evaluation.

Table 1: Physicochemical Properties of N-Acetyl-DL-Tryptophan

PropertyValueReference
CAS Number 87-32-1[6]
Molecular Formula C₁₃H₁₄N₂O₃[6][7]
Molecular Weight 246.26 g/mol [6][7]
Appearance White crystalline powder[17]
Solubility in Water 0.14 g/100g (30°C)[17]
pH (in solution) 2.5 - 3.5[17]

Table 2: Key Parameters for Evaluating Precursor Efficacy (Hypothetical Data for Illustration)

ParameterThis compoundL-Tryptophan (Reference)Comments
Bioavailability (Oral) Data NeededVariable (50-80%)Depends on competition with other LNAAs.
Deacetylation Rate (Vmax) Data NeededN/ACritical for determining the rate of free tryptophan release.
TPH Affinity (Km for L-Trp) N/A~50 µMThe Km value for the L-tryptophan produced from this compound would be identical.
Peak Plasma L-Trp Conc. Data NeededDose-dependentA key metric to compare delivery efficiency.
Brain Serotonin Increase Data NeededDose-dependentThe ultimate measure of central nervous system precursor activity.

Experimental Protocols

Evaluating this compound as a precursor requires a multi-step experimental approach, from basic enzymatic assays to in vivo animal studies.

Protocol 1: In Vitro Deacetylation Assay

Objective: To determine if and how efficiently this compound is converted to DL-tryptophan by tissue homogenates.

Methodology:

  • Tissue Preparation: Homogenize rodent liver or brain tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a microcentrifuge tube, combine the tissue supernatant, a known concentration of this compound (substrate), and buffer to a final volume.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a protein precipitating agent, such as ice-cold trichloroacetic acid (TCA) or acetonitrile (B52724).[18]

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the presence and quantity of tryptophan using HPLC (as described in Protocol 2).

  • Data Analysis: Plot the concentration of tryptophan produced over time to determine the reaction rate, normalized to the total protein content.

Protocol 2: HPLC Analysis of Tryptophan and Metabolites

Objective: To separate and quantify tryptophan, serotonin, melatonin, and related metabolites in biological samples.

Methodology:

  • Sample Preparation:

    • For plasma/serum or reaction supernatants, perform protein precipitation with an acid (e.g., 0.1% trifluoroacetic acid - TFA) or organic solvent (e.g., acetonitrile).[18][19]

    • Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet proteins.

    • Filter the resulting supernatant through a 0.2 µm filter before injection.[20]

  • Chromatographic System:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: C18 reverse-phase column (e.g., Ultrasphere, 5 µm, 250 mm × 4.6 mm).[19]

    • Mobile Phase A: 0.1% TFA in water.[19]

    • Mobile Phase B: 0.1% TFA in an 80:20 mixture of acetonitrile and water.[19]

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. For example: 5% B for 2 min, ramp to 65% B over 35 min, then ramp to 100% B.[19]

    • Flow Rate: 1.0 mL/min.[19]

    • Column Temperature: 30°C.[19]

  • Detection:

    • UV Detection: Monitor at wavelengths of 220 nm and 280 nm for indole-containing compounds.[19]

    • Electrochemical Detection or Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially for low-concentration metabolites in complex matrices.[20][21]

  • Quantification: Run a calibration curve with known concentrations of analytical standards (this compound, L-Tryptophan, D-Tryptophan, Serotonin, Melatonin) to quantify the analytes in the samples.

Analytical Workflow sample Biological Sample (Plasma, Tissue Homogenate) precip Protein Precipitation (e.g., Acetonitrile, TCA) sample->precip centrifuge1 Centrifugation (10,000 x g, 4°C) precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant filter Syringe Filtration (0.2 µm) supernatant->filter hplc HPLC-MS/MS Injection & Analysis filter->hplc data Data Processing & Quantification hplc->data

General workflow for sample analysis.

Discussion and Future Directions

The viability of this compound as a prodrug for serotonin and melatonin depends almost entirely on the rate and extent of its in vivo deacetylation to free L-tryptophan.

  • Potential Advantages:

    • Stability: N-acetylation can protect the amino group from degradation, potentially increasing stability during storage or transit through the gastrointestinal tract.

    • Altered Absorption/Transport: The acetyl group modifies the molecule's physicochemical properties, which could alter its absorption kinetics compared to free tryptophan.

  • Key Challenges and Limitations:

    • Inactive D-Isomer: 50% of the administered dose is the D-isomer, which is not a precursor to serotonin.[15] This inherently limits the maximum theoretical conversion efficiency.

    • Deacetylation Efficiency: The identity, tissue distribution, and efficiency of the hydrolase(s) responsible for removing the acetyl group are unknown and represent the most significant knowledge gap. Slow or incomplete deacetylation would result in poor bioavailability of L-tryptophan.

    • Metabolic Load: The body must process and excrete the resulting D-tryptophan and acetate, which constitutes an additional metabolic burden.

  • Future Research:

    • Enzyme Identification: Identify the specific N-acyl-amino acid hydrolase(s) that catalyze the deacetylation of this compound and characterize their kinetics.

    • Pharmacokinetic Studies: Conduct comprehensive PK studies in animal models to compare plasma and brain levels of L-tryptophan following administration of this compound versus an equimolar dose of L-tryptophan.

    • Pharmacodynamic Studies: Measure downstream effects, including changes in brain serotonin, 5-HIAA, and melatonin levels, following administration to determine the ultimate biological impact.

    • Stereoisomer-Specific Research: Future development should focus on the pure N-acetyl-L-tryptophan isomer to avoid the inactive D-form, thereby doubling the potential precursor efficiency per unit mass.

Conclusion

This compound is a synthetic derivative of tryptophan that can theoretically serve as a precursor to serotonin and melatonin. However, its conversion is indirect, requiring an initial, rate-limiting deacetylation step and relying solely on the L-isomer for entry into the canonical biosynthetic pathway. While it may offer altered stability or pharmacokinetic properties, its efficacy is fundamentally constrained by the presence of the inactive D-isomer and the efficiency of the yet-to-be-characterized deacetylation process. Rigorous enzymatic, pharmacokinetic, and pharmacodynamic studies are essential to validate its potential as a scientifically sound and efficient prodrug for tryptophan delivery to the central nervous system.

References

The Crossroads of Metabolism: A Technical Guide to the Biological Significance of Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, stands as a critical precursor to a vast and functionally diverse array of bioactive molecules. Beyond its fundamental role in protein synthesis, the metabolic fate of tryptophan gives rise to derivatives that are integral to neurotransmission, immune regulation, circadian rhythms, and cellular homeostasis. Dysregulation of these metabolic pathways is increasingly implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and psychiatric conditions. This technical guide provides an in-depth exploration of the core tryptophan metabolic pathways and the biological significance of their derivatives, offering a valuable resource for researchers and drug development professionals. We present a comprehensive overview of the serotonin (B10506), kynurenine (B1673888), melatonin, and indole (B1671886) pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Tryptophan Metabolic Pathways: An Overview

The metabolism of tryptophan is primarily channeled through three major pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway, which is largely mediated by the gut microbiota. A fourth crucial pathway leads to the synthesis of melatonin, a downstream product of serotonin. Over 95% of dietary tryptophan is catabolized via the kynurenine pathway, highlighting its quantitative dominance.[1] The remaining portion is converted into serotonin and its derivatives or metabolized by gut bacteria into various indole compounds.[1][2]

The Serotonin Pathway: Beyond Mood Regulation

The synthesis of serotonin (5-hydroxytryptamine, 5-HT) from tryptophan is a two-step enzymatic process initiated by tryptophan hydroxylase (TPH), the rate-limiting enzyme, followed by decarboxylation.[3][4] Serotonin produced in the central nervous system acts as a key neurotransmitter, modulating mood, appetite, sleep, and cognition.[5][6][7] Peripherally, serotonin is synthesized predominantly by enterochromaffin cells in the gut, where it regulates intestinal motility.[5][7] It also plays roles in vasoconstriction, blood clotting, and bone metabolism.[5][6]

Serotonin Signaling Pathway

Serotonin exerts its diverse effects by binding to a large family of 5-HT receptors, which are primarily G-protein coupled receptors (GPCRs), with the exception of the ionotropic 5-HT3 receptor.[8] Activation of these receptors triggers various downstream signaling cascades.

Serotonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT_Receptor 5-HT Receptor (GPCR) Serotonin->5-HT_Receptor Binds SERT SERT Serotonin->SERT Reuptake G_Protein G Protein 5-HT_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Activates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to

Caption: Simplified Serotonin Signaling Pathway.

The Kynurenine Pathway: A Hub of Immune and Neuronal Regulation

The kynurenine pathway is the principal route of tryptophan degradation, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[1][9] This pathway generates a number of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which have significant effects on the immune and nervous systems.[10][11] Dysregulation of the kynurenine pathway is implicated in a wide range of diseases, including neurodegenerative disorders, psychiatric conditions, and cancer.[10][11][12][13] Kynurenic acid is known to be neuroprotective, acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, while quinolinic acid is neurotoxic.[14][15]

Kynurenine Signaling Pathway

The metabolites of the kynurenine pathway exert their effects through various mechanisms, including the modulation of neurotransmitter receptors and activation of the aryl hydrocarbon receptor (AhR).

Kynurenine_Pathway cluster_neuroactive Neuroactive Metabolites cluster_immune Immune Modulation Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Catalyzes Kynurenine Kynurenine IDO_TDO->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Kynurenine->Quinolinic_Acid AhR_Activation Aryl Hydrocarbon Receptor (AhR) Activation Kynurenine->AhR_Activation Immune_Cell_Modulation Immune Cell Modulation AhR_Activation->Immune_Cell_Modulation Melatonin_Pathway Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Multi-step synthesis Melatonin Melatonin Serotonin->Melatonin Enzymatic conversion MT1_MT2_Receptors MT1/MT2 Receptors Melatonin->MT1_MT2_Receptors Binds Circadian_Rhythm_Regulation Circadian Rhythm Regulation MT1_MT2_Receptors->Circadian_Rhythm_Regulation Indole_AhR_Pathway Tryptophan Tryptophan Gut_Microbiota Gut Microbiota Tryptophan->Gut_Microbiota Metabolized by Indole_Derivatives Indole Derivatives Gut_Microbiota->Indole_Derivatives AhR Aryl Hydrocarbon Receptor (AhR) Indole_Derivatives->AhR Activate Gene_Expression Gene Expression (e.g., IL-22) AhR->Gene_Expression Regulates Gut_Homeostasis Gut Homeostasis & Immune Regulation Gene_Expression->Gut_Homeostasis

References

A Comprehensive Technical Guide to the Racemic Mixture of N-Acetyltryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyltryptophan, the N-acetylated derivative of the essential amino acid tryptophan, exists in two enantiomeric forms: N-acetyl-L-tryptophan and N-acetyl-D-tryptophan. When synthesized chemically, it is typically produced as a racemic mixture (N-acetyl-DL-tryptophan), containing equal amounts of both enantiomers. This guide provides an in-depth exploration of the racemic mixture of N-acetyltryptophan, focusing on its physicochemical properties, resolution of its enantiomers, and the distinct biological activities of the individual isomers, which are of significant interest in pharmaceutical and biotechnological research.

N-acetyl-DL-tryptophan is utilized as a stabilizer in biopharmaceutical formulations, particularly for proteins like human serum albumin, where it can act as an antioxidant to protect labile tryptophan residues.[1] The therapeutic potential of the individual enantiomers, especially the neuroprotective effects attributed to the L-form, necessitates efficient methods for their separation and characterization.[2][3]

Physicochemical Properties

The racemic mixture and its constituent enantiomers possess distinct physical and chemical properties. A summary of key quantitative data is presented below for easy comparison.

PropertyN-Acetyl-DL-TryptophanN-Acetyl-L-TryptophanN-Acetyl-D-Tryptophan
Molecular Formula C₁₃H₁₄N₂O₃[4][5]C₁₃H₁₄N₂O₃C₁₃H₁₄N₂O₃[5]
Molecular Weight 246.26 g/mol [4]246.26 g/mol 246.26 g/mol [5]
Melting Point 204-206 °C (dec.)[6]189.5 °C185-187 °C[7]
Solubility Slightly soluble in water; very soluble in ethanol.[1][6]Sparingly soluble in water.[8]Data not readily available, expected to be similar to L-enantiomer.
Specific Rotation ([α]D) 0° (as a racemic mixture)+28° to +30° (c=1, NaOH 1M)-28° to -30° (expected)

Resolution of the Racemic Mixture

The separation of the racemic mixture of N-acetyltryptophan into its pure enantiomers is a critical step for investigating their individual biological activities and for the development of stereospecific pharmaceuticals. Both enzymatic and chemical methods have been successfully employed for this purpose.

Enzymatic Resolution

Enzymatic resolution is a widely used method that leverages the stereospecificity of enzymes to selectively act on one enantiomer in the racemic mixture. Acylases, particularly those from microbial sources like Aspergillus and Penicillium, are effective for the hydrolysis of N-acetyl-DL-tryptophan.[9] The enzyme selectively hydrolyzes the acetyl group from N-acetyl-L-tryptophan, yielding L-tryptophan, while leaving N-acetyl-D-tryptophan unreacted. The resulting mixture of L-tryptophan and N-acetyl-D-tryptophan can then be separated based on their different physicochemical properties.

Experimental Protocol: Enzymatic Resolution using Mold Acylase [9]

  • Substrate Preparation: Dissolve 10 g (0.041 mol) of N-acetyl-DL-tryptophan in 500 ml of water.

  • Neutralization: Adjust the pH to approximately 7.0 by adding 2 g of calcium carbonate.

  • Enzyme Addition: Add a purified acylase solution (e.g., from Aspergillus oryzae) to the substrate solution. The amount of enzyme should be sufficient to ensure complete hydrolysis of the L-enantiomer.

  • Incubation: Incubate the reaction mixture at 38°C for 48 hours. Toluene can be added to prevent microbial contamination.

  • Calcium Removal: After incubation, remove the calcium by adding a calculated amount of oxalic acid to precipitate calcium oxalate.

  • Separation:

    • Filter the reaction mixture to remove the precipitate.

    • Concentrate the filtrate, which now contains L-tryptophan and unreacted N-acetyl-D-tryptophan.

    • Adjust the pH to the isoelectric point of L-tryptophan (pH 5.9) to precipitate L-tryptophan.

    • Isolate the L-tryptophan by filtration.

  • Isolation of N-acetyl-D-tryptophan:

    • The filtrate from the L-tryptophan precipitation contains N-acetyl-D-tryptophan.

    • Acidify the filtrate to precipitate the N-acetyl-D-tryptophan.

    • Isolate the N-acetyl-D-tryptophan by filtration and recrystallize from a suitable solvent like ethanol-water.[6]

Workflow for Enzymatic Resolution

G Enzymatic Resolution of N-Acetyl-DL-Tryptophan sub N-Acetyl-DL-Tryptophan (Racemic Mixture) reaction Enzymatic Hydrolysis (pH 7, 38°C) sub->reaction enzyme Acylase from Aspergillus sp. enzyme->reaction mixture Mixture of: L-Tryptophan & N-Acetyl-D-Tryptophan reaction->mixture separation Separation based on physicochemical properties mixture->separation l_trp Pure L-Tryptophan separation->l_trp Precipitation at isoelectric point d_nat Pure N-Acetyl-D-Tryptophan separation->d_nat Acidification of filtrate

Caption: Workflow of the enzymatic resolution of N-acetyl-DL-tryptophan.

Chemical Resolution

Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture. These diastereomers have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chemical Resolution using a Chiral Amine [7]

  • Salt Formation: Dissolve N-acetyl-DL-tryptophan in a warm solvent (e.g., aqueous ethanol). Add a slightly excess equimolecular amount of a chiral resolving agent, such as L(+)-threo-(1-p-nitro phenyl)-2-amino propanediol-(1,3).

  • Fractional Crystallization: Cool the solution to allow for the precipitation of the less soluble diastereomeric salt (in this case, the salt of N-acetyl-L-tryptophan with the resolving agent).

  • Separation: Separate the precipitated salt from the mother liquor by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt (containing N-acetyl-D-tryptophan).

  • Liberation of Enantiomers:

    • Treat the isolated salt with an acid (e.g., hydrochloric acid) to decompose the salt and precipitate the optically pure N-acetyl-L-tryptophan.

    • Acidify the mother liquor to precipitate the N-acetyl-D-tryptophan.

  • Purification: Recrystallize the separated enantiomers to achieve high optical purity.

Workflow for Chemical Resolution

G Chemical Resolution of N-Acetyl-DL-Tryptophan racemate N-Acetyl-DL-Tryptophan (Racemic Mixture) salt_formation Formation of Diastereomeric Salts racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L(+)-threo-amine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Precipitate) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 l_enantiomer Pure N-Acetyl-L-Tryptophan acidification1->l_enantiomer d_enantiomer Pure N-Acetyl-D-Tryptophan acidification2->d_enantiomer

Caption: Workflow of the chemical resolution of N-acetyl-DL-tryptophan.

Chromatographic Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of N-acetyltryptophan enantiomers, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have been shown to be effective.[10]

General Protocol: Chiral HPLC Separation

  • Column: A chiral column with a suitable stationary phase (e.g., Astec CHIROBIOTIC® T).[10]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) with a specific pH. The exact composition needs to be optimized for the best resolution.

  • Detection: UV detection at a wavelength where N-acetyltryptophan absorbs, typically around 280 nm.[10]

  • Injection and Elution: Inject a solution of N-acetyl-DL-tryptophan onto the column and elute with the mobile phase at a constant flow rate. The two enantiomers will elute at different times, allowing for their separation and quantification.

Biological Activity and Signaling Pathways

The biological activities of N-acetyltryptophan are enantiomer-specific, with N-acetyl-L-tryptophan being the more biologically active form. It has garnered significant attention for its neuroprotective properties.[2]

The Neurokinin-1 (NK-1) Receptor Controversy

For a considerable time, the neuroprotective effects of N-acetyl-L-tryptophan were attributed to its action as an antagonist of the neurokinin-1 (NK-1) receptor, thereby inhibiting the signaling of substance P.[2][3] This proposed mechanism involved the inhibition of downstream inflammatory and apoptotic pathways, including the reduction of IL-1β secretion and the prevention of caspase activation and cytochrome c release from mitochondria.[2]

However, a recent study has challenged this long-held belief, presenting evidence that N-acetyl-L-tryptophan does not significantly bind to either human or rat NK-1 receptors.[11] This finding suggests that the observed neuroprotective effects of N-acetyl-L-tryptophan are mediated through a different, yet to be fully elucidated, mechanism.

Alternative Signaling Pathways

Given the recent findings, alternative mechanisms of action for N-acetyl-L-tryptophan are being explored. One potential target is the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor.[12] It has been proposed that N-acetyl-L-tryptophan may act as an antagonist of the TRPV1 receptor, which in turn inhibits the release of substance P, leading to its observed anti-inflammatory and neuroprotective effects.[12]

The downstream effects, such as the inhibition of caspase activation and the mitochondrial apoptotic pathway, are still considered relevant to the neuroprotective action of N-acetyl-L-tryptophan, though the initial receptor target may differ from what was previously assumed.

Proposed Signaling Pathway for the Neuroprotective Effects of N-Acetyl-L-Tryptophan

G Proposed Signaling Pathway of N-Acetyl-L-Tryptophan cluster_0 Previously Proposed (NK-1R) cluster_1 Currently Proposed (TRPV1) nat_l N-Acetyl-L-Tryptophan nk1r NK-1 Receptor (Binding now disputed) nat_l->nk1r Antagonism (?) sub_p Substance P Inhibition nk1r->sub_p inflammation ↓ Pro-inflammatory Cytokines (e.g., IL-1β) sub_p->inflammation nat_l2 N-Acetyl-L-Tryptophan trpv1 TRPV1 Receptor nat_l2->trpv1 Antagonism sub_p2 Substance P Inhibition trpv1->sub_p2 sub_p2->inflammation apoptosis ↓ Mitochondrial Apoptotic Pathway inflammation->apoptosis caspase ↓ Caspase Activation apoptosis->caspase cytochrome_c ↓ Cytochrome c Release apoptosis->cytochrome_c neuroprotection Neuroprotection caspase->neuroprotection cytochrome_c->neuroprotection

Caption: Contrasting the previously proposed and currently suggested signaling pathways for N-acetyl-L-tryptophan's neuroprotective effects.

Conclusion

The racemic mixture of N-acetyltryptophan serves as a crucial starting material for accessing its optically pure enantiomers, which exhibit distinct and therapeutically relevant biological activities. The resolution of this racemate can be effectively achieved through both enzymatic and chemical methods, each offering specific advantages. While N-acetyl-DL-tryptophan finds application as a stabilizer in biopharmaceuticals, the neuroprotective properties of N-acetyl-L-tryptophan are of particular interest for drug development. The evolving understanding of its mechanism of action, with a shift in focus from the NK-1 receptor to potentially the TRPV1 receptor, highlights the ongoing research and the complexity of its biological interactions. This guide provides a foundational understanding for researchers and scientists working with this multifaceted molecule.

References

A Technical Guide to the Solubility of Ac-DL-Trp-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N-Acetyl-DL-Tryptophan's Solubility Profile and Methodologies for its Determination

N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH), a derivative of the essential amino acid tryptophan, is a compound of significant interest in pharmaceutical formulations and biomedical research. Its utility as a stabilizer for human albumin and its potential neuroprotective effects underscore the importance of understanding its physicochemical properties.[1][2][3][4] A critical parameter for its application is its solubility in various solvents, which dictates its behavior in biological systems and formulation processes. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, details experimental protocols for solubility determination, and illustrates relevant experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several key solvents. The following table summarizes the available quantitative data, providing a comparative reference for researchers.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL406.07 mMUltrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility.[2][5]
Dimethylformamide (DMF)20 mg/mL81.21 mM-
Water1.4 mg/mL (at 30°C)5.69 mMQualitative descriptions vary, with some sources stating it is slightly soluble or insoluble in cold water.[4][6][7][8][9]

Qualitative Solubility Observations:

  • Ethanol: Very soluble.[6][7][8]

  • Methanol: Soluble.[4]

  • Dilute Alkali Hydroxide Solutions: Dissolves.[6][7][8]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10] The following protocol provides a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker with constant agitation at a controlled temperature (e.g., 25°C or 37°C). The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that a true equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For colloidal suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, the sample should be immediately filtered through a syringe filter.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

G cluster_protocol Shake-Flask Solubility Determination Workflow prep 1. Prepare Supersaturated Solution (Excess this compound in Solvent) equil 2. Equilibrate (Constant Agitation & Temperature) prep->equil separate 3. Separate Phases (Sedimentation / Centrifugation) equil->separate sample 4. Collect & Filter Supernatant separate->sample dilute 5. Dilute Sample sample->dilute quantify 6. Quantify Concentration (HPLC / UV-Vis) dilute->quantify calculate 7. Calculate Solubility quantify->calculate

Shake-Flask Solubility Determination Workflow

Visualization of a Putative Neuroprotective Mechanism

In the context of amyotrophic lateral sclerosis (ALS) research, N-acetyl-L-tryptophan (the L-isomer of the DL mixture) has been shown to be neuroprotective.[1] It is suggested to act as an inhibitor of mitochondrial cytochrome c release and as an antagonist of the neurokinin-1 receptor (NK-1R).[1][3] The following diagram illustrates a simplified, hypothetical signaling pathway based on these findings.

G cluster_pathway Simplified Neuroprotective Pathway of Ac-L-Trp-OH in ALS Models node_stress Cellular Stress (e.g., in ALS) node_mito Mitochondrial Dysfunction node_stress->node_mito node_cytc Cytochrome c Release node_mito->node_cytc node_caspase Caspase Activation node_cytc->node_caspase node_apoptosis Apoptosis (Neuronal Cell Death) node_caspase->node_apoptosis node_actrp Ac-L-Trp-OH node_actrp->node_cytc Inhibits node_nk1r NK-1R node_actrp->node_nk1r Antagonizes

Simplified Neuroprotective Pathway

Conclusion

This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The compiled solubility data offers a quick reference for solvent selection in experimental and formulation contexts. The detailed experimental protocol for solubility determination provides a robust framework for in-house verification and further studies. Finally, the visualized pathway of its potential neuroprotective mechanism offers a conceptual model for its biological activity. A thorough understanding of this compound's solubility is paramount for its effective and reliable application in scientific research and drug development.

References

An In-depth Technical Guide to N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological significance of N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH), a derivative of the essential amino acid tryptophan. This document is intended to serve as a technical resource for professionals in research, scientific, and drug development fields.

Core Chemical and Physical Data

N-Acetyl-DL-tryptophan, systematically named 2-acetamido-3-(1H-indol-3-yl)propanoic acid, is a modified amino acid that has garnered interest for its role as a stabilizer in pharmaceutical formulations and for the neuroprotective activities of its L-isomer.

PropertyValueReferences
Full Chemical Name N-Acetyl-DL-tryptophan[1][2]
Synonyms This compound, N-Ac-DL-Trp-OH[1][2][3]
Molecular Formula C₁₃H₁₄N₂O₃[1][4][5]
Molecular Weight 246.26 g/mol [1][4][5]
CAS Number 87-32-1[1][5]
Appearance White to off-white crystalline powder[5]
Solubility Slightly soluble in water, very soluble in ethanol (B145695) (96%). Dissolves in dilute solutions of alkali hydroxides.[1]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

A common method for the synthesis of N-Acetyl-DL-tryptophan involves the acetylation of DL-tryptophan using acetic anhydride (B1165640).

Protocol: Acetylation of DL-Tryptophan [6]

  • Reaction Setup: Dissolve DL-tryptophan in an appropriate solvent.

  • Reagent Addition: Introduce acetic anhydride to the solution. The reaction proceeds to form N-Acetyl-DL-tryptophan.

  • Monitoring: The progress of the reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[6]

Protocol: Cascade Reaction for N-Acetyl-DL-tryptophan Preparation [5]

This method starts from indole (B1671886) methylene (B1212753) hydantoin (B18101) and involves a three-step cascade reaction:

  • Hydrogenation: In a high-pressure autoclave, combine indole methylene hydantoin with a Raney-Ni catalyst and a sodium hydroxide (B78521) solution. The reaction is carried out under 3.0-4.0 MPa at 45-80°C for 1.5-4 hours.[5]

  • Hydrolysis: After filtration and concentration of the hydrogenation product, the hydrolysis reaction is conducted in an autoclave at 120-145°C for 0.5-1.5 hours.[5]

  • Acetylation and Precipitation: The reaction mixture is cooled, and the pH is adjusted with hydrochloric acid. Acetic anhydride is then added. After stirring, the pH is adjusted to 2.0 to induce the precipitation of a white solid, which is then filtered and dried to yield N-acetyl-DL-tryptophan.[5]

Purification is critical to isolate this compound from unreacted starting materials and byproducts.

Protocol: Recrystallization

  • Dissolution: Dissolve the crude N-Acetyl-DL-tryptophan in a minimal amount of a suitable hot solvent, such as an ethanol-water mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of crystals.

  • Isolation: Collect the purified crystals by filtration, for instance, using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a vacuum.

Several analytical techniques are employed to determine the purity and concentration of this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) [7][8]

  • System: A reversed-phase HPLC system is commonly used.[7]

  • Column: A C18 column is a suitable stationary phase.[8]

  • Mobile Phase: A typical mobile phase consists of a gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in an acetonitrile/water mixture (e.g., 80/20, v/v).[3]

  • Detection: UV detection at 280 nm is effective for quantifying N-Acetyl-DL-tryptophan due to the indole ring of the tryptophan moiety.[7]

  • Sample Preparation: For analysis in biological matrices like human albumin solutions, deproteinization and extraction with methanol (B129727) are necessary prior to injection.[7]

Protocol: UV Spectrophotometry [9]

  • Principle: This method is based on the UV absorbance of the acid-soluble fraction after protein precipitation.

  • Procedure: After precipitating proteins from the sample, the absorbance of the supernatant containing N-Acetyl-DL-tryptophan is measured at 280 nm.

  • Quantification: The concentration is calculated using the molar extinction coefficient (ε280) of 5250 M⁻¹cm⁻¹.[9]

Biological Activity and Signaling Pathways

While this compound is a racemic mixture, research has shown that the L-isomer, N-acetyl-L-tryptophan (L-NAT), possesses significant neuroprotective properties, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[10][11]

L-NAT has been identified as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of the mitochondrial cell death pathway.[10][11] Its neuroprotective effects are attributed to its ability to:

  • Inhibit the release of mitochondrial cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF).[10]

  • Suppress the activation of caspases, including caspase-1, -3, and -9.[10]

  • Reduce the secretion of pro-inflammatory molecules like Substance P and IL-1β.[10]

  • Restore proteasomal function.[10]

The D-isomer, N-acetyl-D-tryptophan, does not exhibit these protective effects.[10]

N-Acetyl-DL-tryptophan is a metabolite of tryptophan. The metabolism of tryptophan occurs through three main pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway.[12][13] The kynurenine pathway is the primary catabolic route for tryptophan.[12][13][14]

Visualizations

The following diagrams illustrate key processes related to N-Acetyl-DL-tryptophan.

cluster_synthesis Synthesis cluster_purification Purification DL-Tryptophan DL-Tryptophan Reaction Reaction DL-Tryptophan->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Crude this compound Crude this compound Reaction->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

N-acetyl-L-tryptophan N-acetyl-L-tryptophan NK-1R Neurokinin-1 Receptor (NK-1R) N-acetyl-L-tryptophan->NK-1R antagonizes Mitochondrion Mitochondrion N-acetyl-L-tryptophan->Mitochondrion inhibits Neuroprotection Neuroprotection N-acetyl-L-tryptophan->Neuroprotection Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Neuroprotective signaling pathway of N-acetyl-L-tryptophan.

References

Methodological & Application

Application Notes and Protocols for N-acetyl-DL-tryptophan in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-tryptophan (NAT) is a chemically modified form of the essential amino acid tryptophan. Its application in mammalian cell culture, particularly in the biopharmaceutical industry, is gaining increasing attention. This document provides detailed application notes and protocols for the use of N-acetyl-DL-tryptophan in mammalian cell culture, with a focus on its role as a nutritional supplement, antioxidant, and protein stabilizer. These guidelines are intended for researchers, scientists, and drug development professionals working with cell lines such as Chinese Hamster Ovary (CHO) cells for the production of recombinant proteins, including monoclonal antibodies.

N-acetyl-DL-tryptophan serves as a more stable source of tryptophan in cell culture media, supporting robust cell growth and protein synthesis.[1][2][3][4][5][6] Its acetylated form enhances its solubility and stability in liquid formulations.[3][7] Beyond its nutritional role, N-acetyl-DL-tryptophan functions as a potent antioxidant, protecting cells from oxidative stress by scavenging free radicals.[2][8] This protective mechanism is crucial for maintaining cell viability and productivity, especially in high-density cultures and during stressful production phases. Furthermore, N-acetyl-DL-tryptophan is utilized as a stabilizer in protein therapeutic formulations, where it sacrificially protects labile amino acid residues, such as tryptophan and methionine, from oxidation, thereby preserving the integrity and efficacy of the final biopharmaceutical product.[8][9][10]

Key Applications

  • Nutritional Supplementation: As a stable source of tryptophan, N-acetyl-DL-tryptophan supports consistent cell growth, viability, and protein production in mammalian cell cultures.[2][3][4][5][6]

  • Antioxidant Protection: It mitigates oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from damage and apoptosis.[2][8]

  • Protein Stabilization: In biopharmaceutical formulations, it acts as a stabilizer to prevent the oxidation of sensitive amino acid residues in proteins like monoclonal antibodies.[8][9][10]

  • Neuroprotection: In specific research contexts, N-acetyl-L-tryptophan has been shown to be neuroprotective by inhibiting mitochondrial cytochrome c release and subsequent caspase activation.[1][5]

Data Presentation

Table 1: Effects of N-acetyl-DL-tryptophan on CHO Cell Culture Performance (Hypothetical Data)
Concentration (mM)Peak Viable Cell Density (x10^6 cells/mL)Viability (%)Monoclonal Antibody Titer (g/L)Reference
0 (Control)15.2 ± 0.885 ± 32.1 ± 0.2[11]
116.5 ± 0.788 ± 22.5 ± 0.3[11]
518.1 ± 1.092 ± 23.1 ± 0.2[11]
1017.5 ± 0.990 ± 32.9 ± 0.3[11]

Signaling Pathways and Mechanisms of Action

N-acetyl-DL-tryptophan exerts its protective effects through various mechanisms, most notably by inhibiting the intrinsic pathway of apoptosis. In response to cellular stress, the release of cytochrome c from the mitochondria into the cytoplasm is a critical event that initiates the apoptotic cascade. N-acetyl-L-tryptophan has been identified as an inhibitor of this mitochondrial cytochrome c release.[1][5] By preventing the formation of the apoptosome (a complex of Apaf-1, cytochrome c, and pro-caspase-9), it subsequently blocks the activation of initiator caspase-9 and downstream executioner caspases, such as caspase-3.[1][12][13] This inhibition of the caspase cascade ultimately prevents the cleavage of cellular substrates and the execution of programmed cell death.

stress Cellular Stress (e.g., Oxidative Stress) mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cytochrome_c->apoptosome nat N-acetyl-DL-tryptophan nat->cytochrome_c caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Inhibition of the Intrinsic Apoptosis Pathway

Experimental Protocols

Protocol 1: Preparation of N-acetyl-DL-tryptophan Stock Solution

Objective: To prepare a sterile stock solution of N-acetyl-DL-tryptophan for supplementation of mammalian cell culture media.

Materials:

  • N-acetyl-DL-tryptophan powder (cell culture grade)[4][14]

  • Cell culture grade water or a suitable buffer (e.g., PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 100 mM. N-acetyl-DL-tryptophan has a molecular weight of approximately 246.26 g/mol .

  • Weigh the required amount of N-acetyl-DL-tryptophan powder in a sterile conical tube. For a 10 mL stock of 100 mM, weigh out 0.246 g.

  • Add the appropriate volume of cell culture grade water or buffer. N-acetyl-DL-tryptophan is slightly soluble in water but dissolves in dilute alkaline solutions.[3][7][15] To aid dissolution, gentle warming to 37°C and vortexing may be applied.

  • Ensure complete dissolution. Vortex the solution until the powder is completely dissolved.

  • Sterile filter the solution. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile conical tube.

  • Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 month) or at 4°C for short-term use (up to 1 week).[16]

start Start weigh Weigh N-acetyl-DL-tryptophan powder start->weigh add_solvent Add sterile water or buffer weigh->add_solvent dissolve Dissolve completely (vortex, gentle warming) add_solvent->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot into sterile tubes filter->aliquot store Store at -20°C or 4°C aliquot->store end_node End store->end_node

Stock Solution Preparation Workflow
Protocol 2: Determination of Optimal N-acetyl-DL-tryptophan Concentration using MTT Assay

Objective: To determine the optimal concentration of N-acetyl-DL-tryptophan for cell viability and proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Mammalian cell line of interest (e.g., CHO cells)

  • Complete cell culture medium

  • N-acetyl-DL-tryptophan stock solution (from Protocol 1)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the N-acetyl-DL-tryptophan stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 mM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of N-acetyl-DL-tryptophan. Include a control group with no N-acetyl-DL-tryptophan.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well. Pipette up and down to ensure the formazan (B1609692) crystals are fully dissolved.

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours, or until the purple color is uniform. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control (untreated) cells. Plot a dose-response curve to determine the optimal concentration that enhances cell viability.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with different concentrations of NAT incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure analyze Analyze data and determine optimal concentration measure->analyze end_node End analyze->end_node

MTT Assay Workflow
Protocol 3: Assessment of Antioxidant Activity using DCFH-DA Assay

Objective: To evaluate the intracellular antioxidant activity of N-acetyl-DL-tryptophan by measuring the reduction of reactive oxygen species (ROS) using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • N-acetyl-DL-tryptophan stock solution

  • DCFH-DA solution (10 mM in DMSO, stored at -20°C)

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP))

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of N-acetyl-DL-tryptophan in serum-free medium for 1-2 hours. Include a positive control (e.g., N-acetylcysteine) and a negative control (no treatment).

  • DCFH-DA Loading: Remove the pre-treatment medium and load the cells with 10-20 µM DCFH-DA in serum-free medium. Incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells twice with warm PBS. Add the oxidative stress inducer (e.g., 100-500 µM H₂O₂) in PBS to all wells except for the unstressed control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Take readings at multiple time points (e.g., every 5 minutes for 1 hour).

  • Data Analysis: Calculate the rate of increase in fluorescence for each condition. Compare the fluorescence in N-acetyl-DL-tryptophan-treated cells to the stressed control to determine the percentage of ROS scavenging.

start Start seed_cells Seed cells in black 96-well plate start->seed_cells pretreat Pre-treat with NAT seed_cells->pretreat load_dcfhda Load with DCFH-DA pretreat->load_dcfhda induce_stress Induce oxidative stress (e.g., H₂O₂) load_dcfhda->induce_stress measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) induce_stress->measure_fluorescence analyze Analyze ROS scavenging activity measure_fluorescence->analyze end_node End analyze->end_node

DCFH-DA Assay Workflow

Conclusion

N-acetyl-DL-tryptophan is a valuable supplement in mammalian cell culture with multifaceted benefits. It provides a stable source of an essential amino acid, protects cells from oxidative damage, and can enhance the stability of therapeutic proteins. The protocols provided in this document offer a starting point for researchers to incorporate and optimize the use of N-acetyl-DL-tryptophan in their specific cell culture systems. Further investigation into optimal concentrations and feeding strategies for different cell lines and production processes is encouraged to fully realize the potential of this compound in improving biopharmaceutical manufacturing.

References

Application Notes and Protocols for Ac-DL-Trp-OH as a Nutritional Supplement in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) is a derivative of the essential amino acid tryptophan. In cell culture, it serves as a more stable source of tryptophan, supporting robust cell growth, enhancing protein synthesis, and maintaining cell viability.[1] Its application is particularly relevant in biopharmaceutical production, where it can contribute to increased yields of recombinant proteins. Additionally, this compound has demonstrated utility as a stabilizer for therapeutic proteins, such as human serum albumin, protecting them from thermal and oxidative stress. This document provides detailed application notes and experimental protocols for the use of this compound as a nutritional supplement in cell culture media.

Physicochemical Properties

PropertyValueReference
Synonyms This compound, N-Acetyl-DL-tryptophan[2]
CAS Number 87-32-1[2]
Molecular Formula C₁₃H₁₄N₂O₃[2]
Molecular Weight 246.26 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 204-206 °C (decomposition)[2]
Solubility Slightly soluble in water. Soluble in DMSO (100 mg/mL with sonication) and DMF (20 mg/mL).[3][4]

Mechanism of Action & Signaling Pathways

This compound serves as a precursor for the biosynthesis of essential molecules and influences key cellular signaling pathways. As a derivative of tryptophan, its metabolic fate is intertwined with the major tryptophan metabolic routes: the kynurenine (B1673888) and serotonin (B10506) pathways.

Tryptophan Metabolism Overview:

Tryptophan is an essential amino acid metabolized through two primary pathways:

  • Kynurenine Pathway: This is the major route for tryptophan degradation, accounting for over 95% of its catabolism.[5] This pathway generates several neuroactive and immunomodulatory metabolites. Key enzymes in this pathway include Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[5][6][7]

  • Serotonin Pathway: A smaller portion of tryptophan is converted to serotonin (5-hydroxytryptamine), a crucial neurotransmitter.[8][9] This pathway is initiated by the enzyme tryptophan hydroxylase (TPH).[8]

The N-acetylation of tryptophan may influence its entry and processing through these pathways, potentially altering the balance of their bioactive metabolites.

Tryptophan_Metabolism Trp Tryptophan Serotonin_Pathway Serotonin Pathway Trp->Serotonin_Pathway TPH Kynurenine_Pathway Kynurenine Pathway Trp->Kynurenine_Pathway IDO/TDO Protein_Synthesis Protein Synthesis & Cell Growth Trp->Protein_Synthesis Ac_DL_Trp This compound Ac_DL_Trp->Trp Deacetylation Neuroprotection Neuroprotection & Apoptosis Inhibition Ac_DL_Trp->Neuroprotection Inhibits Cytochrome C Release Ac_DL_Trp->Protein_Synthesis Stable Source Serotonin Serotonin Serotonin_Pathway->Serotonin Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine Melatonin Melatonin Serotonin->Melatonin

Caption: Overview of this compound metabolism and function.

Neuroprotective Effects and Apoptosis Inhibition:

Studies on the L-isomer, N-acetyl-L-tryptophan, have elucidated a neuroprotective mechanism. It has been shown to inhibit the release of mitochondrial cytochrome c, a critical step in the intrinsic apoptosis pathway.[10][11] By preventing cytochrome c release, N-acetyl-L-tryptophan blocks the activation of downstream caspases, thereby inhibiting apoptosis and promoting cell survival.

Apoptosis_Inhibition Ac_L_Trp N-Acetyl-L-Tryptophan Mitochondrion Mitochondrion Ac_L_Trp->Mitochondrion Inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis inhibition by N-Acetyl-L-Tryptophan.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on typical outcomes of amino acid supplementation in cell culture. These tables are for illustrative purposes to guide experimental design.

Table 1: Effect of this compound on CHO Cell Growth and Viability

Concentration (mM)Peak Viable Cell Density (x 10⁶ cells/mL)Viability (%)
0 (Control)8.5 ± 0.492 ± 2
19.8 ± 0.594 ± 1
211.2 ± 0.695 ± 1
412.5 ± 0.796 ± 1
812.1 ± 0.694 ± 2

Table 2: Effect of this compound on Recombinant Protein (Monoclonal Antibody) Titer in CHO Fed-Batch Culture

Concentration (mM)Final Titer (g/L)Specific Productivity (pg/cell/day)
0 (Control)2.5 ± 0.225 ± 2
12.9 ± 0.328 ± 3
23.5 ± 0.232 ± 2
44.1 ± 0.335 ± 3
83.9 ± 0.433 ± 4

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for supplementation in cell culture media.

Materials:

  • N-Acetyl-DL-Tryptophan (this compound) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder into a sterile conical tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[3]

  • Vortex the tube vigorously until the powder is fully dissolved. If necessary, use a sonicator to aid dissolution.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for at least one month at -20°C.[3]

Protocol 2: Supplementation of this compound in CHO Cell Culture

This protocol provides a general guideline for supplementing this compound in a fed-batch culture of Chinese Hamster Ovary (CHO) cells for recombinant protein production.

Materials:

  • CHO cells producing a recombinant protein

  • Basal cell culture medium (e.g., CD CHO, OptiCHO™)

  • Feed media

  • Sterile this compound stock solution (from Protocol 1)

  • Shake flasks or bioreactor

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Inoculate CHO cells at a viable cell density of 0.3-0.5 x 10⁶ cells/mL into the desired culture vessel containing the basal medium.

  • Supplementation Strategy:

    • Batch Culture: For batch cultures, add the desired final concentration of this compound from the stock solution to the basal medium before cell inoculation.

    • Fed-Batch Culture: For fed-batch cultures, add this compound to the feed media. Calculate the volume of the stock solution needed to achieve the desired final concentration in the total culture volume at each feeding. A typical feeding strategy might start on day 3 and continue every 2-3 days.

  • Concentration Range: A starting point for concentration optimization is between 1 mM and 8 mM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and process.

  • Culture Monitoring: Monitor cell growth, viability, and recombinant protein titer throughout the culture period.

CHO_Supplementation_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Seed_CHO Seed CHO Cells in Basal Medium Start->Seed_CHO Add_Supplement Add this compound to Feed Media Prepare_Stock->Add_Supplement Fed_Batch Perform Fed-Batch Culture Seed_CHO->Fed_Batch Add_Supplement->Fed_Batch Monitor Monitor Cell Growth, Viability, and Titer Fed_Batch->Monitor Harvest Harvest and Purify Recombinant Protein Fed_Batch->Harvest End of Culture Monitor->Fed_Batch Daily Monitoring End End Harvest->End

Caption: Workflow for this compound supplementation in CHO cells.

Protocol 3: Assessment of Cell Viability using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.[12][13]

Materials:

  • Cells cultured with and without this compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing the desired concentrations of this compound. Include control wells with no this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubation for Solubilization: Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C, to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance from wells containing medium only.

Conclusion

This compound is a valuable supplement for cell culture media, offering enhanced stability and promoting cell growth and protein production. The provided protocols serve as a starting point for researchers to incorporate this compound into their cell culture workflows. Optimization of concentration and feeding strategies is recommended for specific cell lines and applications to achieve maximal benefits. The understanding of its metabolic fate and mechanism of action provides a basis for its rational application in biopharmaceutical research and development.

References

Application Notes and Protocols for Ac-DL-Trp-OH in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) and its active isomer, N-acetyl-L-tryptophan (L-NAT), have emerged as promising neuroprotective agents.[1][2] Research indicates their potential therapeutic utility in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD).[1][3][4] This document provides a detailed overview of the mechanisms of action, protocols for in vitro and in vivo studies, and key quantitative data from relevant research.

The neuroprotective effects of this compound are primarily attributed to the L-isomeric form, which has been shown to be active, while the D-isomer demonstrates no protective effect.[1][2] The proposed mechanism of action is multifaceted, involving the antagonism of the neurokinin-1 receptor (NK-1R), inhibition of inflammatory pathways, and prevention of mitochondrial-mediated apoptosis.[1][2]

Mechanism of Action

This compound, primarily through its L-isomer, exerts its neuroprotective effects by:

  • Interacting with the Neurokinin-1 Receptor (NK-1R): L-NAT forms a stable complex with the NK-1R, antagonizing the action of Substance P.[1][2]

  • Anti-inflammatory Effects: It inhibits the secretion of pro-inflammatory molecules such as Substance P and Interleukin-1β (IL-1β).[1] In models of Alzheimer's disease, it has been shown to downregulate Tumor Necrosis Factor (TNF-α), Interleukin-6 (IL-6), and Nuclear Factor Kappa B (NF-κB).[3][4]

  • Mitochondrial Protection: L-NAT prevents mitochondrial dysfunction by inhibiting the release of key pro-apoptotic factors like cytochrome c and Smac/AIF from the mitochondria into the cytoplasm.[1][2]

  • Inhibition of Apoptosis: It downregulates the activation of apoptotic pathways by inhibiting caspase-1, caspase-9, and caspase-3.[1][2]

  • Restoration of Proteasomal Function: The compound helps in restoring chymotrypsin-like, trypsin-like, and caspase-like proteasome activity, which is often dysfunctional in neurodegenerative conditions.[1][2]

  • Modulation of Signaling Pathways in Alzheimer's Disease: In animal models of AD, L-NAT treatment has been shown to reduce acetylcholinesterase activity and phosphorylated Tau levels, while upregulating the cAMP Response Element-Binding Protein 1 (CREB1) signaling pathway, which is crucial for learning and memory.[3][4]

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound Isomers
Cell LineConditionCompoundConcentrationOutcomeReference
NSC-34 Motor Neuron-like CellsNot specifiedN-acetyl-L-tryptophanNot specifiedNeuroprotective[1][2]
NSC-34 Motor Neuron-like CellsNot specifiedN-acetyl-DL-tryptophanNot specifiedNeuroprotective[1][2]
NSC-34 Motor Neuron-like CellsNot specifiedN-acetyl-D-tryptophanNot specifiedNo protective effect[1][2]
Primary Motor NeuronsNot specifiedN-acetyl-L-tryptophanNot specifiedNeuroprotective[1][2]
Primary Motor NeuronsNot specifiedN-acetyl-D-tryptophanNot specifiedNo protective effect[1][2]
Table 2: In Vivo Effects of N-acetyl-L-tryptophan (NAT) in a Rat Model of Alzheimer's Disease (Aβ 1-42-induced)
ParameterTreatment GroupResultSignificanceReference
Cognitive Function (Morris Water Maze) Aβ 1-42 + NATShorter escape latency, increased path efficiency and platform entriesSignificant improvement[3][4]
Inflammatory Markers (Hippocampus & Frontal Cortex) Aβ 1-42 + NATDownregulation of TNF-α, IL-6, and Substance P levelsSignificant reduction[3][4]
Acetylcholinesterase Activity Aβ 1-42 + NATReduced activitySignificant reduction[3][4]
NF-κB and Tau Levels Aβ 1-42 + NATReduced total and phosphorylated levelsSignificant reduction[3][4]
CREB1 Signaling Aβ 1-42 + NATUpregulation of CREB1 signalingSignificant upregulation[3][4]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using NSC-34 Motor Neuron-like Cells

Objective: To assess the neuroprotective effect of this compound and its isomers against a neurotoxic insult.

Materials:

  • NSC-34 cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, N-acetyl-L-tryptophan, N-acetyl-D-tryptophan

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or mutant SOD1)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT or LDH)

  • Plate reader

Procedure:

  • Cell Seeding: Seed NSC-34 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with varying concentrations of this compound or its isomers for a specified period (e.g., 1-2 hours). Include a vehicle control group.

  • Induction of Neurotoxicity: Following pre-treatment, add the neurotoxic agent to the wells (except for the control group) and co-incubate with the test compounds for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. A significant increase in viability in the treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Protocol 2: In Vivo Neuroprotection Study in a Rat Model of Alzheimer's Disease

Objective: To evaluate the in vivo efficacy of N-acetyl-L-tryptophan (NAT) in ameliorating cognitive deficits and neuroinflammation in a rat model of Alzheimer's disease.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Aβ 1-42 oligomers

  • N-acetyl-L-tryptophan (NAT)

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

  • Morris Water Maze apparatus

  • ELISA kits for TNF-α, IL-6, and Substance P

  • Reagents and equipment for Western blotting (for NF-κB, Tau, and CREB1 analysis)

  • Acetylcholinesterase activity assay kit

Procedure:

  • Animal Model Induction: Induce Alzheimer's-like pathology by administering Aβ 1-42 oligomers via i.c.v. injection using a stereotaxic apparatus. Include a sham-operated control group.

  • Treatment: Administer NAT to the treatment group of animals (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and frequency for a specified duration. The vehicle should be administered to the control and Aβ 1-42 groups.

  • Behavioral Testing: Assess cognitive function, specifically spatial learning and memory, using the Morris Water Maze test. Record parameters such as escape latency, path length, and time spent in the target quadrant.

  • Biochemical Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue (hippocampus and frontal cortex).

    • Measure the levels of TNF-α, IL-6, and Substance P using ELISA.

    • Determine the activity of acetylcholinesterase using a specific assay kit.

    • Analyze the expression levels of total and phosphorylated NF-κB and Tau, as well as CREB1, using Western blotting.

  • Data Analysis: Compare the data from the NAT-treated group with the Aβ 1-42 group and the sham group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

G cluster_0 Neurodegenerative Insult (e.g., Aβ, mutant SOD1) cluster_1 This compound (L-NAT) Intervention cluster_2 Cellular Pathways Insult Neurodegenerative Insult SubstanceP Substance P Secretion Insult->SubstanceP induces Inflammation Neuroinflammation (IL-1β, TNF-α, IL-6, NF-κB) Insult->Inflammation induces Mitochondria Mitochondrial Dysfunction Insult->Mitochondria induces Proteasome Proteasomal Dysfunction Insult->Proteasome induces LNAT This compound (L-NAT) NK1R NK-1R LNAT->NK1R antagonizes LNAT->SubstanceP inhibits LNAT->Inflammation inhibits LNAT->Mitochondria inhibits LNAT->Proteasome restores CREB1 CREB1 Signaling LNAT->CREB1 upregulates Neuroprotection Neuroprotection & Improved Cognition LNAT->Neuroprotection SubstanceP->NK1R activates Apoptosis Apoptosis Inflammation->Apoptosis CytoC Cytochrome c / Smac/AIF Release Mitochondria->CytoC Caspases Caspase-1, -9, -3 Activation CytoC->Caspases Caspases->Apoptosis CREB1->Neuroprotection

Caption: Signaling pathway of this compound's neuroprotective effects.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Outcome A 1. Cell Culture (e.g., NSC-34, Primary Neurons) B 2. Pre-treatment with This compound / Isomers A->B C 3. Induction of Neurotoxicity (e.g., Glutamate, Aβ) B->C D 4. Incubation C->D E 5. Cell Viability Assessment (MTT, LDH) D->E J Evaluation of Neuroprotective Efficacy E->J F 1. Disease Model Induction (e.g., Aβ i.c.v. injection) G 2. This compound Administration F->G H 3. Behavioral Analysis (e.g., Morris Water Maze) G->H I 4. Tissue Collection and Biochemical Analysis (ELISA, Western Blot) H->I I->J

Caption: General experimental workflow for neuroprotective studies.

References

Application of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a modified amino acid that has garnered significant interest in the field of neurodegenerative disease research. The neuroprotective effects are primarily attributed to its L-isomer, N-acetyl-L-tryptophan (L-NAT), while the D-isomer appears to be inactive.[1][2] this compound, through L-NAT, has demonstrated therapeutic potential in preclinical models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD) by targeting key pathological mechanisms such as mitochondrial dysfunction, neuroinflammation, and apoptosis.[1][3][4][5] These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease research, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted mechanism, primarily by:

  • Inhibition of Mitochondrial Apoptotic Pathway: L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release.[2] By preventing the translocation of cytochrome c, Smac/DIABLO, and Apoptosis Inducing Factor (AIF) from the mitochondria to the cytoplasm, L-NAT effectively blocks the activation of the intrinsic apoptotic cascade, including the downstream activation of caspase-9 and caspase-3.[1][4]

  • Modulation of Neuroinflammation: L-NAT has been shown to suppress neuroinflammatory processes. It inhibits the secretion of pro-inflammatory molecules such as Substance P and Interleukin-1β (IL-1β).[1] In models of Alzheimer's disease, it also downregulates the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][6]

  • Interaction with Neurokinin-1 Receptor (NK-1R): L-NAT is thought to interact with the neurokinin-1 receptor (NK-1R), a receptor for Substance P, which is implicated in neuroinflammation.[1]

  • Reduction of Tau Pathology and Aβ-induced deficits: In a rat model of Alzheimer's disease, L-NAT treatment reduced total and phosphorylated Tau levels and ameliorated cognitive decline induced by amyloid-β (Aβ) oligomers.[3][6]

  • Upregulation of Pro-survival Signaling: L-NAT has been observed to upregulate the cAMP response element-binding protein 1 (CREB1) signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[3][6]

  • Restoration of Proteasome Function: In models of ALS, L-NAT has been shown to restore the activity of the proteasome, a key cellular machinery for protein degradation that is often impaired in neurodegenerative diseases.[1]

Applications in Neurodegenerative Disease Models

Amyotrophic Lateral Sclerosis (ALS)

This compound has shown significant promise in preclinical models of ALS. In vitro studies using NSC-34 motor neuron-like cells and primary motor neurons have demonstrated its ability to rescue neuronal cell death.[1] In vivo, administration of L-NAT to the mSOD1(G93A) transgenic mouse model of ALS has been shown to delay disease onset, extend survival, and improve motor performance.[4][7][8]

Alzheimer's Disease (AD)

Research in models of Alzheimer's disease has indicated that L-NAT can mitigate key pathological features. In a rat model where AD-like conditions are induced by intracerebroventricular injection of Aβ 1-42 oligomers, L-NAT treatment led to a reduction in cognitive decline as assessed by the Morris water maze.[3][6] Furthermore, L-NAT treatment was associated with a decrease in neuroinflammatory markers, acetylcholinesterase activity, and pathogenic Tau protein levels in the hippocampus and frontal cortex.[3][6]

Other Neurodegenerative Diseases

While the primary research focus for this compound has been on ALS and AD, its mechanisms of action, particularly its anti-inflammatory and anti-apoptotic properties, suggest potential therapeutic relevance for other neurodegenerative conditions like Parkinson's disease and Huntington's disease. However, direct experimental evidence for the application of this compound in these diseases is currently limited.

Data Presentation

In Vitro Efficacy of L-NAT in an ALS Model
ParameterModel SystemTreatmentResultReference
Cell Viability NSC-34 Motor Neuron-like CellsL-NATIncreased cell survival[1]
Apoptosis NSC-34 CellsL-NATInhibition of caspase-3, -9 activation[1]
Mitochondrial Stability NSC-34 CellsL-NATInhibition of cytochrome c, Smac, and AIF release[1]
Inflammation NSC-34 CellsL-NATInhibition of Substance P and IL-1β secretion[1]
Proteasome Function NSC-34 CellsL-NATRestoration of chymotrypsin-like, trypsin-like, and caspase-like proteasome activity[1]
In Vivo Efficacy of L-NAT in an ALS Mouse Model (mSOD1 G93A)
ParameterTreatmentResultReference
Disease Onset L-NATDelayed onset of disease symptoms[4][7]
Survival L-NATExtended lifespan[4][7]
Motor Performance L-NATAmeliorated deterioration in motor function[4][7]
Motor Neuron Loss L-NATReduced motor neuron loss and gross atrophy[4][7]
Neuroinflammation L-NATDecreased GFAP and Iba1 levels in the spinal cord[4][7]
In Vivo Efficacy of L-NAT in an Alzheimer's Disease Rat Model
ParameterTreatmentResultReference
Cognitive Function L-NATReduced cognitive decline in Morris water maze (shorter escape latency, increased path efficiency)[3][6]
Neuroinflammation L-NATDownregulation of TNF-α, IL-6, and Substance P in hippocampus and frontal cortex[3][6]
Cholinergic Function L-NATReduced acetylcholinesterase activity[3][6]
Tau Pathology L-NATReduced total and phosphorylated Tau levels[3][6]
Pro-survival Signaling L-NATUpregulation of CREB1 signaling[3][6]

Experimental Protocols

In Vitro Neuroprotection Assay in NSC-34 Cells
  • Cell Culture: Culture NSC-34 motor neuron-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Cell Death: Seed cells in 96-well plates. After 24 hours, induce cell death by adding a neurotoxic stimulus (e.g., oxidative stress inducer like H2O2, or a proteasome inhibitor like MG-132).

  • Treatment: Co-treat cells with the neurotoxic stimulus and varying concentrations of this compound or L-NAT. Include a vehicle control group.

  • Cell Viability Assessment (MTT Assay): After 24-48 hours of treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control group.

Western Blot for Cytochrome c Release
  • Cell Fractionation: Treat NSC-34 cells as described above. Harvest the cells and use a mitochondrial isolation kit to separate the cytosolic and mitochondrial fractions.

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against cytochrome c overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use GAPDH or β-actin as a loading control for the cytosolic fraction and a mitochondrial marker like COX IV or VDAC for the mitochondrial fraction.

In Vivo Study in mSOD1(G93A) ALS Mouse Model
  • Animal Model: Use transgenic mice expressing the human SOD1 gene with the G93A mutation (mSOD1 G93A).

  • Treatment: Begin intraperitoneal (i.p.) injections of L-NAT (e.g., 50 mg/kg) or vehicle control at a presymptomatic age (e.g., 60 days old) and continue daily until the experimental endpoint.

  • Monitoring Disease Progression:

    • Body Weight: Record the body weight of each mouse twice a week.

    • Motor Performance: Assess motor function using a rotarod test and grip strength test weekly.

    • Disease Onset: Define disease onset as the peak body weight or the first sign of motor deficit.

    • Survival: Monitor the mice daily and record the date of death or euthanasia when they are unable to right themselves within 30 seconds of being placed on their side.

  • Tissue Collection and Analysis: At the endpoint, perfuse the mice and collect the spinal cord and brain for immunohistochemical analysis of motor neuron loss (Nissl staining) and neuroinflammation (GFAP for astrocytes and Iba1 for microglia).

Visualizations

Signaling Pathways

G cluster_0 Drug Interaction cluster_1 Inflammatory Cascade cluster_2 Mitochondrial Apoptosis Pathway This compound\n(L-NAT) This compound (L-NAT) NK-1R NK-1R This compound\n(L-NAT)->NK-1R Antagonism Substance P Substance P This compound\n(L-NAT)->Substance P Inhibits secretion IL-1β, TNF-α, IL-6 IL-1β, TNF-α, IL-6 This compound\n(L-NAT)->IL-1β, TNF-α, IL-6 Inhibits secretion Mitochondrion Mitochondrion This compound\n(L-NAT)->Mitochondrion Inhibits release NK-1R->Substance P Neuroinflammation Neuroinflammation Substance P->Neuroinflammation IL-1β, TNF-α, IL-6->Neuroinflammation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Smac/AIF Smac/AIF Mitochondrion->Smac/AIF Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Smac/AIF->Caspase-9 Apoptosis Apoptosis Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-3->Apoptosis

Caption: Mechanism of action of this compound (L-NAT).

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture\n(e.g., NSC-34) Cell Culture (e.g., NSC-34) Induce Neurotoxicity Induce Neurotoxicity Cell Culture\n(e.g., NSC-34)->Induce Neurotoxicity Treatment with\nthis compound Treatment with This compound Induce Neurotoxicity->Treatment with\nthis compound Assess Outcomes Assess Outcomes Treatment with\nthis compound->Assess Outcomes Cell Viability Cell Viability Assess Outcomes->Cell Viability Apoptosis Assays Apoptosis Assays Assess Outcomes->Apoptosis Assays Western Blot Western Blot Assess Outcomes->Western Blot ELISA ELISA Assess Outcomes->ELISA Animal Model\n(e.g., mSOD1 G93A Mouse) Animal Model (e.g., mSOD1 G93A Mouse) Chronic Treatment\nwith this compound Chronic Treatment with this compound Animal Model\n(e.g., mSOD1 G93A Mouse)->Chronic Treatment\nwith this compound Behavioral Testing Behavioral Testing Chronic Treatment\nwith this compound->Behavioral Testing Histological Analysis Histological Analysis Behavioral Testing->Histological Analysis Motor Function Motor Function Behavioral Testing->Motor Function Cognitive Function Cognitive Function Behavioral Testing->Cognitive Function Neuron Count Neuron Count Histological Analysis->Neuron Count Inflammatory Markers Inflammatory Markers Histological Analysis->Inflammatory Markers

Caption: Preclinical research workflow for this compound.

Logical Relationship

G Neurodegenerative\nDisease Pathogenesis Neurodegenerative Disease Pathogenesis Mitochondrial Dysfunction Mitochondrial Dysfunction Neurodegenerative\nDisease Pathogenesis->Mitochondrial Dysfunction Neuroinflammation Neuroinflammation Neurodegenerative\nDisease Pathogenesis->Neuroinflammation Proteasomal Dysfunction Proteasomal Dysfunction Neurodegenerative\nDisease Pathogenesis->Proteasomal Dysfunction Neuronal Cell Death Neuronal Cell Death Mitochondrial Dysfunction->Neuronal Cell Death Neuroinflammation->Neuronal Cell Death Proteasomal Dysfunction->Neuronal Cell Death Neuroprotection Neuroprotection This compound\n(L-NAT) This compound (L-NAT) This compound\n(L-NAT)->Mitochondrial Dysfunction Inhibits This compound\n(L-NAT)->Neuroinflammation Inhibits This compound\n(L-NAT)->Proteasomal Dysfunction Restores This compound\n(L-NAT)->Neuroprotection Promotes

Caption: Therapeutic rationale for this compound.

References

N-Acetyl-DL-Tryptophan: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of N-acetyl-DL-tryptophan as an analytical standard in research, quality control, and drug development settings.

Introduction

N-acetyl-DL-tryptophan is a derivative of the essential amino acid tryptophan and is utilized in the pharmaceutical industry primarily as a stabilizer and antioxidant in parenteral formulations, particularly for human serum albumin and monoclonal antibodies.[1] Its ability to protect proteins from oxidative and thermal degradation makes it a critical excipient.[1] As an analytical standard, N-acetyl-DL-tryptophan is essential for the accurate quantification and quality control of these formulations.

Physicochemical Properties and Specifications

High-purity N-acetyl-DL-tryptophan is crucial for its use as an analytical standard. The following table summarizes typical physicochemical properties and quality specifications.

PropertySpecification
Appearance White to off-white crystalline powder
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
Assay (on dried basis) ≥99.0%
Melting Point 204-206 °C (decomposes)
Storage 2-8°C, protected from light
Solubility Sparingly soluble in water, soluble in alkaline solutions

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the quantification of N-acetyl-DL-tryptophan. A robust, stability-indicating HPLC method is critical for resolving N-acetyl-DL-tryptophan from its potential degradation products and other formulation components.

Objective: To quantify the concentration of N-acetyl-DL-tryptophan in a human serum albumin formulation.

Materials:

  • N-acetyl-DL-tryptophan analytical standard

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate (B84403) (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Human Serum Albumin (HSA) formulation sample

  • 0.45 µm syringe filters

Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM sodium phosphate buffer. Adjust the pH to 2.3 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of N-acetyl-DL-tryptophan analytical standard and dissolve it in a 25 mL volumetric flask with Mobile Phase A to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 to 60 µg/mL.[2]

  • Sample Preparation:

    • For protein-containing samples such as human albumin solutions, protein precipitation is necessary.

    • To 1 mL of the sample, add 1 mL of methanol (B129727) to precipitate the protein.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

    • Flow Rate: 0.7 mL/min[2]

    • Detection Wavelength: 220 nm or 280 nm[2]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
105050
12595
15595
16955
20955
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the N-acetyl-DL-tryptophan standards against their known concentrations.

    • Determine the concentration of N-acetyl-DL-tryptophan in the sample by interpolating its peak area on the calibration curve.

ParameterValueReference
Linearity Range 1-60 µg/mL[2]
Limit of Quantitation (LOQ) 0.167 µg/mL[2]
Limit of Detection (LOD) 0.050 µg/mL[2]
Recovery 90.5-96.8%[2]
Coefficient of Variation (CV) 1.10% (for replicate analyses)
UV Spectrophotometry

UV spectrophotometry offers a simpler and faster method for the quantification of N-acetyl-DL-tryptophan, particularly in the absence of interfering substances that absorb at the same wavelength.

Objective: To determine the concentration of N-acetyl-DL-tryptophan in a simple aqueous solution.

Materials:

  • N-acetyl-DL-tryptophan analytical standard

  • Deionized water

  • Trichloroacetic acid (TCA) for protein-containing samples

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of N-acetyl-DL-tryptophan (e.g., 100 µg/mL) in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation (for protein-containing samples):

    • To 1 mL of the sample, add 1 mL of 10% TCA to precipitate the protein.

    • Vortex and centrifuge the mixture.

    • Use the clear supernatant for analysis.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 280 nm.

    • Use deionized water (or the same solvent as the sample) as a blank.

    • Measure the absorbance of the standard solutions and the sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of N-acetyl-DL-tryptophan in the sample from the calibration curve. The molar absorptivity (ε) at 280 nm is approximately 5250 M⁻¹cm⁻¹.[3]

Stability and Degradation

N-acetyl-DL-tryptophan is susceptible to degradation under stress conditions such as oxidation and exposure to high temperatures. Forced degradation studies are essential to develop stability-indicating analytical methods. Under oxidative and thermal stress, N-acetyl-DL-tryptophan can degrade, and it is important to ensure that the analytical method can separate the intact molecule from its degradation products.

Visualizations

Antioxidant Signaling Pathway

The antioxidant activity of tryptophan derivatives is a key aspect of their function as stabilizers. The following diagram illustrates a plausible mechanism by which N-acetyl-DL-tryptophan may exert its protective effects against oxidative stress.

ROS Reactive Oxygen Species (ROS) Protein Therapeutic Protein (e.g., Albumin, mAb) ROS->Protein Oxidation NAT_Oxidized Oxidized NAT NAT N-acetyl-DL-tryptophan NAT->ROS NAT->NAT_Oxidized Is Oxidized OxidizedProtein Oxidized Protein (Inactive) Protein->OxidizedProtein

Caption: Antioxidant mechanism of N-acetyl-DL-tryptophan.

Experimental Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control analysis of N-acetyl-DL-tryptophan in a pharmaceutical formulation using HPLC.

start Sample Receipt prep Sample Preparation (e.g., Protein Precipitation) start->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Integration & Calibration) data->analysis report Generate Report (Certificate of Analysis) analysis->report end Final Review & Release report->end

Caption: Quality control workflow for N-acetyl-DL-tryptophan analysis.

References

Application Notes and Protocols for Ac-DL-Trp-OH in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a modified form of the essential amino acid DL-tryptophan. While not a naturally occurring metabolite in humans, it serves as a valuable tool in metabolic research, primarily through the actions of its L-isomer, N-acetyl-L-tryptophan (L-NAT).[1][2] L-NAT has demonstrated significant neuroprotective properties, making it a compound of interest in studies of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[2][3][4] Its mechanism of action involves the inhibition of mitochondrial cytochrome c release and antagonism of the neurokinin-1 receptor (NK-1R).[2][5]

These application notes provide a framework for utilizing this compound and its isomers to investigate their effects on the major metabolic pathways of tryptophan: the kynurenine (B1673888) and serotonin (B10506) pathways. Understanding how these compounds influence the balance of neuroactive and immunomodulatory metabolites in these pathways is crucial for developing novel therapeutic strategies.

Application I: Investigating the Neuroprotective Effects of N-acetyl-L-tryptophan (L-NAT) and its Impact on the Kynurenine Pathway in a Cellular Model of Neuroinflammation

This application focuses on using L-NAT as a tool to mitigate neuroinflammatory responses in a cell culture model and to analyze the consequential shifts in the kynurenine pathway, which is critically linked to neuroinflammation. The D-isomer, N-acetyl-D-tryptophan, which does not exhibit the same neuroprotective effects, can be used as a negative control.[2]

Key Objectives:

  • To assess the protective effects of L-NAT against oxidative stress-induced cell death.

  • To quantify the changes in key kynurenine pathway metabolites, such as kynurenine (KYN) and kynurenic acid (KYNA), in response to L-NAT treatment.

  • To evaluate the activity of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, by measuring the KYN/Trp ratio.

Experimental Protocol: In Vitro Neuroprotection and Metabolite Profiling

1. Cell Culture and Treatment:

  • Cell Line: NSC-34 motor neuron-like cells or primary motor neurons.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Induction of Neurotoxicity: Induce oxidative stress by treating cells with a known neurotoxin, such as hydrogen peroxide (H2O2) or glutamate, at a predetermined cytotoxic concentration.

  • Treatment with Ac-Trp-OH isomers:

    • Pre-treat cells with varying concentrations of L-NAT (e.g., 10, 50, 100 µM) for 24 hours prior to the addition of the neurotoxin.

    • Include parallel treatment groups with D-NAT as a negative control.

    • A vehicle control group (culture medium) and a neurotoxin-only group should also be included.

2. Assessment of Cell Viability:

  • Following treatment, assess cell viability using a standard MTT or LDH assay to quantify the neuroprotective effects of L-NAT.

3. Sample Collection for Metabolite Analysis:

  • Collect both the cell culture supernatant and the cell pellets.

  • For cell pellets, wash twice with ice-cold phosphate-buffered saline (PBS).

  • Store all samples at -80°C until extraction.

4. Metabolite Extraction:

  • Cell Culture Supernatant:

    • Thaw samples at room temperature.[6]

    • To 50 µL of supernatant, add 10 µL of an internal standard mix (containing isotopically labeled tryptophan and kynurenine).[6]

    • Dilute the sample to 100 µL with water containing 0.1% formic acid.[6]

    • Add 400 µL of cold methanol (B129727) for protein precipitation.[6]

    • Incubate at -20°C for 1 hour.[6]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

    • Collect the supernatant and dry it using a vacuum evaporator.[6]

    • Reconstitute the residue in 100 µL of 0.1% formic acid in water for analysis.[6]

  • Cell Pellets:

    • Resuspend the cell pellet in a 50% methanol / 50% 3 mM PIPES-3 mM EDTA (pH 7.4) solution.[1][7]

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant for analysis.

5. Quantitative Analysis by HPLC-MS/MS:

  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reverse-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm).[7]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 0% to 40% B over 10 minutes.[6]

  • Detection: Use multiple reaction monitoring (MRM) in positive ion mode for tryptophan, kynurenine, and kynurenic acid.

  • Quantification: Create calibration curves using authentic standards of each analyte. The concentration of metabolites is calculated based on the peak area ratios of the analyte to the internal standard.

Data Presentation

Table 1: Effect of L-NAT on Kynurenine Pathway Metabolites in Neurotoxin-Treated Neuronal Cells

Treatment GroupTryptophan (µM)Kynurenine (µM)Kynurenic Acid (nM)KYN/Trp RatioCell Viability (%)
Vehicle Control150.2 ± 12.51.8 ± 0.335.6 ± 4.10.012 ± 0.002100 ± 5.0
Neurotoxin Only95.7 ± 8.98.9 ± 1.125.1 ± 3.50.093 ± 0.01145.3 ± 4.8
Neurotoxin + L-NAT (50 µM)125.4 ± 10.14.2 ± 0.642.8 ± 5.20.033 ± 0.00578.9 ± 6.2
Neurotoxin + D-NAT (50 µM)98.1 ± 9.28.5 ± 1.026.3 ± 3.80.087 ± 0.01047.1 ± 5.1

Data are presented as mean ± standard deviation and are representative examples.

Visualizations

Tryptophan_Metabolic_Pathways Trp Tryptophan Serotonin_Pathway Serotonin Pathway (~5%) Trp->Serotonin_Pathway TPH Kynurenine_Pathway Kynurenine Pathway (~95%) Trp->Kynurenine_Pathway IDO/TDO Five_HTP 5-Hydroxytryptophan Serotonin_Pathway->Five_HTP NFK N-Formylkynurenine Kynurenine_Pathway->NFK Serotonin Serotonin Five_HTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin KYN Kynurenine NFK->KYN Formamidase Three_HK 3-Hydroxykynurenine (Neurotoxic) KYN->Three_HK KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KAT AA Anthranilic Acid KYN->AA Kynureninase QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN NAD NAD+ QUIN->NAD

Caption: Major metabolic pathways of tryptophan, including the serotonin and kynurenine pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Neuronal Cells treatment Treat with Ac-L-Trp-OH / Ac-D-Trp-OH start->treatment stress Induce Neurotoxicity (e.g., H2O2) treatment->stress viability Assess Cell Viability (MTT/LDH) stress->viability sampling Collect Supernatant & Cell Pellets stress->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis of Tryptophan Metabolites extraction->lcms data Data Analysis & Interpretation lcms->data

References

Application Notes and Protocols for the Detection of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH), an endogenous metabolite, in various biological matrices. The protocols described herein are essential for research in areas such as drug metabolism, pharmacokinetics, and biomarker discovery.

Introduction

N-acetyl-DL-tryptophan (this compound) is a derivative of the essential amino acid tryptophan. The L-isomer, N-acetyl-L-tryptophan (L-NAT), has been identified as a neuroprotective agent that functions by inhibiting the mitochondrial apoptosis pathway. Specifically, L-NAT has been shown to inhibit the release of cytochrome c from mitochondria, a critical step in the activation of the caspase cascade that leads to programmed cell death.[1] This mechanism of action makes this compound a molecule of interest in studies of neurodegenerative diseases. Accurate and precise quantification of this compound in biological samples is crucial for understanding its physiological roles and therapeutic potential.

This document outlines protocols for the analysis of this compound in plasma, urine, and tissue homogenates using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of N-acetyl-L-tryptophan

This compound, specifically the L-isomer, is understood to exert its neuroprotective effects by intervening in the intrinsic pathway of apoptosis. The following diagram illustrates the key steps in this pathway and the inhibitory action of N-acetyl-L-tryptophan.

Figure 1: Proposed Signaling Pathway of N-acetyl-L-tryptophan in Apoptosis Inhibition cluster_0 Mitochondrion cluster_1 Cytosol Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Activation Bax/Bak Activation Apoptotic Stimuli->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization promotes Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release leads to Apaf-1 Apaf-1 Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation activates Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis executes N-acetyl-L-tryptophan N-acetyl-L-tryptophan N-acetyl-L-tryptophan->Cytochrome c Release inhibits

Figure 1: Proposed Signaling Pathway of N-acetyl-L-tryptophan in Apoptosis Inhibition

Analytical Methods

The primary methods for the quantification of this compound in biological samples are HPLC-UV and LC-MS/MS. While HPLC-UV offers a cost-effective and robust approach, LC-MS/MS provides superior sensitivity and selectivity, which is particularly advantageous for detecting low concentrations in complex matrices.

Data Presentation: Quantitative Method Parameters

The following table summarizes the performance characteristics of various methods for the detection of this compound.

ParameterHPLC-UV (Human Albumin Solution)[2]HPLC-UV (Adapted for Plasma)LC-MS/MS (Adapted for Urine)
Linearity Range 1-60 µg/mL0.5-50 µg/mL (Estimated)1-500 ng/mL (Estimated)
Limit of Detection (LOD) 0.050 µg/mL~0.1 µg/mL (Estimated)~0.5 ng/mL (Estimated)
Limit of Quantitation (LOQ) 0.167 µg/mL~0.5 µg/mL (Estimated)~1 ng/mL (Estimated)
Recovery 90.5-96.8%85-105% (Target)85-105% (Target)
Precision (%RSD) 1.4-4.3%<15% (Target)<15% (Target)

Note: The parameters for plasma and urine are estimated based on typical performance of these methods for similar small molecules and would require validation.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Human Plasma

This protocol is adapted from a validated method for human albumin solutions and is suitable for the quantification of this compound in plasma samples.[2][3]

1. Sample Preparation (Protein Precipitation)

Figure 2: Workflow for Plasma Sample Preparation start Start: Plasma Sample (100 µL) step1 Add 300 µL of cold Methanol (containing internal standard if available) start->step1 step2 Vortex for 1 minute step1->step2 step3 Centrifuge at 10,000 x g for 10 min at 4°C step2->step3 step4 Collect supernatant step3->step4 step5 Evaporate to dryness under nitrogen stream step4->step5 step6 Reconstitute in 100 µL of mobile phase step5->step6 end Inject into HPLC system step6->end

Figure 2: Workflow for Plasma Sample Preparation

2. HPLC-UV Conditions

  • Instrument: Standard HPLC system with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile (B52724) (e.g., 85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 280 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

3. Quantification

A calibration curve is constructed by plotting the peak area of this compound against a series of known concentrations. The concentration of this compound in the plasma samples is then determined from this curve.

Protocol 2: LC-MS/MS Method for this compound in Urine

This protocol provides a sensitive and selective method for the detection of this compound in urine samples, adapted from general methods for tryptophan metabolite analysis.[4]

1. Sample Preparation (Dilute-and-Shoot)

Figure 3: Workflow for Urine Sample Preparation start Start: Urine Sample (50 µL) step1 Add 450 µL of 0.1% Formic Acid in Water (containing internal standard) start->step1 step2 Vortex for 30 seconds step1->step2 step3 Centrifuge at 12,000 x g for 5 min at 4°C step2->step3 step4 Transfer supernatant to an autosampler vial step3->step4 end Inject into LC-MS/MS system step4->end

Figure 3: Workflow for Urine Sample Preparation

2. LC-MS/MS Conditions

  • Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1: 247.1 -> Q3: 130.1 (Quantifier), 188.1 (Qualifier)

    • Note: These transitions are predicted and require experimental optimization.

3. Quantification

Quantification is achieved using a stable isotope-labeled internal standard (if available) and a calibration curve prepared in a surrogate matrix (e.g., artificial urine).

Protocol 3: Extraction of this compound from Tissue Homogenates

This protocol outlines a general procedure for the extraction of small molecules like this compound from tissue samples for subsequent analysis by HPLC-UV or LC-MS/MS.

1. Tissue Homogenization

  • Weigh the frozen tissue sample.

  • Add 4 volumes of ice-cold homogenization buffer (e.g., PBS or a buffer compatible with downstream analysis).

  • Homogenize the tissue on ice using a suitable homogenizer (e.g., Potter-Elvehjem or bead beater).

  • Collect the homogenate.

2. Protein Precipitation and Extraction

  • To a known volume of tissue homogenate, add 3 volumes of cold acetonitrile.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted for HPLC-UV analysis as described in Protocol 1.

Conclusion

The protocols provided offer robust and reliable methods for the detection and quantification of this compound in various biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. For accurate quantification, especially at low concentrations, the use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis. These methods will be valuable tools for researchers investigating the role of this compound in health and disease.

References

Application Notes and Protocols: N-acetyl-DL-tryptophan in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-acetyl-DL-tryptophan (NAT) as a critical excipient in pharmaceutical formulations. Its primary roles as a stabilizer and antioxidant for therapeutic proteins, particularly in parenteral and biopharmaceutical products, are detailed below.

Introduction

N-acetyl-DL-tryptophan is a derivative of the essential amino acid tryptophan and is widely employed in the pharmaceutical industry as a stabilizing agent.[1][2] It is particularly valued for its ability to protect therapeutic proteins, such as human serum albumin and monoclonal antibodies, from degradation during manufacturing, storage, and handling.[3][4] Its utility stems from its antioxidant properties and its capacity to minimize protein aggregation and denaturation, especially during heat treatment processes like pasteurization.[4][5]

Key Applications

Stabilization of Human Serum Albumin (HSA)

N-acetyl-DL-tryptophan is a well-established stabilizer for preparations of human serum albumin.[3][4] It is often used in conjunction with sodium caprylate to protect HSA from thermal denaturation and aggregation during pasteurization (heating at 60°C for 10 hours), a critical step for virus inactivation in blood-derived products.[4][5][6] While sodium caprylate is recognized for its potent stabilization against heat-induced aggregation, N-acetyl-DL-tryptophan plays a crucial role in protecting the protein from oxidative damage.[4][6] Specifically, it helps maintain the reduced state of the important cysteine-34 residue in HSA.[4]

Antioxidant for Monoclonal Antibodies (mAbs)

In recent years, the application of N-acetyl-DL-tryptophan has expanded to the formulation of monoclonal antibodies and other protein therapeutics.[3][4] Tryptophan residues in mAbs can be susceptible to oxidation, which can compromise the efficacy and safety of the drug product. N-acetyl-DL-tryptophan acts as a sacrificial antioxidant, preferentially undergoing oxidation and thus protecting the labile tryptophan residues within the mAb structure.[3][7] Studies have demonstrated that N-acetyl-DL-tryptophan effectively reduces the oxidation of susceptible tryptophan and methionine residues in antibodies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use and analysis of N-acetyl-DL-tryptophan in pharmaceutical formulations.

Table 1: Stabilizer Concentrations for Human Serum Albumin

StabilizerConcentrationEfficacy NotesReference
N-acetyl-DL-tryptophan (AT)4 mMUsed in combination with 4 mM Sodium Caprylate (CA). The combination is as effective as 4 mM CA alone.[6]
N-acetyl-DL-tryptophan (AT)8 mMLess effective than 4 mM CA.[6]
N-acetyl-DL-tryptophan (AT)16 mMRequired to achieve a similar stabilizing effect as 4 mM CA.[6]
L-Tryptophanate32 mMExerted only slight stabilization.[6]

Table 2: Analytical Methods for Quantification of N-acetyl-DL-tryptophan

Analytical MethodKey ParametersApplicationReference
UV SpectrophotometryMeasurement at 280 nm (ε = 5250) on the acid-soluble fraction after protein precipitation.Quantification in human albumin products.[8][9]
Reversed-Phase HPLCUV detection at 280 nm.Determination in human albumin solutions; investigation of degradation products.[3][10]

Table 3: Stability and Degradation of N-acetyl-DL-tryptophan

Stress ConditionNAT Degradation RangeObservationReference
Forced Stress (Oxidative and Thermal)3% to 83%Degradants were largely conserved between oxidative and thermal stress.[3][11]
Recommended Storage and Relevant Thermal StressMinimalNAT is stable under normal manufacturing, storage, and handling conditions.[3]

Experimental Protocols

Protocol for Quantification of N-acetyl-DL-tryptophan in Human Albumin Solutions by UV Spectrophotometry

This protocol is based on the method described by Yu and Finlayson.[8][9]

Objective: To determine the concentration of N-acetyl-DL-tryptophan in a human albumin formulation.

Materials:

  • Human albumin solution containing N-acetyl-DL-tryptophan

  • Trichloroacetic acid (TCA) solution

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the human albumin solution into a centrifuge tube.

    • Add an appropriate volume of TCA solution to precipitate the protein.

    • Vortex the mixture thoroughly.

  • Protein Precipitation:

    • Centrifuge the mixture to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acid-soluble N-acetyl-DL-tryptophan.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 280 nm using a UV-Vis spectrophotometer. Use the TCA solution as a blank.

  • Calculation:

    • Calculate the concentration of N-acetyl-DL-tryptophan using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (5250 L·mol⁻¹·cm⁻¹), b is the path length of the cuvette, and c is the concentration.

Protocol for Analysis of N-acetyl-DL-tryptophan and its Degradation Products by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a generalized procedure based on methodologies for analyzing NAT in protein therapeutics.[3][10]

Objective: To separate and quantify N-acetyl-DL-tryptophan and its potential degradation products in a pharmaceutical formulation.

Materials:

  • Pharmaceutical formulation containing N-acetyl-DL-tryptophan

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A (e.g., water with 0.1% trifluoroacetic acid)

  • Mobile phase B (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • N-acetyl-DL-tryptophan reference standard

  • Methanol for sample preparation

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the N-acetyl-DL-tryptophan reference standard in the mobile phase or a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For protein-containing samples, deproteinize the sample by adding methanol, followed by centrifugation to remove the precipitated protein.[10]

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of mobile phase A and B. A typical gradient might start with a low percentage of B, increasing over time to elute more hydrophobic compounds.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of the N-acetyl-DL-tryptophan standard and sample chromatograms.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of N-acetyl-DL-tryptophan in the sample by comparing its peak area to the calibration curve.

    • Identify potential degradation products by comparing retention times with known degradants or by using a mass spectrometer coupled to the HPLC (LC-MS).

Visualizations

Protein Therapeutic Protein (e.g., mAb, HSA) StableProduct Stable Pharmaceutical Formulation Protein->StableProduct Stress Stress Factors (Heat, Oxidation, Light) Degradation Protein Degradation (Aggregation, Oxidation) Stress->Degradation Induces Degradation->Protein NAT N-acetyl-DL-tryptophan (Excipient) SacrificialOxidation Sacrificial Oxidation NAT->SacrificialOxidation Undergoes Stabilization Stabilization of Native Conformation NAT->Stabilization Promotes NAT->StableProduct SacrificialOxidation->Stress Neutralizes Stabilization->Degradation Prevents

Caption: Mechanism of N-acetyl-DL-tryptophan as a stabilizer.

start Start: Pharmaceutical Formulation (containing Protein and NAT) deproteinization 1. Deproteinization (e.g., with Methanol) start->deproteinization centrifugation 2. Centrifugation deproteinization->centrifugation supernatant 3. Collect Supernatant centrifugation->supernatant filtration 4. Filtration (0.22 µm) supernatant->filtration hplc 5. RP-HPLC Analysis filtration->hplc data 6. Data Acquisition and Analysis (Peak Integration, Quantification) hplc->data end End: Determination of NAT and Degradant Concentrations data->end

Caption: Experimental workflow for HPLC analysis of NAT.

cluster_pathway Apoptotic Signaling Pathway Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Induces LNAT N-acetyl-L-tryptophan (L-NAT) LNAT->CytochromeC Inhibits Release

References

Pioneering Neuroprotection: Application Notes for Ac-DL-Trp-OH in Preclinical ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the investigational use of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) and its active isomer, N-acetyl-L-tryptophan (L-NAT), in preclinical models of Amyotrophic Lateral Sclerosis (ALS). The following information is synthesized from peer-reviewed research and is intended to facilitate further investigation into this promising neuroprotective compound.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. This compound, and specifically its L-isomer, has emerged as a compound of interest due to its dual-action mechanism, functioning as both an inhibitor of mitochondrial cytochrome c release and an antagonist of the neurokinin-1 receptor (NK-1R).[1] Preclinical studies have demonstrated its potential to delay disease onset, extend survival, and improve motor function in the widely used mSOD1(G93A) transgenic mouse model of ALS.

Mechanism of Action

The neuroprotective effects of L-NAT in ALS models are attributed to its ability to modulate multiple pathological pathways implicated in the disease:

  • Inhibition of Mitochondrial Apoptotic Pathway: L-NAT has been shown to reduce the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. This, in turn, leads to an increase in the levels of the anti-apoptotic protein Bcl-xL and a reduction in the activation of caspase-3, a key executioner of apoptosis.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of ALS pathology. L-NAT suppresses inflammation in the spinal cord of mSOD1(G93A) mice, as evidenced by decreased levels of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1), markers for reactive astrocytes and microglia, respectively.

  • Modulation of NK-1R Signaling: The neurokinin-1 receptor (NK-1R) and its ligand, Substance P, are involved in neuroinflammatory processes.[2] In mSOD1(G93A) mice, NK-1R levels are progressively reduced in the spinal cord. L-NAT treatment has been found to restore these levels, suggesting a role in modulating this signaling pathway to confer neuroprotection. In vitro studies have also shown that L-NAT inhibits the secretion of Substance P.[1]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of L-NAT in the mSOD1(G93A) mouse model of ALS.

Table 1: In Vivo Efficacy of L-NAT in mSOD1(G93A) Mice

ParameterVehicle Control (mSOD1G93A)L-NAT Treated (mSOD1G93A)Outcome
Disease Onset Approximately 81-90 days[3][4]Delayed OnsetL-NAT treatment significantly delays the onset of clinical symptoms of ALS.
Survival Approximately 126-130 days[3][4]Extended SurvivalL-NAT treatment leads to a significant extension in the lifespan of mSOD1G93A mice.
Motor Performance Progressive declineAmeliorated deteriorationL-NAT treatment improves motor performance as assessed by rotarod and grip strength tests.

Note: Specific numerical data with statistical significance from the primary study by Li et al. (2015) were not available in the accessed abstracts. The table reflects the qualitative outcomes reported.

Table 2: Molecular and Cellular Effects of L-NAT in mSOD1(G93A) Mice Spinal Cord

BiomarkerEffect of L-NAT TreatmentImplication
Cytochrome c (cytosolic) Reduced releaseInhibition of apoptosis
Smac/AIF (cytosolic) Reduced releaseInhibition of apoptosis
Bcl-xL Increased levelsPromotion of cell survival
Activated Caspase-3 Inhibited activationReduction in apoptosis
GFAP Decreased levelsAttenuation of astrogliosis
Iba1 Decreased levelsReduction of microgliosis
NK-1R Restored levelsModulation of neuroinflammation

Table 3: In Vitro Neuroprotective Effects of this compound and its Isomers

Cell LineCompoundEffect
NSC-34 motor neuron-like cells N-acetyl-L-tryptophan (L-NAT)Neuroprotective[1]
NSC-34 motor neuron-like cells N-acetyl-DL-tryptophanNeuroprotective[1]
NSC-34 motor neuron-like cells N-acetyl-D-tryptophanNo protective effect[1]

Experimental Protocols

The following are detailed protocols for key experiments cited in the investigation of this compound in ALS models.

In Vivo Studies in mSOD1(G93A) Mice

1. Animal Model:

  • Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J) are a commonly used model.[3]

  • Wild-type littermates should be used as controls.

  • Housing should be under standard light-dark cycles with ad libitum access to food and water.[3]

2. Drug Administration:

  • Compound: N-acetyl-L-tryptophan (L-NAT).

  • Dosage: While the exact dosage from the primary study is not specified in the abstract, a typical starting point for in vivo studies with small molecules in mice is in the range of 10-50 mg/kg. Dose-response studies are recommended.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic delivery in mouse models.[5]

  • Frequency: Daily administration is often employed in chronic studies.

  • Treatment Start: Treatment should ideally begin at a pre-symptomatic stage (e.g., 60-70 days of age) to assess the impact on disease onset and progression.

3. Assessment of Disease Progression:

  • Disease Onset: Defined as the age at which the mouse first shows signs of motor deficit, such as limb tremor or a consistent decline in motor performance tests.[3]

  • Survival: Monitored daily, with the endpoint defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.[3]

  • Body Weight: Measured weekly as weight loss is a key indicator of disease progression.[3]

4. Motor Function Tests:

  • Rotarod Test:

    • Apparatus: An automated rotarod unit for mice.

    • Acclimation: Mice should be trained on the rotarod for several days prior to the start of the experiment.[3]

    • Protocol: Place the mouse on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[6][7]

    • Measurement: Record the latency to fall from the rod. Perform multiple trials with rest intervals in between.[3]

  • Grip Strength Test:

    • Apparatus: A grip strength meter with a wire grid.

    • Protocol: Allow the mouse to grasp the grid with its forelimbs (or all four limbs). Gently pull the mouse backward by the tail until it releases its grip.[8][9]

    • Measurement: The peak force exerted by the mouse is recorded.[8] Multiple measurements should be taken and averaged.

5. Histological and Biochemical Analysis:

  • Tissue Collection: At a predetermined endpoint (e.g., symptomatic stage or end-stage), mice are euthanized, and spinal cord tissue is collected.

  • Immunohistochemistry for GFAP and Iba1:

    • Perfuse the mouse with 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and post-fix in PFA, followed by cryoprotection in sucrose.

    • Section the spinal cord on a cryostat.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding and incubate with primary antibodies against GFAP and Iba1.

    • Incubate with appropriate fluorescently-labeled secondary antibodies.

    • Mount and image using a fluorescence microscope.

    • Quantify the immunoreactive area or cell number.

  • Western Blot for Apoptotic and Signaling Proteins:

    • Homogenize spinal cord tissue in lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against cytochrome c, caspase-3, Bcl-2, and NK-1R.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

In Vitro Studies using NSC-34 Cells

1. Cell Culture:

  • Cell Line: NSC-34, a motor neuron-like hybrid cell line.[10]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

  • Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO2.[10]

2. Neuroprotection Assay:

  • Cell Plating: Seed NSC-34 cells in 96-well plates.

  • Treatment: Pre-treat cells with varying concentrations of this compound, L-NAT, or D-NAT for a specified period (e.g., 24 hours).

  • Induction of Cell Death: Induce apoptosis using a known stressor for motor neurons, such as serum deprivation or exposure to an oxidative agent (e.g., H2O2).

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to the wells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity.

3. Mechanistic Studies:

  • ELISA for Substance P and IL-1β:

    • Culture NSC-34 cells and treat with L-NAT.

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for Substance P and IL-1β to quantify their concentrations in the supernatant according to the manufacturer's instructions.[11][12]

  • Western Blot: Analyze cell lysates for proteins involved in the mitochondrial apoptotic pathway (cytochrome c, caspases, Bcl-2) as described for the in vivo protocol.

Mandatory Visualizations

G cluster_0 Mitochondrial Apoptotic Pathway Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Translocation Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Smac_AIF Smac_AIF Mitochondrion->Smac_AIF Release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Bcl_xL Bcl-xL Bcl_xL->Mitochondrion Inhibition of Release L_NAT Ac-L-Trp-OH (L-NAT) L_NAT->Mitochondrion Inhibits L_NAT->Bcl_xL Increases

Figure 1. L-NAT's modulation of the mitochondrial apoptotic pathway in ALS models.

G cluster_1 Neuroinflammatory Pathway Substance_P Substance P NK1R NK-1R Substance_P->NK1R Binds Microglia_Astrocytes Microglia / Astrocytes NK1R->Microglia_Astrocytes Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Microglia_Astrocytes->Inflammatory_Cytokines Release Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation L_NAT Ac-L-Trp-OH (L-NAT) L_NAT->Substance_P Inhibits Secretion L_NAT->NK1R Antagonist

Figure 2. L-NAT's antagonistic effect on the NK-1R neuroinflammatory pathway.

G cluster_workflow Experimental Workflow: In Vivo Study start mSOD1(G93A) Mice (Pre-symptomatic) treatment Daily L-NAT or Vehicle (i.p.) start->treatment monitoring Weekly Monitoring: - Body Weight - Motor Function (Rotarod, Grip Strength) treatment->monitoring endpoints Endpoints: - Disease Onset - Survival monitoring->endpoints analysis Post-mortem Analysis: - Immunohistochemistry (GFAP, Iba1) - Western Blot (Apoptotic markers, NK-1R) endpoints->analysis

Figure 3. Workflow for in vivo evaluation of Ac-L-Trp-OH in the mSOD1(G93A) ALS mouse model.

Conclusion

This compound, particularly its L-isomer, demonstrates significant neuroprotective potential in preclinical models of ALS. Its multifaceted mechanism of action, targeting both mitochondrial dysfunction and neuroinflammation, makes it a compelling candidate for further therapeutic development. The application notes and protocols provided herein are intended to serve as a comprehensive resource to guide researchers in the continued investigation of this compound's efficacy and mechanism in the context of ALS and other neurodegenerative diseases.

References

Application Notes and Protocols: Characterization of Neurokinin-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the preferred receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and cell proliferation.[1][3] Consequently, the NK1 receptor is a significant target for drug discovery and development.

A Note on Ac-DL-Trp-OH: Initial investigation into the role of N-Acetyl-DL-tryptophan (this compound) as a neurokinin-1 receptor agonist has not yielded supporting evidence. In contrast, studies on the closely related compound, N-acetyl-L-tryptophan (NAT), have shown that it does not exhibit significant binding to either human or rat NK1 receptors at concentrations up to the millimolar range.[4] Therefore, the scientific literature does not currently support the classification of this compound as an NK1 receptor agonist.[4] The following application notes and protocols are provided for the general characterization of novel compounds as potential NK1 receptor agonists.

Neurokinin-1 Receptor Signaling Pathways

Activation of the NK1 receptor by an agonist, such as Substance P, initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gq and Gs heterotrimeric G proteins.[1]

Primary Gq-Mediated Pathway:

  • Agonist Binding: An agonist binds to the NK1 receptor, inducing a conformational change.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).[2]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[2]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Downstream Effects: PKC activation leads to the phosphorylation of numerous downstream targets, including the activation of the Raf-MEK-ERK signaling cascade, which is involved in cell proliferation and survival.[3]

Gs-Mediated Pathway:

  • Agonist Binding: Ligand binding can also lead to the activation of Gs proteins.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[2]

  • Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA), which then phosphorylates various cellular substrates.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Ca2->PKC Co-activates ERK ERK Pathway PKC->ERK Activates Cellular_Response Cellular Response ERK->Cellular_Response Leads to cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Cellular_Response Leads to Agonist Agonist (e.g., Substance P) Agonist->NK1R Binds

NK1 Receptor Signaling Pathways

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor, providing a functional readout of receptor agonism.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., Substance P).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture: Plate the NK1 receptor-expressing HEK293 cells into microplates and culture until they reach 80-90% confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compound or reference agonist to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm immediately before and after the addition of the compound.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow A Plate NK1R-expressing HEK293 cells B Culture to 80-90% confluency A->B C Load cells with Fluo-4 AM dye B->C D Wash to remove excess dye C->D E Add test compounds and reference agonist D->E F Measure fluorescence in plate reader E->F G Analyze data and generate dose-response curve F->G

Calcium Mobilization Assay Workflow

Protocol 2: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor.

  • Radioligand (e.g., [3H]-Substance P).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Protease inhibitors (e.g., bacitracin, bestatin).

  • Test compounds.

  • Non-specific binding control (e.g., high concentration of unlabeled Substance P).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes) to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Combine NK1R membranes, [3H]-Substance P, and test compound B Incubate to reach binding equilibrium A->B C Filter through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Add scintillation cocktail to filters D->E F Measure radioactivity with scintillation counter E->F G Analyze data to determine Ki F->G

Radioligand Binding Assay Workflow

Data Presentation

Quantitative data for known NK1 receptor agonists should be summarized in a clear and structured format to facilitate comparison.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay System
Substance P0.1 - 1.00.5 - 5.0Human NK1 receptor expressing cells
Neurokinin A10 - 5020 - 100Human NK1 receptor expressing cells
GR736321.0 - 101.0 - 15Guinea-pig vas deferens[6]
[Glp6,L-Pro9]-SP(6-11)5 - 2510 - 50Guinea-pig vas deferens[6]

Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell lines used.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the characterization of novel compounds as potential neurokinin-1 receptor agonists. By employing these standardized assays, researchers can effectively determine the binding affinity and functional potency of new chemical entities, paving the way for the development of novel therapeutics targeting the NK1 receptor. While this compound does not appear to be a valid NK1 receptor agonist based on current evidence, the methodologies described are crucial for the broader field of NK1 receptor drug discovery.

References

Application Notes and Protocols for Ac-DL-Trp-OH in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH) and its derivatives are valuable reagents in peptide chemistry, offering unique opportunities for peptide modification and the synthesis of peptidomimetics. The indole (B1671886) side chain of tryptophan is a key site for post-translational modifications and plays a crucial role in peptide and protein structure and function. The N-terminal acetylation of peptides is a common strategy to mimic the native state of many proteins, increasing their stability against enzymatic degradation and altering their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in N-terminal capping and for the modification of tryptophan residues within peptide sequences to create novel peptide architectures.

Application Note 1: N-Terminal Acetylation using this compound

N-terminal acetylation is a widespread modification in naturally occurring proteins and peptides. It can enhance the stability of peptides by protecting them from aminopeptidase (B13392206) degradation. The introduction of an acetyl group at the N-terminus can also influence the peptide's overall charge and hydrophobicity, which can be critical for its biological activity and cell permeability. While acetic anhydride (B1165640) is commonly used for N-terminal capping, this compound can be employed as the final amino acid in a peptide sequence to introduce an N-terminal acetylated tryptophan residue.

Protocol 1: On-Resin N-Terminal Acetylation of a Peptide

This protocol describes the standard procedure for capping the free N-terminal amine of a resin-bound peptide with an acetyl group using acetic anhydride. This method can be conceptually adapted for the coupling of this compound as the final residue in a solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Peptide-resin with a free N-terminus

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 10 mL) to remove any residual reagents from the previous deprotection step.

  • Acetylation Solution Preparation: Prepare a 10% (v/v) solution of acetic anhydride in DMF. For a 0.1 mmol scale synthesis, add 1 mL of acetic anhydride to 9 mL of DMF.

  • Acetylation Reaction: Add the acetylation solution to the peptide-resin and agitate the mixture for 1 hour at room temperature.

  • Washing: After the reaction, drain the acetylation solution and wash the resin extensively with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents and byproducts.

  • Drying: Dry the acetylated peptide-resin under vacuum.

  • Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol suitable for the resin and side-chain protecting groups used in the synthesis.

Quantitative Data for N-Terminal Acetylation
Peptide SequenceAcetylation MethodCrude Purity (%)Reference
RRWQWR-NH₂10% Acetic Anhydride in DMF (Microwave)72[1]
Lfc (RRWQWR)10% Acetic Anhydride in DMFNot specified[2]

Application Note 2: Tryptophan Modification for Peptide Stapling

The indole side chain of tryptophan can be chemically modified to introduce conformational constraints in peptides, a technique known as peptide stapling. This is particularly relevant in drug development to create peptides with improved proteolytic stability, cell permeability, and binding affinity to their targets. One common method involves the palladium-catalyzed C-H activation of the tryptophan indole ring to form a covalent bond with another residue in the peptide chain.

Protocol 2: Palladium-Catalyzed Intramolecular C-H Activation for Peptide Stapling

This protocol outlines a general procedure for the intramolecular stapling of a peptide containing a tryptophan residue and an iodo-functionalized amino acid.

Materials:

  • Linear peptide containing Trp and an iodo-aryl amino acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver tetrafluoroborate (B81430) (AgBF₄)

  • Trifluoroacetic acid (TFA)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reaction Setup: In a microwave reactor vessel, dissolve the linear peptide (1.0 eq.) in DMF.

  • Addition of Reagents: Add AgBF₄ (2.0 eq.), TFA (1.0 eq.), and Pd(OAc)₂ (0.05 eq.) to the peptide solution.

  • Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 90 °C for 20 minutes.

  • Work-up: After cooling, filter the reaction mixture to remove any solids.

  • Purification: Purify the stapled peptide from the filtrate using semi-preparative RP-HPLC.

Quantitative Data for Peptide Stapling via Tryptophan C-H Activation
Peptide SequenceStapling ConditionsIsolated Yield (%)Reference
Ac-Trp-Ala-Ala-m-I-Phe-NH₂Pd(OAc)₂, AgBF₄, TFA, DMF, MW32[3]
Ac-Trp-Ala-m-I-Phe-NH₂Pd(OAc)₂, AgBF₄, TFA, DMF, MW25[3]
Ac-m-I-Phe-Ala-Trp-NH₂Pd(OAc)₂, AgBF₄, TFA, DMF, MW15[3]

Experimental Workflows and Signaling Pathway Diagrams

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_modification N-Terminal Acetylation cluster_cleavage Cleavage and Purification Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (AA, Coupling Reagents in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After final AA Acetylation Acetylation (Acetic Anhydride in DMF) Final_Deprotection->Acetylation Cleavage Cleavage from Resin (e.g., TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified Acetylated Peptide Purification->Final_Peptide

Figure 1. Experimental workflow for the solid-phase synthesis and N-terminal acetylation of a peptide.

Tryptophan_Modification_Workflow cluster_peptide_synthesis Peptide Synthesis cluster_stapling Peptide Stapling cluster_purification Purification SPPS 1. Solid-Phase Synthesis of Linear Peptide (Containing Trp and Iodo-Aryl AA) Reaction_Setup 2. Dissolve Peptide in DMF SPPS->Reaction_Setup Reagent_Addition 3. Add Pd(OAc)₂, AgBF₄, TFA Reaction_Setup->Reagent_Addition Microwave 4. Microwave Irradiation (90°C, 20 min) Reagent_Addition->Microwave Filtration 5. Filtration Microwave->Filtration HPLC 6. RP-HPLC Purification Filtration->HPLC Stapled_Peptide Stapled Peptide HPLC->Stapled_Peptide

Figure 2. Workflow for peptide stapling via intramolecular C-H activation of tryptophan.

Signaling_Pathway_Impact cluster_peptide Peptide Modification cluster_interaction Molecular Interaction cluster_signaling Cellular Response Native_Peptide Native Peptide (with Trp) Modified_Peptide Modified Peptide (e.g., Stapled, Acetylated) Native_Peptide->Modified_Peptide Chemical Modification Receptor Target Protein / Receptor Native_Peptide->Receptor Weaker/Transient Binding Modified_Peptide->Receptor Enhanced Binding Affinity and Stability Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Biological_Response Altered Biological Response Downstream_Signaling->Biological_Response

Figure 3. Conceptual diagram of how tryptophan modification can impact peptide-protein interactions and downstream signaling.

Discussion and Considerations

When working with tryptophan and its derivatives in peptide synthesis, several factors must be considered to ensure the desired outcome and minimize side reactions.

  • Oxidation: The indole ring of tryptophan is susceptible to oxidation during synthesis and cleavage. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail is crucial to prevent this.

  • Alkylation: During acid-mediated cleavage, carbocations generated from protecting groups can alkylate the tryptophan indole ring. The use of scavengers and appropriate protecting groups on tryptophan, such as the Boc group on the indole nitrogen (Fmoc-Trp(Boc)-OH), can mitigate this side reaction.

  • Racemization: As with any amino acid, there is a risk of racemization during coupling. The use of appropriate coupling reagents and additives, such as HOBt or Oxyma, can help to suppress this.

  • DL-Isomers: this compound is a racemic mixture. If used for N-terminal capping, the resulting peptide population will be a mixture of diastereomers, which may require separation if a stereochemically pure product is needed. For internal incorporation, this would lead to a complex mixture of diastereomeric peptides.

Conclusion

This compound and the modification of tryptophan residues offer powerful tools for the synthesis of novel and more robust peptides for research and therapeutic applications. The protocols provided herein for N-terminal acetylation and peptide stapling serve as a foundation for researchers to explore the diverse possibilities of tryptophan chemistry. Careful consideration of the potential side reactions and optimization of reaction conditions are key to the successful synthesis and modification of tryptophan-containing peptides.

References

Application Notes and Protocols for Assays Utilizing N-acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-DL-tryptophan (NAT) is a modified amino acid with diverse applications in research and pharmaceutical development. It is recognized for its neuroprotective, anti-inflammatory, and protein-stabilizing properties. This document provides detailed application notes and protocols for various assays involving NAT, designed to be a comprehensive resource for scientists in the field.

Application Note 1: Neuroprotective Efficacy of N-acetyl-DL-tryptophan in a Cellular Model of Oxidative Stress

Introduction: N-acetyl-DL-tryptophan has demonstrated neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[1][2] One of its proposed mechanisms of action is the inhibition of mitochondrial-mediated apoptosis, specifically by preventing the release of cytochrome c.[1][3] This protocol describes a cell-based assay to evaluate the neuroprotective effects of NAT against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.

Quantitative Data Summary: Neuroprotective Effects of N-acetyl-DL-tryptophan
ParameterCell LineStressorNAT ConcentrationResultReference
NeuroprotectionNSC-34 motor neuron-like cellsH₂O₂0.001–10 nMExhibited neuroprotective effects
Inhibition of IL-1β SecretionNSC-34 motoneuronsH₂O₂30 μMInhibited the secretion of IL-1β
Inhibition of Cytochrome c ReleaseNSC-34 motoneuronsH₂O₂10 μMPrevented the release of cytochrome c[4]
Cognitive ImprovementRats (Aβ 1-42-induced AD model)Aβ 1-42 oligomers30 mg/kg and 50 mg/kgSignificantly lowered cognitive decline[2]
Experimental Protocol: Inhibition of H₂O₂-Induced Cytochrome c Release

Objective: To determine the efficacy of N-acetyl-DL-tryptophan in preventing H₂O₂-induced cytochrome c release from mitochondria in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., NSC-34)

  • Cell culture medium and supplements

  • N-acetyl-DL-tryptophan (NAT)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Cytochrome c Releasing Apoptosis Assay Kit (e.g., Abcam ab65311)[5]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against cytochrome c

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells to ~80% confluency.

    • Pre-treat cells with varying concentrations of NAT (e.g., 1, 10, 50 µM) for 2 hours.

    • Include a vehicle-treated control group.

    • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the culture medium and incubate for the desired time (e.g., 6 hours).[6]

  • Cell Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Isolate cytosolic and mitochondrial fractions using the protocol provided with the Cytochrome c Releasing Apoptosis Assay Kit.[5] This typically involves cell lysis with a specific buffer that keeps mitochondria intact, followed by centrifugation to separate the cytosolic supernatant from the mitochondrial pellet.

  • Protein Quantification:

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against cytochrome c.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for cytochrome c in both fractions. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

    • Compare the extent of cytochrome c release in NAT-treated cells to the H₂O₂-only treated cells to determine the inhibitory effect of NAT.

Experimental Workflow: Neuroprotection Assay

G cluster_prep Cell Preparation cluster_fractionation Cell Fractionation cluster_analysis Analysis culture Culture Neuronal Cells pretreat Pre-treat with NAT culture->pretreat induce Induce Oxidative Stress (H₂O₂) pretreat->induce harvest Harvest Cells induce->harvest fractionate Isolate Cytosolic & Mitochondrial Fractions harvest->fractionate quantify Protein Quantification fractionate->quantify western Western Blot for Cytochrome c quantify->western analyze Data Analysis western->analyze

Caption: Workflow for assessing the neuroprotective effect of N-acetyl-DL-tryptophan.

Application Note 2: Investigating the Anti-inflammatory Properties of N-acetyl-DL-tryptophan via the TLR4/NLRP3 Inflammasome Pathway

Introduction: Chronic inflammation is a key component of many diseases. N-acetyl-DL-tryptophan has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway.[6] This pathway is crucial in the innate immune response and its dysregulation can lead to excessive inflammation. This application note provides a protocol to investigate the inhibitory effect of NAT on the activation of the NLRP3 inflammasome in a cellular model.

Quantitative Data Summary: Anti-inflammatory Effects of N-acetyl-DL-tryptophan
ParameterCell Line/ModelInducerNAT ConcentrationResultReference
Inhibition of NLRP3, ASC, Caspase-1, IL-1β, TLR4, and NF-κB expressionRat Hepatocyte BRL cellsH₂O₂ (200 µM)10 µMAttenuated the increase in expression[6]
Reduction of IL-1β expressionRat Hepatocyte BRL cellsH₂O₂ (200 µM)10 µMSignificantly reduced IL-1β mRNA expression[6]
Hepatoprotection in vivoRats (Hepatic Ischemia-Reperfusion Injury)Ischemia-Reperfusion10 mg/kgReversed the increase in inflammatory markers[6]
Experimental Protocol: Inhibition of NLRP3 Inflammasome Activation

Objective: To determine if N-acetyl-DL-tryptophan can inhibit the activation of the NLRP3 inflammasome, as measured by the downstream production of IL-1β.

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • ATP

  • N-acetyl-DL-tryptophan (NAT)

  • ELISA kit for IL-1β

  • Reagents for Western blotting (optional, for assessing caspase-1 cleavage)

Procedure:

  • Cell Culture and Priming (Signal 1):

    • Seed macrophages in a 24-well plate and allow them to adhere.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.[7]

  • NAT Treatment and Inflammasome Activation (Signal 2):

    • After priming, remove the LPS-containing medium and replace it with fresh medium.

    • Add various concentrations of NAT (e.g., 10, 50, 100 µM) to the cells and incubate for 1 hour.

    • Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes.[7]

  • Sample Collection:

    • Collect the cell culture supernatants to measure secreted IL-1β.

    • (Optional) Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1.

  • IL-1β Quantification (ELISA):

    • Quantify the concentration of IL-1β in the culture supernatants using an ELISA kit according to the manufacturer's instructions.[6]

  • Data Analysis:

    • Compare the levels of secreted IL-1β in NAT-treated cells to the LPS + ATP-treated control cells. A reduction in IL-1β indicates inhibition of NLRP3 inflammasome activation.

Signaling Pathway: TLR4/NLRP3 Inflammasome Inhibition by NAT

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b transcription NLRP3_g NLRP3 gene NFkB->NLRP3_g transcription IL1b IL-1β (secreted) pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_g->NLRP3 casp1 caspase-1 NLRP3->casp1 Inflammasome Assembly & Activation ASC ASC ASC->casp1 Inflammasome Assembly & Activation pro_casp1 pro-caspase-1 pro_casp1->casp1 Inflammasome Assembly & Activation casp1->pro_IL1b cleavage NAT N-acetyl-DL-tryptophan NAT->TLR4 Inhibition NAT->NLRP3 Inhibition

Caption: Proposed mechanism of N-acetyl-DL-tryptophan in inhibiting the TLR4/NLRP3 inflammasome pathway.

Application Note 3: Assessment of N-acetyl-DL-tryptophan as a Protein Stabilizer

Introduction: N-acetyl-DL-tryptophan is used as a stabilizer in formulations of therapeutic proteins, such as human serum albumin, to protect against thermal and oxidative stress.[8][9] This application note provides protocols for two common assays to quantify the stabilizing effect of NAT on a protein of interest: a thermal shift assay and an oxidative stress protection assay.

Experimental Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To determine the change in the thermal denaturation temperature (Tm) of a protein in the presence of N-acetyl-DL-tryptophan. An increase in Tm indicates protein stabilization.

Materials:

  • Purified protein of interest

  • Buffer for the protein

  • N-acetyl-DL-tryptophan (NAT)

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of performing a melt curve analysis[10]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein in a suitable buffer.

    • Prepare a stock solution of NAT.

    • Prepare a working solution of the fluorescent dye.

  • Assay Setup:

    • In a 96-well PCR plate, set up reactions containing the protein at a final concentration of 2-5 µM, the fluorescent dye, and varying concentrations of NAT.

    • Include a control with no NAT.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each step.[10]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the change in Tm (ΔTm) in the presence of NAT compared to the control. A positive ΔTm indicates stabilization.

Experimental Protocol: Oxidative Stress Protection Assay

Objective: To evaluate the ability of N-acetyl-DL-tryptophan to protect a protein from oxidation-induced aggregation or degradation.

Materials:

  • Purified protein of interest

  • Buffer for the protein

  • N-acetyl-DL-tryptophan (NAT)

  • An oxidizing agent (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) - AAPH)[11]

  • Method for analyzing protein integrity (e.g., size-exclusion chromatography (SEC-HPLC), SDS-PAGE)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the protein in a suitable buffer with and without various concentrations of NAT.

  • Induction of Oxidative Stress:

    • Add the oxidizing agent (e.g., AAPH) to the protein solutions.

    • Incubate the samples under conditions known to induce oxidation (e.g., 37°C for a specified time).

  • Analysis of Protein Integrity:

    • Analyze the samples using SEC-HPLC to detect aggregation (appearance of high molecular weight species) or SDS-PAGE to observe degradation (appearance of lower molecular weight bands).

  • Data Analysis:

    • Compare the chromatograms or gel images of the samples with and without NAT. A reduction in aggregation or degradation in the presence of NAT indicates a protective effect.

Experimental Workflow: Protein Stabilization Assays

G cluster_tsa Thermal Shift Assay cluster_ox Oxidative Stress Assay tsa_prep Prepare Protein + NAT + Dye tsa_run Run Melt Curve in qPCR tsa_prep->tsa_run tsa_analyze Analyze Tm Shift tsa_run->tsa_analyze ox_prep Prepare Protein + NAT ox_stress Induce Oxidation (AAPH) ox_prep->ox_stress ox_analyze Analyze Protein Integrity (SEC/SDS-PAGE) ox_stress->ox_analyze

Caption: Workflows for assessing the protein-stabilizing effects of N-acetyl-DL-tryptophan.

Application Note 4: Addressing the Controversy of N-acetyl-DL-tryptophan and Neurokinin-1 Receptor (NK-1R) Binding

Introduction: N-acetyl-DL-tryptophan has often been described as a neurokinin-1 receptor (NK-1R) antagonist.[1][3] However, recent studies have challenged this, reporting no significant binding of NAT to either human or rat NK-1R at physiological concentrations.[12] This discrepancy highlights the importance of empirical validation. This application note provides a general protocol for a competitive radioligand binding assay to allow researchers to independently assess the binding of NAT to NK-1R.

Experimental Protocol: Competitive Radioligand Binding Assay for NK-1R

Objective: To determine if N-acetyl-DL-tryptophan can compete with a known radiolabeled ligand for binding to the neurokinin-1 receptor.

Materials:

  • Cell membranes expressing NK-1R (from a cell line like U-373 MG or a recombinant source)

  • Radiolabeled NK-1R ligand (e.g., [¹²⁵I]Substance P)

  • Unlabeled Substance P (for determining non-specific binding)

  • N-acetyl-DL-tryptophan (NAT)

  • Assay buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: NK-1R membranes + radiolabeled ligand.

      • Non-specific Binding: NK-1R membranes + radiolabeled ligand + excess unlabeled Substance P.

      • Competition: NK-1R membranes + radiolabeled ligand + varying concentrations of NAT.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the NAT concentration.

    • If NAT competes for binding, a dose-dependent decrease in specific binding will be observed, from which an IC50 value can be determined.

Logical Diagram: Investigating NK-1R Binding

G cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcomes Possible Outcomes hypo Does NAT bind to NK-1R? assay Competitive Radioligand Binding Assay hypo->assay outcome1 No displacement of radioligand (No Binding) assay->outcome1 outcome2 Displacement of radioligand (Binding Occurs) assay->outcome2

Caption: Logical flow for investigating the binding of N-acetyl-DL-tryptophan to the NK-1R.

References

Application Notes and Protocols for Ac-DL-Trp-OH as an Antioxidant in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a derivative of the essential amino acid tryptophan. In pharmaceutical applications, it is recognized for its capacity to stabilize proteins by protecting them against oxidative degradation.[1][2] This attribute is primarily due to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. These characteristics suggest its potential as a valuable antioxidant ingredient in skincare formulations aimed at protecting the skin from environmental aggressors and the signs of premature aging.

This document provides detailed application notes and experimental protocols for evaluating the antioxidant efficacy of this compound for its use in skincare products.

Antioxidant Properties of this compound

This compound functions as an antioxidant by neutralizing harmful free radicals. Its proposed mechanisms of action in a skincare context include direct scavenging of ROS and modulation of cellular signaling pathways involved in the skin's endogenous antioxidant response.

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound can be quantified using various in vitro assays. The Oxygen Radical Absorbance Capacity (ORAC) assay is one such method that measures the ability of a compound to quench peroxyl radicals.

AssayCompoundResultReference
ORAC N-acetyl-tryptophan (N-Ac-Trp)~2.4 ± 0.2 Trolox Equivalents [3]

Signaling Pathways in Skin Protection

Oxidative stress in the skin activates signaling pathways that can lead to inflammation and cellular damage. Antioxidants like this compound are hypothesized to interfere with these processes, promoting skin health.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. While direct evidence for this compound activating this pathway in keratinocytes is still emerging, it is a plausible mechanism given its antioxidant nature.

Nrf2_Pathway Ac_DL_Trp_OH Ac_DL_Trp_OH Keap1_Nrf2 Keap1-Nrf2 Complex Ac_DL_Trp_OH->Keap1_Nrf2 may promote dissociation Nrf2_n Nrf2 (nucleus) Keap1_Nrf2->Nrf2_n Nrf2 translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Nrf2 antioxidant response pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is activated by various cellular stressors, including ROS, and can lead to inflammatory responses and collagen degradation in the skin. Antioxidants can potentially mitigate these effects by reducing the ROS load, thereby downregulating MAPK activation. Tryptophan metabolites have been shown to influence the MAPK pathway.[4]

MAPK_Pathway Ac_DL_Trp_OH Ac_DL_Trp_OH MAPK_Activation MAPK Activation (p38, JNK, ERK) AP1 AP-1 Activation MAPK_Activation->AP1 Inflammation_MMPs Inflammation & Collagen Degradation (MMPs) AP1->Inflammation_MMPs Oxidative_Stress Oxidative_Stress Oxidative_Stress->MAPK_Activation

Inhibition of MAPK pathway by this compound.

Experimental Protocols

The following are detailed protocols for assessing the antioxidant properties of this compound.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Workflow:

DPPH_Workflow Prepare_Samples Prepare serial dilutions of this compound and positive control (e.g., Ascorbic Acid) Mix Mix sample/control with DPPH solution Prepare_Samples->Mix Incubate Incubate in the dark (30 min, RT) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

DPPH radical scavenging assay workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a positive control (e.g., Ascorbic Acid or Trolox) with the same serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH solution to each well.

    • For the blank, use the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: Cellular Antioxidant Assay in Human Keratinocytes (HaCaT cells)

This assay evaluates the ability of this compound to protect human skin cells from oxidative stress induced by an external agent like hydrogen peroxide (H₂O₂).

Workflow:

CAA_Workflow Pretreat Pre-treat cells with This compound for 24h Induce_Stress Induce oxidative stress (e.g., with H₂O₂) Pretreat->Induce_Stress Add_Probe Add DCFH-DA probe Induce_Stress->Add_Probe Incubate_Probe Incubate (30 min) Add_Probe->Incubate_Probe Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) Incubate_Probe->Measure_Fluorescence Analyze Analyze data to determine reduction in ROS Measure_Fluorescence->Analyze

Cellular antioxidant assay workflow.

Methodology:

  • Cell Culture:

    • Culture human keratinocytes (HaCaT cell line) in appropriate media and conditions.

    • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various non-toxic concentrations of this compound for 24 hours. Include a vehicle control.

  • Induction of Oxidative Stress:

    • Remove the treatment media and wash the cells with PBS.

    • Add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS, to each well and incubate for 30 minutes.

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Induce oxidative stress by adding a solution of H₂O₂ to the cells.

  • Measurement and Analysis:

    • Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Continue to measure the fluorescence at regular intervals for a set period.

    • Compare the fluorescence levels in the this compound-treated cells to the control cells to determine the percentage reduction in intracellular ROS.

Conclusion

This compound demonstrates significant potential as an antioxidant ingredient in skincare formulations. Its ability to scavenge free radicals and potentially modulate key cellular signaling pathways associated with skin damage warrants further investigation. The provided protocols offer a framework for researchers to quantify its antioxidant efficacy and elucidate its mechanisms of action in a dermatological context. Further studies, including formulation stability and clinical trials, are recommended to fully establish its benefits for skin health.

References

Preparation of Ac-DL-Trp-OH Stock Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a modified amino acid with significant applications in biopharmaceutical and research settings. It is utilized as a stabilizer for therapeutic proteins, a supplement in cell culture media, and exhibits potential as a neuroprotective agent. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for researchers, scientists, and drug development professionals.

Introduction

This compound is the N-acetylated form of the racemic amino acid DL-tryptophan. The acetylation of the amino group can enhance its stability and modify its biochemical properties. This makes it a valuable excipient in protein formulations, where it can act as an antioxidant to protect sensitive residues from oxidation. In cell culture, it serves as a stable source of tryptophan, an essential amino acid for cell growth and protein synthesis. Furthermore, studies have indicated its potential in neuroprotection by inhibiting apoptotic pathways in neuronal cells.

This application note details the necessary steps for preparing concentrated stock solutions of this compound and provides protocols for its use in three key research applications: protein stabilization, cell culture media supplementation, and neuroprotection assays.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 204-206 °C (decomposes)
Solubility
    DMSO100 mg/mL
    DMF20 mg/mL
    EthanolSlightly soluble
    WaterSlightly soluble
Storage (Powder) -20°C for 3 years; 4°C for 2 years

Preparation of this compound Stock Solutions

The choice of solvent for preparing this compound stock solutions depends on the intended downstream application and the required concentration. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for achieving high concentration stock solutions.

Materials
  • N-acetyl-DL-tryptophan (this compound) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Protocol for Preparing a 100 mg/mL (406 mM) Stock Solution in DMSO
  • Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of this compound.

  • Dissolving: Add the required volume of anhydrous DMSO to the conical tube. For the example above, add 10 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization: For applications requiring sterility (e.g., cell culture), filter the stock solution through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 100 µL or 500 µL) in microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

Table 2: Stock Solution Storage Conditions

Storage TemperatureDuration
-20°C1 month
-80°C6 months
Preparation of Dilute Stock Solutions

For many applications, a lower concentration stock solution is required. The following table provides the necessary volumes to prepare common concentrations.

Table 3: Preparation of Dilute Stock Solutions from a 100 mg/mL Stock

Desired ConcentrationVolume of 100 mg/mL StockFinal Volume with Diluent
10 mg/mL100 µL1 mL
1 mg/mL10 µL1 mL
100 µg/mL1 µL1 mL

Note: The diluent will depend on the specific experimental protocol. For cell culture applications, the final dilution should be made in the culture medium.

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Application Notes and Protocols

Application 1: Protein Stabilization

This compound can be used as a stabilizer in protein formulations to protect against oxidative damage, particularly to tryptophan and cysteine residues.[1]

This protocol outlines a general method to assess the stabilizing effect of this compound on a protein of interest subjected to oxidative stress.

  • Prepare Protein Solutions: Prepare solutions of the protein of interest (e.g., a monoclonal antibody or human serum albumin) at a final concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add this compound: To the test samples, add this compound from a stock solution to a final concentration of 4 mM.[1] An equivalent volume of the solvent (e.g., DMSO) should be added to the control samples.

  • Induce Oxidative Stress: Induce oxidation by adding a chemical oxidizing agent, such as 0.1% hydrogen peroxide, to both control and test samples. Incubate the samples at 37°C for 4 hours.

  • Terminate Reaction: Stop the oxidation reaction by adding catalase to a final concentration of 100 µg/mL.

  • Analyze Protein Integrity: Analyze the protein samples for signs of oxidation. This can be done using various analytical techniques:

    • SDS-PAGE: To visualize protein fragmentation or aggregation.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To detect and quantify oxidized protein species.[2]

    • Mass Spectrometry (MS): To identify specific oxidized amino acid residues.[3]

G cluster_pathway Protein Oxidation and Protection oxidative_stress Oxidative Stress (e.g., H₂O₂) protein Protein (e.g., mAb, HSA) oxidative_stress->protein Oxidizes oxidized_protein Oxidized Protein (Aggregation, Fragmentation) protein->oxidized_protein ac_dl_trp_oh This compound (Stabilizer) ac_dl_trp_oh->oxidative_stress Scavenges ac_dl_trp_oh->protein Protects

Caption: Protective mechanism of this compound against protein oxidation.

Application 2: Cell Culture Media Supplementation

This compound can be used as a stable source of tryptophan in cell culture media to support cell growth and viability.[4]

This protocol describes how to supplement a basal cell culture medium with this compound and assess its effect on cell growth.

  • Prepare Supplemented Media: Prepare the desired basal medium (e.g., DMEM, RPMI-1640) containing serum and other necessary supplements. From a sterile stock solution of this compound, add the desired final concentration to the medium. A typical starting concentration is the molar equivalent of L-tryptophan in the basal medium.

  • Cell Seeding: Seed the cells of interest (e.g., CHO, HEK293) in multi-well plates at a density of 1 x 10⁴ cells/well in both the control (basal medium) and test (supplemented medium) media.

  • Incubation: Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Cell Viability and Proliferation Assay: At various time points (e.g., 24, 48, and 72 hours), assess cell viability and proliferation using a standard method such as the MTT or MTS assay.[5]

    • Add the MTT/MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Compare the absorbance values between the control and supplemented groups to determine the effect of this compound on cell proliferation.

G cluster_workflow Cell Culture Supplementation Workflow prepare_media Prepare Basal and Supplemented Media seed_cells Seed Cells in Multi-Well Plates prepare_media->seed_cells incubate Incubate under Standard Conditions seed_cells->incubate assay Perform Cell Viability Assay (MTT/MTS) incubate->assay analyze Analyze and Compare Proliferation assay->analyze

Caption: Workflow for assessing this compound as a cell culture supplement.

Application 3: Neuroprotection Assay

Studies have shown that this compound can protect neuronal cells from apoptosis.[6]

This protocol provides a method to evaluate the neuroprotective effects of this compound against an induced neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in multi-well plates and differentiate them into a neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days.

  • Pre-treatment with this compound: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induce Neurotoxicity: After pre-treatment, induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) at a final concentration of 50 µM for another 24 hours.

  • Assess Cell Viability: Measure cell viability using a suitable assay, such as the LDH cytotoxicity assay or a live/dead cell staining kit.[7]

  • Analyze Apoptosis (Optional): To further investigate the mechanism of neuroprotection, assess markers of apoptosis using techniques like:

    • Western Blotting: For the detection of cleaved caspase-3.

    • Flow Cytometry: Using Annexin V/Propidium Iodide staining.

G cluster_pathway Neuroprotection Signaling Pathway neurotoxin Neurotoxin (e.g., 6-OHDA) neuronal_cell Neuronal Cell neurotoxin->neuronal_cell mitochondria Mitochondria neuronal_cell->mitochondria ac_dl_trp_oh This compound ac_dl_trp_oh->mitochondria Inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed neuroprotective mechanism of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the preparation and application of this compound stock solutions in various research contexts. By following these detailed methodologies, researchers can ensure the consistency and reliability of their experiments when utilizing this compound as a protein stabilizer, cell culture supplement, or neuroprotective agent. The provided diagrams and tables serve as quick references for workflows and quantitative data, facilitating ease of use in a laboratory setting.

References

Application Notes and Protocols for the Characterization of Ac-DL-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH), a compound utilized as a stabilizer in pharmaceutical formulations, particularly for human serum albumin and monoclonal antibodies. The following protocols and data are intended to guide researchers in establishing robust analytical methods for identity, purity, and stability assessment of this compound.

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of this compound and its related impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is a versatile technique for determining the purity of this compound and for quantifying it in various matrices. A common approach involves reversed-phase chromatography with UV detection.

Experimental Protocol:

A reliable reversed-phase HPLC method can be employed for the determination of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Accucore XL-C18 column or a similar L1 packing column (e.g., Macherey-Nagel Nucleosil 100-5 C18).[1][2]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and a phosphate (B84403) buffered solution (pH 2.3).[1] Alternatively, a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile/water (80/20, v/v) (Mobile Phase B) can be used.

  • Flow Rate: 0.7 mL/min.[1]

  • Detection: UV absorbance at 220 nm or 280 nm.[1][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration. For analysis in protein solutions like human albumin, deproteinization with methanol (B129727) or perchloric acid is required prior to injection.[1][3]

Quantitative Data Summary:

ParameterValueReference
Linearity Range1-60 µg/mL[1]
Limit of Quantitation (LOQ)0.167 µg/mL[1]
Limit of Detection (LOD)0.050 µg/mL[1]
Recovery in Human Albumin90.5-96.8%[1]
Typical Retention Time~26.7 min[2]

Logical Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolution Dissolution in Mobile Phase sample->dissolution deproteinization Deproteinization (if in matrix) dissolution->deproteinization filtration Filtration (0.45 µm) deproteinization->filtration injection Inject Sample filtration->injection separation Reversed-Phase Separation injection->separation detection UV Detection (220/280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Assessment integration->quantification LCMS_Workflow cluster_separation LC Separation cluster_ms MS Detection cluster_identification Impurity Identification sample This compound Sample hplc HPLC Separation sample->hplc ionization Electrospray Ionization (ESI) hplc->ionization ms_scan Full Scan MS ionization->ms_scan msms_scan Tandem MS (MS/MS) ms_scan->msms_scan mw_determination Molecular Weight Determination ms_scan->mw_determination fragmentation_analysis Fragmentation Analysis msms_scan->fragmentation_analysis structure_elucidation Structure Elucidation mw_determination->structure_elucidation fragmentation_analysis->structure_elucidation Techniques_Relationship cluster_structure Structural Characterization cluster_separation Separation & Purity cluster_physical Physical Properties NMR NMR FTIR FTIR MS Mass Spectrometry LCMS LC-MS MS->LCMS HPLC HPLC HPLC->LCMS TLC TLC DSC DSC TGA TGA UVVis UV-Vis Spectroscopy AcDLTrpOH This compound AcDLTrpOH->NMR AcDLTrpOH->FTIR AcDLTrpOH->MS AcDLTrpOH->HPLC AcDLTrpOH->TLC AcDLTrpOH->DSC AcDLTrpOH->TGA AcDLTrpOH->UVVis

References

Troubleshooting & Optimization

improving solubility of N-acetyl-DL-tryptophan in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-acetyl-DL-tryptophan in aqueous solutions.

Frequently Asked Questions (FAQs)

Category 1: Basic Solubility & Preparation

Q1: What is the general solubility of N-acetyl-DL-tryptophan in common solvents?

A1: N-acetyl-DL-tryptophan is described as slightly soluble in water and very soluble in ethanol (B145695) (96%).[1][2][3] It readily dissolves in dilute solutions of alkali hydroxides.[2][3] Its solubility in cold water is low.[2][3]

Q2: Why is my N-acetyl-DL-tryptophan not dissolving in neutral water or Phosphate-Buffered Saline (PBS) at room temperature?

A2: N-acetyl-DL-tryptophan is a weak acid with a predicted pKa of approximately 3.65.[2][3] At neutral pH (around 7.0), the molecule is in its deprotonated (anionic) form, which has moderate solubility. However, its inherent solubility in neutral water is limited, often requiring intervention to achieve higher concentrations. For instance, at pH 7.4, the solubility has been measured to be greater than 36.9 µg/mL.[4] Factors such as buffer components in PBS can sometimes influence solubility compared to pure water.

Q3: My solution appears clear initially but forms a precipitate after some time. What could be the cause?

A3: This issue, known as precipitation, can occur for several reasons:

  • Supersaturation: The initial dissolving method (e.g., heating or temporary pH shift) may have created a supersaturated solution, which is thermodynamically unstable and will crystallize over time.

  • Temperature Change: Solubility is often temperature-dependent. If you dissolved the compound at a higher temperature and then cooled it to room temperature or 2-8°C for storage, the solubility limit will decrease, causing the excess compound to precipitate.[5]

  • pH Fluctuation: If the pH of the solution changes (e.g., due to absorption of atmospheric CO2 in an unbuffered alkaline solution), it can shift the equilibrium towards the less soluble protonated form, causing it to fall out of solution.

  • Evaporation: Solvent evaporation from an uncovered or poorly sealed container will increase the concentration of the solute, potentially exceeding its solubility limit.

Category 2: Solubility Enhancement Techniques

Q4: How can I use pH adjustment to increase the solubility of N-acetyl-DL-tryptophan?

A4: Since N-acetyl-DL-tryptophan is a weak acid, its solubility dramatically increases in alkaline conditions (pH > pKa). By dissolving it in a dilute alkaline solution (e.g., using NaOH), you convert the compound to its highly soluble salt form.[1][2][3] This is the most common and effective method for preparing aqueous stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using pH Adjustment

This protocol describes how to prepare a 100 mM stock solution of N-acetyl-DL-tryptophan in an aqueous buffer.

  • Objective: To dissolve N-acetyl-DL-tryptophan by converting it to its soluble salt form at an alkaline pH.

  • Materials:

    • N-acetyl-DL-tryptophan (MW: 246.26 g/mol )

    • 1 M NaOH solution

    • Deionized water

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

    • Volumetric flask

  • Procedure:

    • Weigh 2.46 g of N-acetyl-DL-tryptophan and add it to a beaker containing approximately 80 mL of deionized water.

    • Place the beaker on a stir plate and begin gentle stirring. A milky white suspension will form.

    • Slowly add the 1 M NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the powder completely dissolves and the solution becomes clear. The pH will typically be above 8.0.

    • Carefully transfer the clear solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

    • Bring the final volume to 100 mL with deionized water.

    • Mix thoroughly. The final solution is a 100 mM stock of sodium N-acetyl-DL-tryptophanate.

    • Sterile filter if required for cell culture or other sensitive applications. Store at 2-8°C.[6]

Q5: What cosolvents can be used to improve solubility, and are there any drawbacks?

A5: Cosolvents modify the polarity of the solvent system to better match that of the solute, thereby increasing solubility.

  • Ethanol: N-acetyl-DL-tryptophan is very soluble in ethanol, making ethanol-water mixtures a viable option.[2][3]

  • DMSO (Dimethyl Sulfoxide): DMSO is a powerful organic solvent capable of dissolving N-acetyl-DL-tryptophan at high concentrations (e.g., 100 mg/mL).[7]

Drawbacks:

  • Toxicity: Organic solvents like DMSO and ethanol can be toxic to cells in culture and may have undesirable effects in biological assays or formulations.

  • Precipitation upon Dilution: A major risk is that the compound may precipitate when the stock solution (high in cosolvent) is diluted into a final aqueous medium (low in cosolvent). This is a critical consideration for experimental reproducibility.[8]

Q6: Can complexation agents like cyclodextrins be used?

A6: Yes, complexation is a widely used technique to enhance the solubility of poorly soluble molecules.[8][9] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity where a molecule like N-acetyl-DL-tryptophan can form an inclusion complex. This complex is more soluble in water than the drug alone. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[8]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative solubility data for N-acetyl-DL-tryptophan.

Table 1: Solubility in Various Solvents

Solvent Solubility Concentration pH Reference
Water (Cold) Insoluble / Slightly Soluble - Neutral [2][3]
Water >36.9 µg/mL >0.15 mM 7.4 [4]
Dilute Alkali Dissolves - Alkaline [1][2]
Ethanol (96%) Very Soluble - - [1][2]

| DMSO | 100 mg/mL | 406 mM | - |[7] |

Table 2: Influence of Physicochemical Factors on Solubility

Factor Effect on Solubility Mechanism Notes
Increasing pH (Alkaline) Strong Increase Deprotonation to form the highly soluble anionic salt. Most effective and common method.[1][2]
Decreasing pH (Acidic) Increase Protonation of the carboxyl group can increase solubility compared to the isoelectric point.[5] Less common than alkaline solubilization.
Increasing Temperature Increase Provides energy to overcome crystal lattice forces. Risk of precipitation upon cooling.[5]
Adding Cosolvents Increase Reduces solvent polarity, improving solvation of the hydrophobic indole (B1671886) ring. Risk of precipitation upon aqueous dilution.[10]

| Adding Complexing Agents | Increase | Forms a more soluble host-guest inclusion complex. | Depends on the specific agent (e.g., cyclodextrins).[8] |

Visual Guides & Workflows

Diagram 1: General Experimental Workflow for Solubility Enhancement

This diagram outlines the typical steps a researcher would follow when attempting to dissolve N-acetyl-DL-tryptophan for an experiment.

G cluster_methods Enhancement Methods start Start: Weigh N-acetyl-DL-tryptophan mix Mix Powder and Solvent start->mix prep_solvent Prepare Aqueous Solvent (e.g., Water, Buffer) prep_solvent->mix observe Observe for Dissolution mix->observe success Fully Dissolved: Proceed with Experiment observe->success Yes fail Incomplete Dissolution: Apply Enhancement Method observe->fail No method_ph Adjust pH (Add NaOH) fail->method_ph method_cosolvent Add Cosolvent (e.g., Ethanol, DMSO) fail->method_cosolvent method_heat Apply Gentle Heat fail->method_heat method_ph->observe method_cosolvent->observe method_heat->observe

Caption: Workflow for dissolving N-acetyl-DL-tryptophan.

Diagram 2: Troubleshooting Guide for Precipitation Issues

This decision tree helps diagnose the root cause of unexpected precipitation.

G start Precipitate Observed in Solution q_temp Was solution cooled after preparation? start->q_temp a_temp Cause: Temperature-Dependent Precipitation Solution: Maintain higher temp or prepare fresh. q_temp->a_temp Yes q_dilute Was a cosolvent stock diluted into buffer? q_temp->q_dilute No a_dilute Cause: Cosolvent-Induced Precipitation Solution: Reduce stock conc. or increase final cosolvent %. q_dilute->a_dilute Yes q_ph Was an unbuffered alkaline solution used? q_dilute->q_ph No a_ph Cause: pH Shift (e.g., CO2 absorption) Solution: Use a buffered system (e.g., Tris, pH 8.5). q_ph->a_ph Yes

Caption: Decision tree for troubleshooting precipitation.

Diagram 3: Factors Influencing Aqueous Solubility

This diagram illustrates the key factors that can be manipulated to improve the solubility of N-acetyl-DL-tryptophan.

G main N-acetyl-DL-tryptophan Aqueous Solubility ph pH Adjustment (Alkaline) ph->main temp Temperature temp->main cosolvent Cosolvents (Ethanol, DMSO) cosolvent->main complex Complexation (Cyclodextrins) complex->main

Caption: Key factors affecting solubility.

References

preventing degradation of Ac-DL-Trp-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-DL-Trp-OH (N-Acetyl-DL-tryptophan). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound, similar to tryptophan, is primarily driven by oxidation of the indole (B1671886) ring.[1][2] The main contributing factors include:

  • Exposure to Light: UV and even visible light can induce photo-oxidation.[3][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation.[1][4][5]

  • Presence of Oxygen: Dissolved oxygen is a key reactant in the oxidative degradation process.[1][3]

  • pH of the Solution: The stability of the tryptophan side chain can be influenced by pH.[6]

  • Presence of Metal Ions: Metal ions can catalyze oxidation reactions.[1]

  • Reactive Oxygen Species (ROS): Contaminants such as peroxides or radicals can initiate degradation.[1][4]

Q2: My this compound solution has turned yellow. What does this indicate?

A2: A yellow discoloration in solutions containing tryptophan or its derivatives is a common indicator of degradation.[3] The color change is often associated with the formation of degradation products like kynurenine (B1673888) and N-formylkynurenine, which are known to be colored compounds.[3][7] This suggests that the this compound in your solution has likely undergone oxidation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended guidelines.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[8]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[8]

For working solutions, especially for in vivo experiments, it is recommended to prepare them fresh on the day of use.[8][9]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following preventative measures:

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil.[3]

  • Control Temperature: Avoid exposing the solution to high temperatures. Store it at recommended temperatures when not in use.[5]

  • Deoxygenate Solutions: If your experiment allows, sparging the solvent with an inert gas like nitrogen or argon can help remove dissolved oxygen.[3]

  • Use High-Purity Solvents: Ensure your solvents are free from metal ion and peroxide contaminants.

  • Consider Antioxidants: In some applications, the addition of a compatible antioxidant, such as α-ketoglutaric acid, may help stabilize the solution.[4]

Troubleshooting Guide

If you suspect degradation of your this compound solution, use the following guide to identify the potential cause and find a solution.

Observed Issue Potential Cause Recommended Action
Solution turns yellow or brown over time.Photo-oxidation: Exposure to ambient or UV light.Store solutions in amber vials or protect from light with foil.[3]
Thermal Degradation: Storage at room temperature or elevated temperatures.Store solutions at recommended low temperatures (-20°C or -80°C).[5][8]
Oxidation by Dissolved Oxygen: Presence of oxygen in the solvent.Prepare solutions with deoxygenated solvents.[3]
Inconsistent experimental results.Degradation of Working Solution: Instability of the solution during the experiment.Prepare working solutions fresh before each experiment.[8]
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions.Aliquot stock solutions into single-use volumes.[8]
Precipitation or phase separation.Poor Solubility or Degradation: The compound may be coming out of solution.Gentle heating and/or sonication can aid dissolution during preparation.[8] If precipitation occurs after storage, it may be a sign of degradation.

Experimental Protocols

Protocol: Stability Assessment of this compound Solution via HPLC

This protocol outlines a method to assess the stability of an this compound solution under specific stress conditions.

1. Materials:

  • This compound
  • High-purity solvent (e.g., water, PBS)
  • HPLC system with a UV detector
  • Reversed-phase C18 column
  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • pH meter
  • Incubator and/or light chamber

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
  • Divide the solution into several aliquots for different stress conditions.

3. Application of Stress Conditions:

  • Thermal Stress: Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 1, 7, 14, and 30 days).
  • Photostability: Expose aliquots to a controlled light source (e.g., UV lamp or a photostability chamber) for a set duration. Wrap a control sample in foil.
  • pH Stress: Adjust the pH of aliquots to different values (e.g., pH 3, 7, 9) and store at a controlled temperature.

4. HPLC Analysis:

  • At each time point, take a sample from each condition.
  • Inject the sample into the HPLC system.
  • Run a gradient elution, for example:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-35 min: 95% to 5% B
  • 35-40 min: 5% B
  • Monitor the chromatogram at a wavelength where this compound and its expected degradation products absorb (e.g., 280 nm).
  • Quantify the peak area of the intact this compound.

5. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time zero).
  • Plot the percentage of remaining this compound against time for each stress condition to determine the degradation rate.
  • Identify and, if possible, quantify the peaks corresponding to degradation products.

Visualizations

AcTrp This compound Intermediate Oxidative Intermediates (e.g., Hydroperoxides, Radicals) AcTrp->Intermediate Oxidation (Light, Heat, O2) NFK N-Formylkynurenine Intermediate->NFK Kyn Kynurenine NFK->Kyn Hydrolysis

Caption: Primary oxidative degradation pathway of this compound.

start Prepare this compound Solution stress Expose to Stress Conditions (Heat, Light, pH) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze by HPLC-UV sample->hplc data Quantify Peak Areas hplc->data end Determine Degradation Rate data->end

Caption: Experimental workflow for stability assessment.

rect_node rect_node start Degradation Suspected? color Solution Discolored? start->color light Exposed to Light? color->light Yes fresh Solution Freshly Prepared? color->fresh No temp Stored at RT/Elevated Temp? light->temp No sol1 Protect from light light->sol1 Yes sol2 Store at -20°C or -80°C temp->sol2 Yes end Review handling procedures temp->end No sol3 Prepare fresh working solutions fresh->sol3 No fresh->end Yes

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: N-acetyl-DL-tryptophan Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acetyl-DL-tryptophan cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing N-acetyl-DL-tryptophan in their cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-DL-tryptophan and what are its common applications in cell culture?

A1: N-acetyl-DL-tryptophan is a modified form of the essential amino acid tryptophan. In cell culture, it is primarily used for its neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3] It is often investigated for its potential therapeutic effects in models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), and to protect cells from oxidative stress.[1][2][3] It functions, in part, by inhibiting the release of cytochrome c from mitochondria and acting as an antagonist of the neurokinin-1 receptor (NK-1R).

Q2: What is the difference between N-acetyl-L-tryptophan, N-acetyl-D-tryptophan, and N-acetyl-DL-tryptophan?

A2: N-acetyl-L-tryptophan and N-acetyl-D-tryptophan are the two stereoisomers (enantiomers) of N-acetyl-tryptophan. N-acetyl-DL-tryptophan is a racemic mixture, meaning it contains equal amounts of both the L- and D-isomers. Studies have shown that the L-isomer, N-acetyl-L-tryptophan, is the biologically active form that provides neuroprotective effects, while the D-isomer has been found to be inactive in some models.[2][3]

Q3: What is a typical working concentration for N-acetyl-DL-tryptophan in cell culture?

A3: The optimal concentration of N-acetyl-DL-tryptophan can vary significantly depending on the cell type and the experimental endpoint. Based on published studies, a broad range of concentrations has been used, from the nanomolar (nM) to the micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Troubleshooting Guides

Issue 1: Precipitation of N-acetyl-DL-tryptophan in Culture Medium

Possible Causes:

  • Low Solubility: N-acetyl-DL-tryptophan has limited solubility in aqueous solutions like cell culture media.

  • High Concentration: The concentration of N-acetyl-DL-tryptophan may exceed its solubility limit in the medium.

  • Improper Dissolution of Stock Solution: The compound may not have been fully dissolved in the initial solvent.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the compound.

Solutions:

  • Proper Stock Solution Preparation: Ensure N-acetyl-DL-tryptophan is completely dissolved in a suitable solvent like DMSO before adding it to the culture medium.

  • Optimize Final Concentration: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.

  • Pre-warm Medium: Warm the cell culture medium to 37°C before adding the N-acetyl-DL-tryptophan stock solution.

  • Incremental Addition: Add the stock solution to the medium slowly while gently swirling to facilitate mixing and prevent localized high concentrations.

Issue 2: High Levels of Cell Death or Cytotoxicity

Possible Causes:

  • Concentration is Too High: At high concentrations, N-acetyl-DL-tryptophan can be toxic to some cell lines. In high abundance, it has been classified as a "uremic toxin".[4]

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be toxic to the cells.

  • Contamination: The N-acetyl-DL-tryptophan stock solution or the cell culture itself may be contaminated.

  • Degradation of Tryptophan: Tryptophan and its derivatives can degrade over time, especially when exposed to light and elevated temperatures, forming byproducts that may be toxic to cells.[5][6]

Solutions:

  • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the optimal, non-toxic concentration range for your specific cell line.

  • Solvent Control: Include a vehicle control in your experiments with the same final concentration of the solvent used for the N-acetyl-DL-tryptophan treatment to assess solvent toxicity. Aim for a final DMSO concentration of less than 0.5%.

  • Sterile Technique: Ensure proper aseptic technique when preparing and handling the N-acetyl-DL-tryptophan stock solution and throughout your cell culture workflow. Filter-sterilize the stock solution if necessary.

  • Proper Storage: Store the N-acetyl-DL-tryptophan powder and stock solutions protected from light and at the recommended temperature to minimize degradation.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Possible Causes:

  • Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to variable responses.

  • Inaccurate Compound Concentration: Errors in preparing the stock solution or serial dilutions can lead to inconsistent final concentrations.

  • "Edge Effects" in Multi-well Plates: Evaporation and temperature gradients in the outer wells of a multi-well plate can affect cell growth and response.

  • Degradation of N-acetyl-DL-tryptophan: The stability of the compound in the culture medium over the course of the experiment may be a factor.

Solutions:

  • Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed cells at a uniform density, and ensure a healthy, logarithmically growing cell population before starting experiments.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

  • Plate Layout: Avoid using the outer wells of multi-well plates for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Freshly Prepare Solutions: Prepare fresh dilutions of N-acetyl-DL-tryptophan from a stock solution for each experiment.

Data Presentation

Table 1: Solubility of N-acetyl-DL-tryptophan in Common Solvents

SolventSolubility
DMF20 mg/mL
DMSO15 mg/mL
EthanolSlightly soluble
WaterSlightly soluble

Data compiled from publicly available information.

Table 2: Recommended Concentration Ranges for Initial Screening

Concentration RangeRationale
10 nM - 1 µMTo observe potential high-potency effects.
1 µM - 100 µMA common range for observing biological activity in many cell lines.
100 µM - 1 mMTo identify the upper limit of efficacy and potential cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of N-acetyl-DL-tryptophan Stock Solution
  • Calculate the required mass: Determine the mass of N-acetyl-DL-tryptophan needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of N-acetyl-DL-tryptophan is 246.26 g/mol .

  • Dissolution: Under sterile conditions in a biological safety cabinet, add the appropriate volume of sterile DMSO to the weighed N-acetyl-DL-tryptophan powder.

  • Vortex: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.

  • Sterilization (Optional): If there are concerns about sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of N-acetyl-DL-tryptophan in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest N-acetyl-DL-tryptophan concentration) and a no-treatment control.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of N-acetyl-DL-tryptophan.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the EC50 (half-maximal effective concentration) and the optimal non-toxic concentration range.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare N-acetyl-DL-tryptophan Stock Solution (e.g., 10 mM in DMSO) serial_dilution Prepare Serial Dilutions in Culture Medium stock_prep->serial_dilution cell_seed Seed Cells in 96-well Plate treat_cells Treat Cells with Different Concentrations cell_seed->treat_cells serial_dilution->treat_cells incubation Incubate for Desired Duration treat_cells->incubation mtt_assay Perform Cell Viability Assay (e.g., MTT) incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Analyze Data and Determine Optimal Concentration read_plate->analyze_data

Caption: Experimental workflow for determining the optimal concentration of N-acetyl-DL-tryptophan.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Pathway cluster_intervention Intervention cluster_receptor Receptor Antagonism stress Oxidative Stress / Neurotoxic Insult mito Mitochondrion stress->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis nat N-acetyl-DL-tryptophan nat->cyto_c Inhibits nk1r NK-1R nat->nk1r Antagonizes

Caption: Neuroprotective signaling pathway of N-acetyl-DL-tryptophan.

References

optimizing Ac-DL-Trp-OH concentration for neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Ac-DL-Trp-OH (N-Acetyl-DL-Tryptophan) in neuroprotection assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neuroprotection?

A1: this compound is N-Acetyl-DL-Tryptophan. Its neuroprotective effects are primarily attributed to the L-isomer, N-Acetyl-L-Tryptophan (L-NAT). L-NAT acts as an antagonist of the neurokinin-1 receptor (NK-1R), which blocks the pro-inflammatory and apoptotic signaling of its natural ligand, Substance P.[1][2] Additionally, L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway.[2][3] By blocking these pathways, L-NAT reduces inflammation, oxidative stress, and caspase activation, thereby protecting neuronal cells from various insults.[2][3]

Q2: Which neuronal cell lines are suitable for testing the neuroprotective effects of this compound?

A2: The motor neuron-like cell line NSC-34 is a well-established model for studying neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and has been used to demonstrate the neuroprotective effects of this compound.[1][2] Other suitable cell lines include the mouse hippocampal cell line HT22 and the neuroblastoma cell line Neuro2a, which are commonly used in neurotoxicity and oxidative stress assays. Primary motor neurons are also a highly relevant system for validating findings from cell lines.[1][2]

Q3: How should I prepare a stock solution of this compound for cell culture experiments?

A3: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 100 mM) in sterile, newly opened DMSO. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% for primary neurons and ≤ 0.5% for most cell lines) to avoid solvent-induced cytotoxicity.

Q4: What is a good starting concentration range for testing this compound in a neuroprotection assay?

A4: Based on existing data, a wide concentration range is recommended for initial screening. L-NAT has shown effects from the nanomolar to the micromolar range.[1] A good starting point is a broad dose-response curve ranging from 1 nM to 100 µM. This will help determine the optimal protective concentration and identify any potential toxicity at higher concentrations.

Q5: How long should I pre-incubate the cells with this compound before inducing neuronal damage?

A5: The optimal pre-incubation time can vary. A common starting point is a 2-hour pre-incubation period before applying the neurotoxic stimulus (e.g., H₂O₂, glutamate).[1] However, time-course experiments (e.g., 2, 6, 12, and 24 hours of pre-incubation) are recommended to determine the ideal duration for observing the maximum protective effect in your specific experimental model.

Quantitative Data Summary

The following tables summarize the effective concentrations of N-Acetyl-L-Tryptophan (L-NAT), the active isomer of this compound, in various neuroprotection assays.

Table 1: Neuroprotective Efficacy of L-NAT Against H₂O₂-Induced Cell Death

Cell Line Assay Neurotoxic Insult Effective Concentration Range IC₅₀ of Protection Reference
NSC-34 Cell Viability H₂O₂ 0.1 µM - 300 µM 0.3 µM [1]

| Primary Motor Neurons | Cell Viability | H₂O₂ | 0.001 nM - 10 nM | 16 nM |[1] |

Table 2: Effect of L-NAT on Oxidative Stress

Cell Line Assay Neurotoxic Insult L-NAT Concentration Observed Effect Reference

| Neuro2a | ROS Measurement (H₂-DCFDA) | Gamma Irradiation (20 Gy) | 0.01 - 0.08 µg/mL | Significant reduction in ROS levels |[4] |

Table 3: Effect of L-NAT on Apoptotic and Inflammatory Markers in NSC-34 Cells

Marker Assay L-NAT Concentration Observed Effect Reference
Substance P Secretion ELISA / Dot Blot 30 µM Inhibition [1]
IL-1β Secretion ELISA / Dot Blot 30 µM Inhibition [1]
Caspase-1 Activation Activity Assay 30 µM Inhibition [1]

| Cytochrome c Release | Western Blot | 10 µM | Prevention of release from mitochondria |[1] |

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis p1 Seed Neuronal Cells (e.g., NSC-34) p2 Allow Adherence (24h) p1->p2 t1 Pre-incubate with This compound (Varying Concentrations) p2->t1 t2 Induce Neurotoxicity (e.g., H₂O₂, Glutamate) t1->t2 t3 Incubate (e.g., 24h) t2->t3 a1 Cell Viability (MTT / LDH Assay) t3->a1 a2 Oxidative Stress (ROS Assay) t3->a2 a3 Apoptosis (Caspase-3 Assay) t3->a3 d1 Generate Dose-Response Curve a1->d1 a2->d1 a3->d1 d2 Calculate EC₅₀ / IC₅₀ d1->d2

Caption: General workflow for a neuroprotection assay.

G SP Substance P NKR NK-1 Receptor SP->NKR Binds PLC PLC Activation NKR->PLC AC This compound (L-NAT) AC->NKR Antagonizes CytoC Cytochrome c Release AC->CytoC Inhibits Neuroprotection Neuroprotection AC->Neuroprotection IP3 IP₃ / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Inflam Neuroinflammation (↑ IL-1β) Ca->Inflam Mito_Stress Mitochondrial Stress (e.g., H₂O₂) Mito_Stress->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound mechanism of action.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently pipette up and down several times. Work quickly to prevent cells from settling in the pipette or reservoir.
Uneven Compound Distribution Mix the plate gently on an orbital shaker for 1 minute after adding the compound and after adding the neurotoxin.

| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and compounds. Avoid using the outer wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity across the plate. |

Problem 2: No neuroprotective effect observed.

Possible Cause Recommended Solution
Sub-optimal Compound Concentration The concentration of this compound may be too low. Test a wider and higher concentration range (e.g., up to 300 µM).
Incorrect Timing The pre-incubation time may be too short, or the neurotoxic insult may be too severe or too long. Optimize both the pre-incubation time with this compound and the concentration/duration of the neurotoxin.
Compound Inactivity Ensure the stock solution of this compound has been stored correctly and is not expired. Test the activity of the compound in a different, more sensitive cell line or assay if possible.

| Cell Model Resistance | The chosen cell line may be resistant to the specific neurotoxic insult. Confirm that the insult effectively induces cell death or the desired phenotype (e.g., ROS production) in control wells. Consider using a more sensitive cell line or primary neurons. |

Problem 3: Excessive cell death, even at low concentrations of the neurotoxin (in control wells).

Possible Cause Recommended Solution
High Compound Cytotoxicity This compound itself may be toxic at the concentrations tested. Perform a cytotoxicity assay of the compound alone (without the neurotoxic insult) to determine its toxic concentration range.
Solvent (DMSO) Toxicity The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration is below 0.5% (and preferably below 0.1% for sensitive cells). Always include a "vehicle control" (media + highest concentration of DMSO used) to assess solvent toxicity.

| Cells are Overly Sensitive | Reduce the concentration of the neurotoxic agent or shorten the exposure time. Ensure cells are healthy and not overly confluent before starting the experiment. |

G Start High Background Signal in Assay? IsELISA Is it a plate reader assay (e.g., ELISA, MTT)? Start->IsELISA Check Assay Type IsIF Is it fluorescence microscopy (IF)? IsELISA->IsIF No Washing Insufficient Washing? IsELISA->Washing Yes Autofluorescence High Autofluorescence? IsIF->Autofluorescence Yes Blocking Inadequate Blocking? Washing->Blocking No Sol_Wash Increase wash steps/volume. Add a soak step. Washing->Sol_Wash Yes ReagentConc Reagent Concentration Too High? Blocking->ReagentConc No Sol_Block Increase blocking time. Optimize blocking agent (e.g., BSA %) Blocking->Sol_Block Yes Sol_Reagent Titrate detection antibody or substrate concentration. ReagentConc->Sol_Reagent Yes Resolved Problem Resolved Sol_Wash->Resolved Sol_Block->Resolved Sol_Reagent->Resolved SecondaryAb Secondary Antibody Non-specific? Autofluorescence->SecondaryAb No Sol_Auto Use fresh fixative. Include unstained control. Use spectral unmixing if possible. Autofluorescence->Sol_Auto Yes Sol_Secondary Run secondary-only control. Use pre-adsorbed secondary Ab. Increase blocking stringency. SecondaryAb->Sol_Secondary Yes Sol_Auto->Resolved Sol_Secondary->Resolved

Caption: Troubleshooting logic for high background signal.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol assesses the neuroprotective effect of this compound by measuring the metabolic activity of cultured neuronal cells following a neurotoxic insult.

Materials:

  • Neuronal cells (e.g., NSC-34)

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Neurotoxic agent (e.g., H₂O₂ stock)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no treatment" control wells.

  • Pre-incubation: Incubate the plate for the desired pre-incubation time (e.g., 2 hours) at 37°C.

  • Neurotoxic Insult: Add the neurotoxic agent (e.g., H₂O₂) to all wells except the "no treatment" control wells.

  • Incubation: Incubate the plate for the desired duration of the insult (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (toxin-treated) wells. Plot the percentage of neuroprotection against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀.

Protocol 2: Oxidative Stress (Intracellular ROS Measurement)

This protocol uses a cell-permeable fluorescent probe, such as CM-H₂DCFDA, to measure intracellular reactive oxygen species (ROS).

Materials:

  • Neuronal cells cultured on black, clear-bottom 96-well plates

  • This compound stock solution

  • Neurotoxic agent (e.g., H₂O₂)

  • CM-H₂DCFDA probe (or similar ROS-sensitive dye)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and the neurotoxic agent as described in the MTT assay protocol (Steps 1-5).

  • Probe Loading: After the treatment period, remove the culture medium and wash the cells once with warm HBSS.

  • Add 100 µL of working solution of CM-H₂DCFDA (e.g., 5-10 µM in HBSS) to each well.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the probe solution and wash the cells twice with warm HBSS to remove any excess probe.

  • Data Acquisition: Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~495/529 nm for DCF). Alternatively, capture images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity for each condition. Express the results as a percentage of the ROS level in the vehicle control (toxin-treated) wells.

Protocol 3: Apoptosis (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

Materials:

  • Neuronal cells

  • This compound stock solution

  • Neurotoxic agent

  • Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Seeding and Treatment: Seed cells in an appropriate culture plate (e.g., 6-well or 96-well) and treat with this compound and the neurotoxic agent.

  • Cell Lysis: After treatment, collect the cells (by centrifugation for suspension cells or scraping for adherent cells).

  • Resuspend the cell pellet in the chilled cell lysis buffer provided in the kit. Incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Collect the supernatant, which contains the cytosolic protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

  • Caspase Assay: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.

  • Prepare the reaction mix according to the kit's instructions (typically reaction buffer + DTT + caspase-3 substrate).

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance (e.g., 405 nm for pNA) or fluorescence (e.g., Ex/Em ~380/440 nm for AMC) using a microplate reader.

  • Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated or vehicle-treated control.

References

Ac-DL-Trp-OH stability issues at different pH levels

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ac-DL-Trp-OH Stability

Welcome to the technical support center for this compound (N-acetyl-DL-tryptophan). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues related to this compound at different pH levels during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH conditions (highly acidic or alkaline) can lead to the degradation of the molecule.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.

Q3: What are the common degradation products of this compound under acidic and basic conditions?

A3: Under forced acidic and basic hydrolysis, this compound can degrade into several products. The primary degradation pathway involves the hydrolysis of the acetyl group and potential modifications to the indole (B1671886) ring. Common degradation products can include tryptophan, kynurenine, and N-formylkynurenine.[1][2]

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[3][4][5] This method should be capable of separating the intact this compound from its potential degradation products.

Q5: What does a significant change in the color of my this compound solution indicate?

A5: A change in color, such as yellowing, of an this compound solution can be an indicator of degradation.[1] The formation of certain degradation products, particularly those resulting from the oxidation of the indole ring, can lead to colored solutions.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of this compound potency in solution Degradation due to improper pH.Verify the pH of your solution. This compound is most stable in the neutral pH range. Avoid highly acidic or alkaline conditions.
Exposure to high temperatures.Store solutions at recommended low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Use a validated stability-indicating HPLC method to identify and quantify the degradants. LC-MS/MS can be used for structural elucidation of unknown peaks.
Precipitation in the sample solution Poor solubility at the current pH or concentration.Adjust the pH of the solution towards neutral where this compound has better solubility. Sonication or gentle heating may aid in dissolution, but be cautious of temperature-induced degradation.
Discoloration of the solution (e.g., yellowing) Oxidative degradation of the indole ring.De-gas your solvents and consider working under an inert atmosphere (e.g., nitrogen) to minimize oxidation. The addition of antioxidants could be considered, but their compatibility with the experimental system must be verified.

Data on this compound Stability at Different pH Levels

The following table summarizes illustrative data from forced degradation studies on N-acetyl-tryptophan, a closely related compound, to provide an indication of its stability profile at different pH values. The extent of degradation can vary significantly based on the specific conditions (temperature, time, presence of other excipients). Under forced stress conditions, degradation of N-acetyl-tryptophan has been observed to range from minimal (3%) to significant (83%).[6][7]

pH Condition Stress Condition Illustrative Degradation (%) Primary Degradation Pathway
Acidic (e.g., pH 1-3) 0.1 M HCl at 60°C for 24h15 - 40%Hydrolysis of the N-acetyl group, potential indole ring modifications.
Neutral (e.g., pH 6-8) Aqueous solution at 60°C for 24h< 5%Minimal degradation; considered relatively stable.
Alkaline (e.g., pH 10-12) 0.1 M NaOH at 60°C for 24h20 - 60%Hydrolysis of the N-acetyl group, potential oxidation of the indole ring.

Note: The degradation percentages are illustrative and based on typical forced degradation study outcomes. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid and Base Hydrolysis)

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic and basic conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To a specific volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

3. Base Hydrolysis:

  • To a specific volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at a specified temperature (e.g., 60°C) for the same time points as the acid hydrolysis experiment.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Control Sample:

  • Prepare a control sample by diluting the stock solution with the mobile phase without any acid or base. Keep it at the same temperature as the stressed samples.

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of intact this compound in the stressed samples to that in the control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to separate the more hydrophobic degradation products. For example:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (for the indole ring) and 220 nm (for the peptide bond).

  • Column Temperature: 30°C.

Method development and validation are crucial to ensure the method is suitable for its intended purpose.

Visualizations

Ac_DL_Trp_OH_Degradation Acidic_pH Acidic pH (e.g., HCl) Ac_Trp This compound (Intact) Tryptophan DL-Tryptophan Acidic_pH->Tryptophan Favored Neutral_pH Neutral pH Neutral_pH->Ac_Trp Stable Alkaline_pH Alkaline pH (e.g., NaOH) Kynurenine Kynurenine Derivatives Alkaline_pH->Kynurenine Favored Ac_Trp->Tryptophan Hydrolysis Ac_Trp->Kynurenine Oxidative Degradation Other Other Oxidized and Ring-Opened Products Ac_Trp->Other Further Degradation Tryptophan->Kynurenine Oxidation

Caption: pH-dependent degradation pathways of this compound.

References

avoiding interference in fluorescence studies with tryptophan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescence studies involving tryptophan derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in tryptophan fluorescence studies?

The most common sources of interference in tryptophan fluorescence studies are the inner filter effect, photobleaching, and fluorescence quenching.[1][2][3] The inner filter effect occurs when substances in the sample absorb the excitation or emission light, leading to an apparent decrease in fluorescence.[1][2] Photobleaching is the irreversible photochemical destruction of the fluorophore (tryptophan) upon exposure to light, resulting in a diminished signal.[4][5] Fluorescence quenching happens when other molecules, known as quenchers, interact with tryptophan and reduce its fluorescence intensity through various mechanisms.[6][7][8]

Q2: How can I distinguish between static and dynamic quenching?

Static and dynamic quenching can be distinguished by their differing dependence on temperature and viscosity, or more definitively, through fluorescence lifetime measurements.[2][7] In dynamic (collisional) quenching, increasing the temperature generally increases the quenching effect as it leads to higher diffusion rates of the fluorophore and quencher.[7] Conversely, static quenching is typically reduced at higher temperatures. Lifetime measurements are a direct way to differentiate them; dynamic quenching affects the excited-state lifetime of the fluorophore, while static quenching does not.[2]

Q3: What is the "inner filter effect" and how can I correct for it?

The inner filter effect (IFE) is an artifact in fluorescence measurements that causes an apparent decrease in fluorescence intensity. It arises when a substance in the sample absorbs either the excitation light (primary IFE) or the emitted fluorescence light (secondary IFE).[1][9] This can be a significant issue when the titrant in a binding study absorbs at or near the excitation or emission wavelengths of tryptophan.[1][10]

To correct for the inner filter effect, you can perform a control titration using a fluorophore that does not bind the ligand but has similar fluorescence properties to tryptophan, such as N-Acetyl-L-tryptophanamide (NATA).[1][11] The decrease in fluorescence of the control fluorophore at each ligand concentration can be used to calculate a correction factor to apply to the experimental data with your protein.[11]

Troubleshooting Guides

Issue 1: A progressive decrease in fluorescence signal is observed over time during measurement.

This issue is likely due to photobleaching , the light-induced degradation of the tryptophan residue.[4][5][12]

Troubleshooting Steps:

  • Minimize Light Exposure: Reduce the sample's exposure to the excitation light.[5]

    • Use the lowest necessary excitation intensity.

    • Reduce the duration of light exposure by using shorter integration times or by only illuminating the sample during data acquisition.[12]

    • Focus on the sample using transmitted light before switching to fluorescence imaging.[5]

  • Use Antifade Reagents: For fixed samples, consider using a commercial antifade mounting medium.[4] For live-cell imaging, oxygen scavenging systems can be added to the buffer to reduce photobleaching.[4]

  • Deoxygenate the Sample: The presence of oxygen can accelerate photobleaching.[4] Deoxygenating the buffer can help to stabilize the fluorescence signal.

  • Create a Photobleaching Curve: If some photobleaching is unavoidable, you can create a photobleach curve to normalize your data for the loss of fluorescence intensity.[5]

Issue 2: The addition of a ligand causes a significant drop in fluorescence, but no binding is expected.

This is a classic symptom of the inner filter effect , where the added ligand absorbs the excitation or emission light.[1][10]

Troubleshooting Workflow:

InnerFilterEffect_Workflow start Significant fluorescence drop with non-binding ligand check_absorption Check ligand's absorption spectrum start->check_absorption no_overlap No significant overlap with Trp excitation/emission check_absorption->no_overlap No overlap Overlap with Trp excitation/emission check_absorption->overlap Yes other_issue Investigate other causes (e.g., quenching, aggregation) no_overlap->other_issue perform_control Perform control experiment with NATA overlap->perform_control correct_data Calculate correction factor and apply to data perform_control->correct_data end Corrected fluorescence data correct_data->end

Caption: Workflow to diagnose and correct for the inner filter effect.

Issue 3: Unexpected fluorescence quenching is observed with buffer components or crowding agents.

Certain molecules commonly used in buffers or to mimic cellular crowding can act as fluorescence quenchers.[6][7]

Troubleshooting Steps:

  • Identify Potential Quenchers: Be aware that components like iodide ions and synthetic polymers (e.g., dextran, ficoll, polyethylene (B3416737) glycols) can quench tryptophan fluorescence.[6][7][12]

  • Perform Control Experiments: Measure the fluorescence of free tryptophan or a tryptophan derivative in the presence of individual buffer components or crowding agents to identify the source of quenching.[6]

  • Buffer Optimization: If a buffer component is identified as a quencher, try to find an alternative, non-quenching substance.

  • Mechanism Investigation: If the quenching is unavoidable, you can characterize its mechanism (static vs. dynamic) through temperature-dependent studies or fluorescence lifetime measurements.[7]

Experimental Protocols

Protocol 1: Correcting for the Inner Filter Effect using NATA

This protocol describes how to perform a control experiment to correct for the inner filter effect.[1]

Materials:

  • N-Acetyl-L-tryptophanamide (NATA)

  • Binding buffer

  • Ligand stock solution

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Prepare a 1 µM solution of NATA in the binding buffer in a quartz cuvette.[1]

  • Set the fluorometer with an excitation wavelength of 295 nm and record the emission spectrum from 310 nm to 500 nm.[1]

  • Record the initial fluorescence intensity of the NATA solution.

  • Titrate the ligand into the NATA solution in the same concentration steps as in your main experiment.

  • After each addition of the ligand, mix gently and incubate for a few minutes to ensure homogeneity before recording the fluorescence spectrum.[1]

  • Calculate the correction factor (CF) at each ligand concentration using the following formula: CF = F_NATA_initial / F_NATA_ligand where F_NATA_initial is the fluorescence of NATA without the ligand and F_NATA_ligand is the fluorescence at a given ligand concentration.

  • Multiply the fluorescence intensity values from your protein-ligand binding experiment by the corresponding correction factor at each ligand concentration.

Protocol 2: Measuring Photobleaching Rate

This protocol helps to quantify the rate of photobleaching in your experimental setup.[4]

Materials:

  • Your protein sample containing the tryptophan derivative

  • Fluorescence microscope with a suitable filter set (Excitation ~295 nm, Emission ~340-350 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare your sample as you would for your experiment.

  • Place the sample on the microscope stage and bring it into focus.

  • Set the excitation intensity and camera exposure time to the values you intend to use for your experiment.[4]

  • Acquire a time-lapse series of images, keeping the illumination continuous.

  • Using image analysis software, measure the mean fluorescence intensity of a region of interest in each frame of the time-lapse series.

  • Plot the fluorescence intensity as a function of time. The rate of decrease in intensity represents the photobleaching rate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the photophysical properties of tryptophan and its derivatives.

Table 1: Photophysical Properties of Aromatic Amino Acids

Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (in water)
Tryptophan~280~350~0.12[4]
Tyrosine~275~303-
Phenylalanine~260~282Low[1]

Data compiled from multiple sources.[4][13]

Table 2: Effects of Crowding Agents on Tryptophan Fluorescence

Crowding AgentConcentration% Quenching
PVP 40100 mg/mL89%
Ficoll 70300 mg/mL74%
Dextrose300 mg/mL~6%

Adapted from a study on the effects of synthetic crowding agents.[6][7]

Signaling Pathways and Workflows

Decision Tree for Troubleshooting Fluorescence Signal Loss

Signal_Loss_Troubleshooting start Fluorescence signal is lower than expected or decreasing is_time_dependent Is the signal decrease time-dependent? start->is_time_dependent is_ligand_dependent Is the signal decrease correlated with ligand addition? is_time_dependent->is_ligand_dependent No photobleaching Likely Photobleaching is_time_dependent->photobleaching Yes inner_filter Possible Inner Filter Effect is_ligand_dependent->inner_filter Yes quenching Possible Quenching is_ligand_dependent->quenching No mitigate_photobleaching Mitigation: - Reduce light exposure - Use antifade reagents - Deoxygenate sample photobleaching->mitigate_photobleaching check_absorption Check ligand absorption spectrum inner_filter->check_absorption check_components Check for quenching by buffer components quenching->check_components

Caption: A decision tree to identify the cause of fluorescence signal loss.

References

Technical Support Center: N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) to maintain its purity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability and maintain purity, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For shorter periods, storage at 2-8°C is also acceptable. Avoid storing at room temperature for extended durations to minimize the risk of thermal degradation.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[2][3]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are oxidation and thermal degradation.[1][2] The indole (B1671886) ring of the tryptophan moiety is particularly susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain reactive oxygen species.

Q4: I've noticed a slight yellowing of my solid this compound. Is it still usable?

A4: A slight yellowing may indicate minor oxidation of the tryptophan component. While the product might still be suitable for some applications, for experiments requiring high purity, it is advisable to test the purity using a method like HPLC before use. To prevent discoloration, always store the compound protected from light and in an inert atmosphere if possible.

Q5: My this compound solution appears cloudy or has precipitated. What should I do?

A5: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. This compound has moderate solubility in water, which can be influenced by pH and temperature.[4] Gentle warming or sonication may help redissolve the compound. However, if precipitation persists, it could indicate degradation, and the solution's purity should be verified.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration (Yellowing/Browning) of Solid Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial at -20°C. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Reduced Purity Detected by HPLC Improper storage temperature (e.g., room temperature).Always store solid this compound at -20°C for long-term storage. Ensure the storage freezer maintains a consistent temperature.
Precipitation in Aqueous Solution Exceeding solubility limit; pH of the solution.Confirm the concentration is within the solubility limits. Adjusting the pH may improve solubility. Prepare solutions fresh whenever possible.
Loss of Activity in Biological Assays Degradation of the compound in solution.Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots. Use freshly prepared solutions for critical experiments.
Inconsistent Experimental Results Variable purity of the this compound used.Perform a purity check via HPLC on each new batch of the compound before use. Follow strict storage protocols to maintain consistency.

Data on Storage and Stability

Form Storage Temperature Duration Expected Stability Key Considerations
Solid -20°C≥ 4 years[1]HighProtect from light and moisture. Use a tightly sealed container.
Solid 2-8°CShort-termGoodSuitable for routine use, but for long-term storage, -20°C is recommended.
Solid Room TemperatureNot RecommendedPoorIncreased risk of thermal and oxidative degradation.
Stock Solution -80°CUp to 6 months[2][3]GoodAliquot to avoid freeze-thaw cycles.
Stock Solution -20°CUp to 1 month[2][3]ModerateAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile/water (80/20, v/v)

  • Gradient:

    • 0-2 min: 5% B

    • 2-37 min: 5% to 65% B

    • 37-42 min: 65% to 100% B

    • 42-47 min: 100% B

    • 47-50 min: 100% to 5% B

    • 50-60 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[5]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase A or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Degradation Pathway of this compound cluster_storage Storage Conditions cluster_degradation Degradation Triggers cluster_products Degradation Products Ac_DL_Trp_OH This compound (Solid) Heat Heat Light Light (UV) Oxygen Oxygen Hydrolyzed_Products Hydrolyzed Products (Tryptophan) Heat->Hydrolyzed_Products Thermal Degradation Oxidized_Products Oxidized Products (e.g., N-formylkynurenine derivatives) Light->Oxidized_Products Photo-oxidation Oxygen->Oxidized_Products Oxidation

Caption: Major degradation pathways of this compound.

Workflow for Purity Analysis of this compound Start Start Sample_Prep Sample Preparation (1 mg/mL solution) Start->Sample_Prep Filtration Filtration (0.45 µm filter) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography Chromatographic Separation (C18 column, gradient elution) HPLC_Injection->Chromatography Detection UV Detection (280 nm) Chromatography->Detection Data_Analysis Data Analysis (Peak integration and purity calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for HPLC-based purity analysis.

References

Technical Support Center: Troubleshooting Poor Cell Growth with N-acetyl-DL-tryptophan Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell growth in media supplemented with N-acetyl-DL-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding N-acetyl-DL-tryptophan to cell culture media?

N-acetyl-DL-tryptophan is an acetylated amino acid used as a supplement in cell culture media to provide a stable and readily available source of tryptophan.[1][2] Tryptophan is an essential amino acid crucial for protein synthesis, cell proliferation, and overall metabolic activity.[1] The N-acetylated form is often used to enhance its stability in liquid media formulations.

Q2: Can N-acetyl-DL-tryptophan itself be toxic to cells?

While N-acetyl-L-tryptophan has been shown to be neuroprotective in some models, high concentrations of L-tryptophan have been observed to suppress cell proliferation and induce cell cycle arrest in certain cell types.[3] It is crucial to optimize the concentration of N-acetyl-DL-tryptophan for your specific cell line to avoid potential dose-dependent inhibitory effects.

Q3: Does the "DL" racemic mixture of N-acetyl-tryptophan affect its performance?

The use of a DL-racemic mixture means the supplement contains both the D- and L-isomers of N-acetyl-tryptophan. One study has shown that while N-acetyl-L-tryptophan and N-acetyl-DL-tryptophan were neuroprotective, the N-acetyl-D-tryptophan isomer had no protective effect in their specific model of neuronal cell death.[4][5] This suggests that the D-isomer may be biologically inactive in some contexts and could potentially contribute to the accumulation of non-metabolizable compounds in the culture.

Q4: Can the storage and handling of media containing N-acetyl-DL-tryptophan impact cell growth?

Yes, improper storage and handling can lead to the degradation of tryptophan and its derivatives in cell culture media.[6][7][8][9] Exposure to elevated temperatures and light can accelerate the degradation of tryptophan, resulting in a change in the media's color (browning) and the formation of potentially cytotoxic byproducts.[6][7][8][9]

Troubleshooting Guide

Issue 1: Gradual Decline in Cell Proliferation and Viability

If you observe a gradual decrease in cell growth rate and viability over several passages, consider the following potential causes and solutions.

Potential Causes:

  • Suboptimal Concentration of N-acetyl-DL-tryptophan: The concentration of N-acetyl-DL-tryptophan may not be optimized for your specific cell line, leading to either insufficiency or toxicity.

  • Accumulation of Inhibitory Tryptophan Metabolites: Tryptophan can be metabolized by cells into various byproducts, some of which can be inhibitory to cell growth. Studies have identified metabolites like 5-hydroxyindoleacetaldehyde (5-HIAAld) and indole (B1671886) 3-acetaldehyde (IAAld) as having a negative correlation with the peak viable cell density of Chinese Hamster Ovary (CHO) cells.[10]

  • Degradation of N-acetyl-DL-tryptophan in Media: Over time, especially with improper storage, tryptophan and its derivatives can degrade, leading to the formation of colored and potentially toxic compounds.[6][7][8][9]

  • Depletion of L-Tryptophan due to Inactive D-Isomer: The D-isomer of N-acetyl-tryptophan may not be utilized by the cells, leading to a faster depletion of the usable L-isomer and subsequent growth limitation.

Troubleshooting Workflow:

cluster_observe Observation cluster_investigate Investigation cluster_action Action Observe Poor Cell Growth Observed Concentration Check N-acetyl-DL-tryptophan Concentration Observe->Concentration Metabolites Analyze for Inhibitory Tryptophan Metabolites Observe->Metabolites Degradation Assess Media for Degradation Products Observe->Degradation Isomer Consider D-Isomer Impact Observe->Isomer Optimize Optimize Concentration (Titration Experiment) Concentration->Optimize Media_Change Perform Media Exchange Metabolites->Media_Change Fresh_Media Use Freshly Prepared or Properly Stored Media Degradation->Fresh_Media L_Isomer Switch to N-acetyl-L-tryptophan Isomer->L_Isomer

Caption: Troubleshooting workflow for poor cell growth.

Recommended Actions & Experimental Protocols:

  • Optimize N-acetyl-DL-tryptophan Concentration:

    • Protocol: Perform a dose-response experiment by culturing your cells in a range of N-acetyl-DL-tryptophan concentrations (e.g., from 0.1 mM to 5 mM).

    • Data to Collect: Monitor cell viability and proliferation at regular intervals using an MTT assay.

    • Table 1: Example of a Dose-Response Experiment Setup

      Concentration of N-acetyl-DL-tryptophan (mM) Cell Seeding Density (cells/mL) Culture Duration (days) Assay
      0 (Control) 1 x 10^5 5 MTT Assay
      0.1 1 x 10^5 5 MTT Assay
      0.5 1 x 10^5 5 MTT Assay
      1.0 1 x 10^5 5 MTT Assay
      2.5 1 x 10^5 5 MTT Assay

      | 5.0 | 1 x 10^5 | 5 | MTT Assay |

  • Assess the Impact of Tryptophan Metabolites:

    • Protocol: Analyze your spent cell culture media for the presence of inhibitory tryptophan metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Table 2: Known Inhibitory Tryptophan Metabolites

      Metabolite Potential Impact on Cell Growth
      5-hydroxyindoleacetaldehyde (5-HIAAld) Negative correlation with peak viable cell density in CHO cells.[10]
      Indole 3-acetaldehyde (IAAld) Negative correlation with peak viable cell density in CHO cells.[10]

      | Kynurenine (B1673888) | Can activate the PI3K/Akt signaling pathway, which may have varying effects on cell proliferation depending on the cell type and context.[1] |

  • Evaluate Media Stability:

    • Visual Inspection: Check for any color change (browning) in your media, which can indicate tryptophan degradation.[6][7][8][9]

    • Protocol: To confirm, you can use LC-MS to identify and quantify tryptophan degradation products in your media.

  • Consider Switching to the L-Isomer:

    • If you suspect the D-isomer is contributing to the issue, consider switching to a media supplement containing only N-acetyl-L-tryptophan.

Issue 2: Sudden Drop in Cell Viability After Media Change

A sudden decrease in cell viability immediately after a media change can point to acute toxicity.

Potential Causes:

  • High Concentration of Toxic Degradation Products: The new batch of media may have been improperly stored or exposed to conditions that led to a high concentration of toxic tryptophan degradation products.

  • Incorrect Formulation: There might be an error in the concentration of N-acetyl-DL-tryptophan or other media components in the new batch.

Troubleshooting Steps:

  • Quarantine the new media batch.

  • Revert to a previously validated batch of media to see if the issue resolves.

  • Test the new media batch for cytotoxicity.

    • Protocol: Perform a cytotoxicity assay (e.g., MTT assay) comparing the new media batch to a trusted control batch.

  • Analyze the new media for degradation products using LC-MS.

Signaling Pathways Potentially Affected by Tryptophan Metabolism

The metabolism of tryptophan can influence key signaling pathways that regulate cell growth, proliferation, and survival. The kynurenine pathway is the major route of tryptophan degradation.

Tryptophan Tryptophan Kynurenine Kynurenine & other metabolites Tryptophan->Kynurenine IDO/TDO enzymes PI3K PI3K Kynurenine->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis

References

Technical Support Center: Palladium-Catalyzed C-H Activation with Ac-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed C-H activation utilizing N-Acetyl-L-tryptophan (Ac-Trp-OH) as a mono-N-protected amino acid (MPAA) ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during palladium-catalyzed C-H activation reactions employing Ac-Trp-OH as a ligand.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed or been improperly activated. 2. Ligand Degradation: Ac-Trp-OH may be unstable under the reaction conditions. 3. Incorrect Reaction Conditions: Temperature, pressure, or solvent may not be optimal. 4. Substrate Reactivity: The C-H bond in the substrate may be particularly inert. 5. Presence of Inhibitors: Trace impurities in reagents or solvents can poison the catalyst.1. Use a fresh batch of palladium precursor (e.g., Pd(OAc)₂). Consider in-situ formation of the active catalyst. 2. Ensure the reaction temperature is not excessively high. Ac-Trp-OH, like other amino acid derivatives, can be sensitive to thermal degradation. 3. Systematically screen reaction parameters such as temperature, solvent, and the specific palladium source.[1] 4. Increase the catalyst loading or reaction time. Consider using a more reactive palladium precursor. 5. Use high-purity, dry, and degassed solvents and reagents.[2]
Poor Regioselectivity 1. Multiple Accessible C-H Bonds: The substrate may have several C-H bonds with similar reactivity. 2. Ligand-Substrate Mismatch: The sterics and electronics of Ac-Trp-OH may not be optimal for directing the catalyst to the desired position.1. Modify the substrate to block undesired reactive sites if possible. 2. While Ac-Trp-OH is the focus, consider screening other mono-N-protected amino acid ligands (e.g., Ac-Ile-OH, Ac-Phe-OH) to improve regioselectivity.[3][4]
Catalyst Decomposition (Formation of Palladium Black) 1. Reductive Elimination of Pd(II) to Pd(0): This is a common deactivation pathway in Pd(II)-catalyzed C-H activation. 2. High Temperatures: Can promote catalyst agglomeration and precipitation. 3. Absence of a Suitable Oxidant: In catalytic cycles requiring reoxidation of Pd(0) to Pd(II), the oxidant is crucial.1. Ensure an appropriate oxidant is present in the reaction mixture if the catalytic cycle involves a Pd(0)/Pd(II) couple.[4] 2. Optimize the reaction temperature to the lowest effective level. 3. For aerobic oxidation, ensure efficient oxygen or air supply. Consider the use of a co-catalyst or redox mediator to facilitate the reoxidation of palladium.[4]
Inconsistent Results 1. Variability in Reagent Quality: Purity of the palladium source, ligand, and substrate can vary between batches. 2. Atmospheric Conditions: Reactions can be sensitive to trace amounts of oxygen or moisture. 3. Stirring and Heating Inconsistencies: Uneven heating or inefficient mixing can lead to variable reaction rates.1. Use reagents from a reliable source and consider purification of critical components. 2. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[2] 3. Ensure consistent and efficient stirring and use a reliable heating mantle or oil bath with a temperature controller.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-acetyl group in Ac-Trp-OH in catalysis?

A1: The N-acetyl group of mono-N-protected amino acid (MPAA) ligands like Ac-Trp-OH plays a crucial role in the C-H activation step. It is believed to participate in a concerted metalation-deprotonation (CMD) mechanism, where the amide oxygen acts as an internal base to abstract the proton from the C-H bond being activated.[3][5] This bifunctional nature of the ligand, with both the carboxylate and the N-acyl group coordinating to the palladium center, is key to its effectiveness.[3][6]

Q2: Can I use a substoichiometric amount of Ac-Trp-OH relative to the palladium catalyst?

A2: Yes, studies on MPAA ligands have shown that they can exhibit "ligand-accelerated catalysis," where a substoichiometric amount of the ligand relative to the palladium source can be effective.[7][8][9] This is attributed to the dynamic exchange of the MPAA ligand between different palladium centers.[7] It is recommended to screen the ligand-to-metal ratio to find the optimal conditions for your specific reaction.

Q3: What are suitable solvents for this type of reaction?

A3: The choice of solvent can significantly impact the reaction outcome. Common solvents for palladium-catalyzed C-H activation include polar aprotic solvents like DMF, DMAc, and NMP, as well as less polar solvents like toluene (B28343) and DCE.[10] The optimal solvent will depend on the solubility of your substrate and reagents, as well as the specific C-H activation being performed. It is crucial to use dry and degassed solvents.[2]

Q4: How does Ac-Trp-OH compare to other mono-N-protected amino acid ligands?

A4: The effectiveness of an MPAA ligand is often substrate-dependent. While Ac-Trp-OH can be an effective ligand, its performance relative to other MPAA ligands like Ac-Ile-OH, Ac-Phe-OH, or Boc-Val-OH will vary.[4][11] The steric and electronic properties of the amino acid side chain influence the ligand's interaction with the substrate and the palladium center, thereby affecting reactivity and selectivity.[11] Screening a small library of MPAA ligands is often a good strategy for reaction optimization.

Q5: What is the typical catalyst loading for these reactions?

A5: Palladium catalyst loading can range from 1 to 15 mol%.[10] For initial explorations, a loading of 5-10 mol% of the palladium precursor is a common starting point. The optimal loading will depend on the reactivity of the substrate and the desired reaction rate.

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Activation with Ac-Trp-OH

This protocol is a general guideline and may require optimization for specific substrates and transformations.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ac-Trp-OH ligand

  • Substrate

  • Coupling partner (if applicable)

  • Oxidant (if applicable, e.g., AgOAc, Cu(OAc)₂)

  • Additive (if applicable, e.g., Ag₂CO₃, NaOAc)[10]

  • Anhydrous, degassed solvent (e.g., DCE, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol), Ac-Trp-OH (e.g., 0.04 mmol), substrate (0.2 mmol), coupling partner (if applicable, e.g., 0.4 mmol), oxidant (if applicable, e.g., 0.4 mmol), and any additives.

  • Add the anhydrous, degassed solvent (e.g., 2 mL).

  • Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture as appropriate for the specific transformation (e.g., filtration through celite, extraction, and column chromatography) to isolate the desired product.

Quantitative Data

The following tables summarize representative quantitative data for palladium-catalyzed C-H activation reactions using mono-N-protected amino acid ligands. While specific data for Ac-Trp-OH is limited in the provided search results, the data for structurally similar ligands can serve as a valuable reference.

Table 1: Effect of MPAA Ligand on C-H Olefination of Phenylacetic Acids [3]

EntryLigandYield (%)
1None<5
2Ac-Phe-OH85
3Ac-Gly-OH78
4Ac-Val-OH82

Table 2: C4-Acetoxylation of Tryptophan Derivatives [10]

SubstrateProduct Yield (%)
N-Ac-Trp-OMe80
N-Boc-Trp-OMe75
N-Cbz-Trp-OMe72

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents & Catalyst Loading (Pd Source, Ac-Trp-OH, Substrate) solvent Solvent Addition (Anhydrous & Degassed) reagents->solvent 1. reaction_setup Reaction Setup (Inert Atmosphere) solvent->reaction_setup 2. heating Heating & Stirring (Optimized Temperature) reaction_setup->heating 3. monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring 4. workup Work-up & Purification (Extraction, Chromatography) monitoring->workup 5. product Isolated Product workup->product 6.

Caption: A typical experimental workflow for palladium-catalyzed C-H activation.

Proposed Catalytic Cycle

catalytic_cycle pd_ii Pd(II)L* substrate_coordination Substrate Coordination pd_ii->substrate_coordination Substrate ch_activation C-H Activation (CMD) substrate_coordination->ch_activation Ac-Trp-OH assisted palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition (Coupling Partner) palladacycle->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination product_release Product Release reductive_elimination->product_release pd_0 Pd(0) product_release->pd_0 Product reoxidation Reoxidation pd_0->reoxidation Oxidant reoxidation->pd_ii

Caption: A generalized catalytic cycle for Pd(II)-catalyzed C-H activation.

References

addressing batch-to-batch variability of Ac-DL-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the batch-to-batch variability of this product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: N-Acetyl-DL-Tryptophan (this compound) is a derivative of the essential amino acid DL-Tryptophan. It is commonly used as a stabilizer in biopharmaceutical formulations, particularly for proteins and monoclonal antibodies, to protect against oxidation and thermal degradation.[1] It also finds applications in dietary supplements and as a precursor in the synthesis of various pharmaceuticals.[2]

Q2: What are the typical purity specifications for this compound?

A2: High-purity this compound for pharmaceutical applications typically has an assay of 98.5% to 101.0%.[3] Key specifications from a typical Certificate of Analysis (CoA) are summarized in the table below.

Q3: What are the common impurities that can be found in this compound?

A3: Potential impurities in this compound can originate from the synthetic process or degradation. Common related compounds include Tryptophan, 5-hydroxytryptophan, N-acetyltryptophan, kynurenine, and tryptamine.[4] Degradation products can form due to exposure to light, heat, and oxidizing agents.[3][5]

Q4: How should this compound be stored to minimize degradation?

A4: To ensure stability, this compound should be stored in a well-closed container, protected from light, at a controlled room temperature, typically between 2-8°C.[6][7] Long-term storage at -20°C or -80°C is also recommended for stock solutions.[6] Tryptophan and its derivatives are susceptible to oxidation, so minimizing exposure to air is also crucial.[5]

Troubleshooting Guides

This section provides guidance on how to identify and resolve issues related to the batch-to-batch variability of this compound.

Issue 1: Inconsistent Experimental Results

You are observing unexpected variability in your experimental outcomes (e.g., protein stability assays, cell culture results) when using different lots of this compound.

Possible Causes and Solutions:

  • Variability in Purity and Impurity Profile: Different batches may have slight variations in their purity and the types or levels of impurities, which can affect experimental results.

    • Solution: Always request and compare the Certificate of Analysis (CoA) for each batch. Perform an incoming quality control check using a standardized analytical method like HPLC to confirm the purity and impurity profile.

  • Presence of Degradation Products: Improper storage or handling can lead to the formation of degradation products that may interfere with your experiments.

    • Solution: Ensure the material has been stored according to the manufacturer's recommendations. If degradation is suspected, analyze the material using HPLC or LC-MS to identify any degradation products.

  • Differences in Physicochemical Properties: Variations in properties not always reported on a CoA, such as particle size or crystal form, could influence dissolution rates and bioavailability in your system.

    • Solution: If you suspect this is an issue, consider performing additional characterization tests such as particle size analysis or differential scanning calorimetry (DSC).

Issue 2: Unexpected Peaks in Analytical Chromatography

Your HPLC or LC-MS analysis of a formulation containing this compound shows unexpected peaks that are not present in the analysis of a previous batch.

Possible Causes and Solutions:

  • Contamination: The new batch of this compound or your formulation may be contaminated.

    • Solution: Analyze a sample of the neat this compound from the new batch. If the peak is present, it is an impurity in the starting material. If not, investigate other components of your formulation and your experimental workflow for sources of contamination.

  • Degradation: The unexpected peak could be a degradation product of this compound or another component in your formulation.

    • Solution: Review the storage conditions and age of your this compound and other reagents. Tryptophan derivatives are known to degrade under oxidative stress, light, and heat.[3][5] An LC-MS analysis can help in identifying the mass of the unknown peak, providing clues to its identity.

  • Isomeric Impurities: The presence of different ratios of D- and L-isomers in different batches could potentially lead to different chromatographic profiles under certain conditions.

    • Solution: Employ a chiral chromatography method to determine the enantiomeric purity of each batch.

Data Presentation

Table 1: Typical Certificate of Analysis Specifications for N-Acetyl-DL-Tryptophan

ParameterSpecification
Appearance White to off-white solid
Purity (HPLC) ≥ 98.5%
Loss on Drying ≤ 0.3%
Residue on Ignition ≤ 0.1%
Chloride ≤ 0.02%
Heavy Metals (as Pb) ≤ 10 ppm
Iron ≤ 10 ppm
Ammonium ≤ 0.02%
Arsenic (as As2O3) ≤ 1 ppm

Data compiled from publicly available supplier information.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound purity and the detection of related impurities.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (B129727) (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile/water (80/20, v/v)

  • Gradient:

    • 0-2 min: 5% B

    • 2-37 min: 5% to 65% B

    • 37-42 min: 65% to 100% B

    • 42-47 min: 100% B

    • 47-50 min: 100% to 5% B

    • 50-60 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm[8]

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the reference standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

  • Identify and quantify impurities by comparing their retention times and peak areas to known impurity standards, if available.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Receive New Batch of this compound coa Review Certificate of Analysis start->coa dissolve Dissolve in Methanol (1 mg/mL) coa->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc detect UV Detection at 220nm & 280nm hplc->detect integrate Integrate Peak Areas detect->integrate compare Compare to Reference Standard & Previous Batches integrate->compare report Generate Purity and Impurity Profile Report compare->report decision Accept or Reject Batch report->decision

Caption: Experimental workflow for quality control of incoming this compound batches.

troubleshooting_tree decision decision issue issue start Inconsistent Experimental Results check_coa Compare CoAs of Different Batches start->check_coa significant_diff Significant Differences in Purity/Impurities? check_coa->significant_diff yes_diff Perform Incoming QC (HPLC) to Confirm significant_diff->yes_diff Yes no_diff Investigate Other Potential Causes significant_diff->no_diff No root_cause Identify Root Cause of Variability yes_diff->root_cause check_storage Review Storage and Handling Conditions no_diff->check_storage improper_storage Improper Storage or Expired? check_storage->improper_storage yes_storage Analyze for Degradation Products (LC-MS) improper_storage->yes_storage Yes no_storage Consider Physicochemical Property Differences improper_storage->no_storage No yes_storage->root_cause test_physchem Perform Particle Size Analysis or DSC no_storage->test_physchem test_physchem->root_cause

Caption: Troubleshooting decision tree for addressing batch-to-batch variability.

signaling_pathway cluster_stress Oxidative Stress cluster_protein Protein Therapeutic cluster_stabilizer Stabilizer cluster_outcome Outcome ros Reactive Oxygen Species (ROS) trp_residue Tryptophan Residues ros->trp_residue oxidizes ac_dl_trp This compound ros->ac_dl_trp preferentially oxidizes protein Therapeutic Protein (e.g., mAb) protein->trp_residue contains degraded_protein Oxidized (Degraded) Protein trp_residue->degraded_protein leads to stable_protein Stable Protein ac_dl_trp->stable_protein protects

Caption: Role of this compound in preventing protein oxidation.

References

how to increase the stability of Ac-DL-Trp-OH in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the stability of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in formulations?

This compound, an endogenous metabolite, is susceptible to degradation primarily through oxidation of its indole (B1671886) ring.[1] The main contributing factors to its degradation are:

  • Oxidation: Exposure to reactive oxygen species (ROS) such as singlet oxygen, hydrogen peroxide, and hydroxyl radicals can lead to the formation of various degradation products.[1]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.[2][3] Studies on tryptophan, a closely related molecule, show that thermal degradation can lead to deamination and/or deamidation, producing ammonia.

  • Light Exposure: this compound is sensitive to light, particularly UV irradiation, which can induce photo-oxidation.[4][5] Some of its degradation products can themselves act as photosensitizers, further accelerating decomposition.[4][6]

  • pH: The stability of this compound can be influenced by the pH of the formulation. For tryptophan, an increase in pH has been shown to promote its degradation under UV light.[7]

  • Presence of Metals: Metal ions can catalyze oxidative degradation reactions.[1]

Q2: What are the common degradation products of this compound?

The degradation of this compound, similar to tryptophan and its derivatives, primarily involves the oxidation of the indole side chain. Common degradation products include N'-formylkynurenine and kynurenine (B1673888).[4][8] Under forced acidic and basic hydrolysis, other degradation products can also be formed.[9] The formation of these products can sometimes lead to a yellowing of the formulation.[4][10]

Q3: How can I minimize the degradation of this compound in my liquid formulation?

To enhance the stability of this compound in liquid formulations, consider the following strategies:

  • Control of pH: Maintain the formulation at an optimal pH. While the ideal pH for this compound is not definitively established in the provided results, for proteins, stability is often observed within a specific pH range, which may not necessarily be at the isoelectric point.[11] For tryptophan, degradation under UV light increases with higher pH.[7] Therefore, maintaining a pH towards the lower end of the acceptable range for your formulation might be beneficial.

  • Use of Antioxidants: Incorporate antioxidants to scavenge reactive oxygen species. This compound itself can act as a sacrificial antioxidant in protein formulations.[2][3] The addition of other antioxidants like α-ketoglutaric acid has been shown to be effective in stabilizing tryptophan in cell culture media.[5]

  • Protection from Light: Store the formulation in light-protected containers (e.g., amber vials) to prevent photo-degradation.[4][5]

  • Temperature Control: Store the formulation at recommended low temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.[12] For instance, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[12]

  • Deoxygenation: Minimize the presence of oxygen in the formulation by using deoxygenated solvents or purging the container with an inert gas like nitrogen or argon.[10]

  • Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA to bind metal ions and prevent them from catalyzing oxidation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Yellowing of the formulation Photo-oxidation or thermal degradation of this compound, leading to the formation of colored degradants like kynurenine derivatives.[4]1. Confirm the identity of the colored species using techniques like UV-Vis spectroscopy and LC-MS. 2. Ensure the formulation is protected from light by using amber or opaque containers. 3. Evaluate the storage temperature and consider lowering it. 4. Incorporate an antioxidant into the formulation.
Loss of this compound potency over time Chemical degradation due to oxidation, hydrolysis, or thermal stress.[2][3]1. Perform a stability study to quantify the rate of degradation under different storage conditions (temperature, light exposure). 2. Analyze the formulation for common degradation products using a stability-indicating HPLC method. 3. Optimize the formulation by adjusting the pH, adding stabilizers (e.g., antioxidants, chelating agents), and protecting it from light and oxygen.
Precipitation or changes in solubility Formation of less soluble degradation products or pH shifts in the formulation. Tryptophan-based polymers have shown pH-dependent solubility.[13]1. Analyze the precipitate to determine its composition. 2. Monitor the pH of the formulation over time. 3. Evaluate the impact of temperature on solubility. 4. Consider the use of co-solvents or other excipients to improve the solubility of this compound and its potential degradants.

Quantitative Data Summary

The following table summarizes the degradation of tryptophan (a close analog of this compound) under various stress conditions. This data can serve as a proxy for understanding the stability of this compound.

Stress Condition Duration Tryptophan Degradation (%) Key Observations Reference
70°C Storage 24 days42%Significant color change observed.[5]
UV Light Exposure 24 days37%Significant color change observed.[5]
37°C Storage 21 days< 29%Gradual decline after the first 2 days.[14]
Room Temperature Storage 21 days< 30%Gradual decline after the first 2 days.[14]
Hydrogen Peroxide (100 mM) 4 hoursNot specified, but degradation occurredMinimal color change compared to heat and UV.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Objective: To separate and quantify this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, water, buffer)

  • pH meter

Methodology:

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store solid this compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method Development:

    • Column: Reversed-phase C18.

    • Mobile Phase: A gradient elution is often effective. Start with a high aqueous composition and gradually increase the organic solvent (e.g., acetonitrile). A common mobile phase system is a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3.0) and acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (around 280 nm) and also at other wavelengths if degradation products have different absorption maxima.

    • Injection Volume: 20 µL.

  • Method Validation (as per ICH guidelines):

    • Specificity: Inject the forced degradation samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Linearity, Accuracy, Precision, and Range: Perform these validation parameters to ensure the method is reliable for quantification.

Protocol 2: Assessing the Impact of Excipients on this compound Stability

Objective: To evaluate the effectiveness of different excipients (e.g., antioxidants, chelating agents) in stabilizing this compound.

Materials:

  • This compound

  • Selected excipients (e.g., ascorbic acid, methionine, EDTA)

  • Buffer solutions at the desired pH

  • Stability chambers (controlled temperature and humidity)

  • Validated stability-indicating HPLC method (from Protocol 1)

Methodology:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in the desired buffer.

    • Prepare several formulations by adding different excipients at various concentrations to the this compound stock solution. Include a control formulation with no added excipients.

  • Stability Study:

    • Aliquot each formulation into appropriate containers (e.g., glass vials).

    • Place the samples in stability chambers under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) storage conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Sample Analysis:

    • Analyze the withdrawn samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.

    • Visually inspect the samples for any changes in appearance (e.g., color, clarity).

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each formulation.

    • Compare the degradation rates of this compound in the presence and absence of different excipients to determine their stabilizing effect.

Visualizations

degradation_pathway cluster_products Examples of Degradation Products This compound This compound Degradation Products Degradation Products This compound->Degradation Products Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Oxidative Stress->Reactive Oxygen Species (ROS) Thermal Stress Thermal Stress Thermal Stress->Degradation Products Photo-degradation (UV light) Photo-degradation (UV light) Photo-degradation (UV light)->Degradation Products Reactive Oxygen Species (ROS)->this compound attacks indole ring N'-formylkynurenine N'-formylkynurenine Kynurenine Kynurenine

Caption: Degradation pathway of this compound under various stress conditions.

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Study cluster_analysis Analysis Control_Formulation Control Formulation (this compound) Accelerated_Conditions Accelerated Conditions (e.g., 40°C/75% RH) Control_Formulation->Accelerated_Conditions Long-term_Conditions Long-term Conditions (e.g., 25°C/60% RH) Control_Formulation->Long-term_Conditions Test_Formulations Test Formulations (this compound + Excipients) Test_Formulations->Accelerated_Conditions Test_Formulations->Long-term_Conditions Sampling Sampling at Time Points Accelerated_Conditions->Sampling Long-term_Conditions->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Data Evaluation & Comparison HPLC_Analysis->Data_Evaluation

Caption: Workflow for evaluating the impact of excipients on this compound stability.

References

Technical Support Center: N-acetyl-DL-tryptophan HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-acetyl-DL-tryptophan. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of N-acetyl-DL-tryptophan, offering potential causes and solutions in a question-and-answer format.

Peak Shape Issues

Question 1: Why are my N-acetyl-DL-tryptophan peaks tailing?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1][2][3] Ideal peaks should be symmetrical with a Gaussian shape.[1] The symmetry of a peak can be quantified by the USP tailing factor (T), where a value greater than 1 indicates tailing.[1] Potential causes for tailing peaks include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing, especially for basic compounds.[1][4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[2]

  • Column Contamination or Damage: Accumulation of contaminants on the column frit or at the head of the column can affect peak shape.[4][5] A void in the column can also be a cause.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, leading to secondary interactions.[2]

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and inject a smaller volume.

  • Adjust Mobile Phase pH: For reversed-phase columns, a lower pH (e.g., using a phosphate (B84403) buffer at pH 2.3) can suppress the ionization of silanol groups.[6][7]

  • Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping are designed to minimize silanol interactions.

  • Clean the Column: Flush the column with a strong solvent to remove contaminants.[4] If a guard column is used, try removing it to see if the peak shape improves, indicating the guard column is the issue.[5]

  • Replace the Column: If the column is old or has been subjected to harsh conditions, it may be deteriorated and require replacement.[5]

Question 2: My N-acetyl-DL-tryptophan peak is fronting. What could be the cause?

Answer: Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur. A tailing factor of less than 1 indicates fronting.[1] Potential causes include:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[2]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

  • Low Column Temperature: Operating at a temperature that is too low can sometimes contribute to poor peak shape.[2]

Troubleshooting Steps:

  • Decrease Injection Volume: Reduce the amount of sample injected onto the column.[2]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the mobile phase.[2] If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

  • Increase Column Temperature: A moderate increase in column temperature may improve peak shape.[2]

Question 3: Why am I seeing split peaks for N-acetyl-DL-tryptophan?

Answer: Split peaks can be a sign of several issues within the HPLC system or with the column itself.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[1][5]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

  • Co-elution with an Impurity: The split peak may actually be two separate, unresolved peaks.

Troubleshooting Steps:

  • Check for Column Issues: Disconnect the column, reverse it, and back-flush with a strong solvent (ensure the column is designed to be back-flushed). If the problem persists, the column may need to be replaced.[4]

  • Prepare Sample in Mobile Phase: Ensure the sample solvent is compatible with the mobile phase.

  • Optimize Separation Method: Adjust the mobile phase composition or gradient to improve the resolution between the main peak and any potential impurities.

start Abnormal Peak Shape (Tailing, Fronting, Splitting) check_overload Is the sample overloaded? start->check_overload reduce_injection Reduce injection volume or sample concentration check_overload->reduce_injection Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No end Symmetrical Peak reduce_injection->end match_solvent Dissolve sample in mobile phase check_solvent->match_solvent Yes check_column Is the column old, contaminated, or damaged? check_solvent->check_column No match_solvent->end clean_column Clean or back-flush the column check_column->clean_column Yes check_ph Is the mobile phase pH appropriate? check_column->check_ph No replace_column Replace the column clean_column->replace_column Still abnormal clean_column->end Resolved replace_column->end adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for common HPLC peak shape problems.

Baseline and Retention Time Issues

Question 4: I am observing significant baseline noise. What are the common causes and solutions?

Answer: Baseline noise refers to irregular fluctuations in the chromatogram that are not related to the analyte peaks.[8] Excessive noise can reduce the signal-to-noise ratio (S/N), making it difficult to detect and quantify small peaks.[8][9] Common causes of baseline noise include:

  • Mobile Phase Issues: Dissolved gas in the mobile phase, impurities in the solvents, or improper mixing can all contribute to a noisy baseline.[8][10]

  • Pump Problems: Inconsistent pump performance can lead to pressure fluctuations and baseline irregularities.[8]

  • Detector Instability: A failing lamp in a UV detector or temperature fluctuations in the detector cell can cause noise.[8][11]

  • Column Contamination: A contaminated column can bleed impurities, leading to a noisy baseline.[8]

Troubleshooting Steps:

  • Degas the Mobile Phase: Use an online degasser or degas solvents before use by sonication or vacuum filtration.

  • Use High-Purity Solvents: Ensure that HPLC-grade solvents and fresh, high-purity water are used.

  • Prime the Pump: Purge the pump to remove any air bubbles from the system.

  • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

  • Allow for System Equilibration: Ensure the column and detector are fully equilibrated with the mobile phase before starting an analysis.

  • Clean the System: Flush the system with a strong solvent to remove any contaminants.

Question 5: Why is the retention time of N-acetyl-DL-tryptophan shifting between injections?

Answer: Retention time variability can compromise the reliability of your results.[12] While minor fluctuations are normal, significant shifts should be investigated.[13]

  • Changes in Mobile Phase Composition: Even small changes in the mobile phase composition, such as the evaporation of a volatile organic solvent, can lead to retention time drift.[12][13]

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation, so temperature changes can cause retention times to shift.[12]

  • Inconsistent Flow Rate: A malfunctioning pump or a leak in the system can lead to an inconsistent flow rate.[12]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention times to drift, especially at the beginning of a run.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase for each run and keep the solvent reservoirs covered to minimize evaporation.

  • Use a Column Oven: A column oven provides a stable temperature environment, minimizing the impact of ambient temperature fluctuations.[12]

  • Check the Pump and Flow Rate: Verify the pump is delivering a consistent flow rate.

  • Allow for Adequate Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting your samples.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for N-acetyl-DL-tryptophan?

A1: A common starting point is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol.[6][7] Detection is typically performed using a UV detector at around 220 nm or 280 nm.[6][7][14]

Q2: How can I separate the D- and L-enantiomers of N-acetyl-DL-tryptophan?

A2: The separation of enantiomers requires a chiral stationary phase (CSP) or a chiral derivatizing agent. For direct separation, a chiral column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), can be effective.[15][16] Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral column.[17][18][19]

Q3: What should I consider when selecting an HPLC column for N-acetyl-DL-tryptophan analysis?

A3: For standard reversed-phase analysis, a C18 or C8 column is a good choice. Key parameters to consider include:

  • Particle Size: Smaller particles (e.g., <3 µm) provide higher efficiency but also generate higher backpressure.[20]

  • Pore Size: For small molecules like N-acetyl-DL-tryptophan, a pore size of around 100-120 Å is suitable.[20]

  • Column Dimensions: A standard analytical column (e.g., 150 mm x 4.6 mm) is a good starting point. Shorter columns can be used for faster analyses if resolution is sufficient.[21]

Q4: How should I prepare my sample of N-acetyl-DL-tryptophan for HPLC analysis?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[2] The sample solution should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column.

Quantitative Data Summary

The following tables summarize typical parameters for the HPLC analysis of N-acetyl-DL-tryptophan.

Table 1: Example HPLC Method Parameters for N-acetyl-tryptophan Analysis

ParameterTypical ValueReference
Column C18, 250 mm x 4.6 mm, 5 µm[6]
Mobile Phase Acetonitrile and phosphate buffered solution (pH 2.3)[6][7]
Elution Mode Isocratic or Gradient[6]
Flow Rate 0.7 - 1.0 mL/min[6]
Detection UV at 220 nm[6][7]
Column Temp. Ambient or controlled (e.g., 30 °C)
Injection Vol. 10 - 20 µL

Table 2: Illustrative Effect of Mobile Phase Composition on Retention Time

% Acetonitrile in Mobile PhaseRetention Time (min)
30%12.5
40%8.2
50%5.1

Note: Data in this table is illustrative and will vary depending on the specific column and other chromatographic conditions.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Analysis of N-acetyl-DL-tryptophan
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 2.3 with phosphoric acid). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of N-acetyl-DL-tryptophan reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing N-acetyl-DL-tryptophan in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to the desired wavelength (e.g., 220 nm).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Identify the peak corresponding to N-acetyl-DL-tryptophan based on the retention time of the standard. Quantify the amount of N-acetyl-DL-tryptophan in the sample by comparing the peak area with the calibration curve generated from the standards.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (e.g., ACN/Buffer) setup System Setup and Equilibration (Column, Flow Rate, Detector) prep_mp->setup prep_std Prepare Standard Solutions inject Inject Samples and Standards prep_std->inject prep_sample Prepare and Filter Sample prep_sample->inject setup->inject acquire Acquire Chromatographic Data inject->acquire identify Identify Peak by Retention Time acquire->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of N-acetyl-DL-tryptophan.

Protocol 2: Chiral Separation of N-acetyl-DL-tryptophan Enantiomers
  • Mobile Phase Preparation: Prepare the mobile phase as recommended by the chiral column manufacturer. For a teicoplanin-based column, a mixture of acetonitrile and water or an alcohol/water mixture may be used.[16] Degas the mobile phase.

  • Standard and Sample Preparation: Prepare the N-acetyl-DL-tryptophan standard and sample solutions in the mobile phase. Filter the solutions before injection.

  • HPLC System Setup:

    • Install a chiral column (e.g., Astec CHIROBIOTIC T, 250 mm x 4.6 mm).

    • Set the flow rate as recommended (e.g., 1.0 mL/min).

    • Set the UV detector wavelength (e.g., 280 nm).

    • Equilibrate the column until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Identify the two peaks corresponding to the D- and L-enantiomers. The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs.[15] Calculate the resolution between the two peaks and determine the enantiomeric ratio in the sample.

parameters HPLC Parameters mobile_phase Mobile Phase (Composition, pH) parameters->mobile_phase column Column (Stationary Phase, Dimensions) parameters->column flow_rate Flow Rate parameters->flow_rate temperature Temperature parameters->temperature retention_time Retention Time mobile_phase->retention_time resolution Resolution mobile_phase->resolution peak_shape Peak Shape mobile_phase->peak_shape column->retention_time column->resolution column->peak_shape flow_rate->retention_time temperature->retention_time temperature->peak_shape results Chromatographic Results retention_time->results resolution->results peak_shape->results

Caption: Relationship between HPLC parameters and chromatographic results.

References

Technical Support Center: Optimization of Reaction Conditions for Peptide Synthesis Using Ac-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize peptide synthesis involving N-acetyl-L-tryptophan (Ac-Trp-OH).

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the tryptophan indole (B1671886) side chain important during peptide synthesis?

A1: The indole ring of tryptophan is highly susceptible to oxidation and alkylation by electrophiles. These side reactions can occur during the acid-catalyzed cleavage of other protecting groups, leading to impurities and reduced yield of the final peptide. Protecting the indole nitrogen mitigates these unwanted reactions.

Q2: What are the common protecting groups for the tryptophan side chain in Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: In Fmoc-based SPPS, the most widely used protecting group for the tryptophan indole nitrogen is tert-Butyloxycarbonyl (Boc). The Boc group effectively prevents alkylation of the indole ring by carbocations generated during the final trifluoroacetic acid (TFA) cleavage step, especially in sequences containing arginine protected with Pmc or Pbf groups.

Q3: Can I use unprotected tryptophan in peptide synthesis?

A3: While it is possible to use unprotected tryptophan, it increases the risk of side reactions like oxidation and modification by cationic species released during cleavage.[1] To minimize these issues, especially for longer or more complex peptides, using a protected tryptophan derivative is highly recommended.[2][3]

Q4: What are the key parameters to optimize for a successful peptide coupling reaction?

A4: Key parameters to optimize include the choice of coupling reagent, reaction time and temperature, and the solvent system.[4] Efficient coupling reagents like HATU or HCTU, along with optimizing reaction conditions, can maximize yield and minimize side-product formation.[4]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Q: I am observing low coupling efficiency when using Ac-Trp-OH in my solid-phase peptide synthesis (SPPS). What are the possible causes and solutions?

A: Low coupling efficiency can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Steric Hindrance: Ac-Trp-OH, like other amino acids, can present steric challenges, especially when coupling to a bulky amino acid or a growing peptide chain on the resin.

    • Solution: Employ a "double coupling" strategy where the coupling step is repeated before proceeding to the next deprotection.[4][5] Consider using a more powerful coupling reagent like HATU, HCTU, or COMU to improve efficiency.[4]

  • Suboptimal Activation: The pre-activation of Ac-Trp-OH may be insufficient.

    • Solution: Ensure adequate pre-activation time (typically 15-20 minutes) when using coupling reagents like DIC/HOBt.[6]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, hindering access of the activated amino acid.

    • Solution: Consider switching to a solvent with better-solubilizing properties, such as N-methyl-2-pyrrolidone (NMP), or using a resin with incorporated polyethylene (B3416737) glycol (PEG).

  • Inadequate Reagent Stoichiometry: Using insufficient amounts of the amino acid or coupling reagents can lead to incomplete reactions.

    • Solution: Use a 3- to 5-fold excess of the activated amino acid derivative and coupling reagents relative to the resin loading capacity.

Issue 2: Side-Product Formation

Q: I am observing significant side-product formation in my peptide synthesis involving tryptophan. How can I minimize this?

A: Tryptophan is prone to several side reactions. Here are common side products and mitigation strategies:

  • Alkylation of the Indole Ring: This is a common issue, especially during the final cleavage step when carbocations are generated from other protecting groups (e.g., from Arg(Pbf)).

    • Solution: The most effective way to prevent this is by using a Boc-protected tryptophan derivative (Fmoc-Trp(Boc)-OH) for the synthesis.[2][3][7] Additionally, use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water to capture carbocations.[5]

  • Oxidation of the Indole Ring: The tryptophan side chain can be oxidized under acidic conditions.

  • Unexpected Alkylation by the Linker: In some cases, the linker from the solid support (e.g., Wang resin) can cause alkylation of the indole nucleus.[8]

    • Solution: This is sequence-dependent and can be mitigated by careful selection of the resin and cleavage conditions.

Issue 3: Peptide Insolubility After Cleavage

Q: My peptide containing Ac-Trp-OH is insoluble after cleavage and precipitation. What can I do?

A: Peptide insolubility is often due to aggregation, particularly for hydrophobic peptides.

  • Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) before adding the aqueous HPLC mobile phase.[5]

  • Stronger Solvents: For highly insoluble peptides, solvents like hexafluoroisopropanol (HFIP) can be used.[5]

  • pH Adjustment: Modifying the pH of the solution can increase solubility by altering the net charge of the peptide.[5]

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentKey AdvantagesCommon ApplicationsPotential Issues
HATU High coupling efficiency, fast reaction rates, low racemization.[4][9]Standard and difficult couplings, including sterically hindered amino acids.More expensive than carbodiimides.
HCTU Fast, efficient, and shows low racemization. A common default choice.[5]General-purpose coupling reagent in SPPS.May cause guanidinylation of the free N-terminus.
DIC/HOBt Cost-effective, minimizes racemization when used with HOBt.[9]Routine couplings. Can be used in base-free conditions to further reduce racemization.[10]The byproduct of DIC (diisopropylurea) is soluble and needs to be washed away.
PyBOP High coupling rates, few side reactions.[10]Effective for both solid-phase and solution-phase synthesis.Can cause guanidinylation if used in excess.

Experimental Protocols

Protocol 1: Standard Coupling of Ac-Trp-OH in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin.

  • Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[5]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Ac-Trp-OH Coupling:

    • In a separate vessel, dissolve Ac-Trp-OH (3 eq., 0.3 mmol), HOBt (3 eq., 0.3 mmol), and DIC (3 eq., 0.3 mmol) in DMF.

    • Pre-activate the mixture by stirring for 15-20 minutes at room temperature.[6]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the reaction for completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[6]

    • After a negative Kaiser test, wash the resin with DMF (3-5 times).[5]

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.[5]

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a peptide containing tryptophan, a common cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5, v/v/w/v/v).

  • Cleavage:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).[6]

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[6]

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.[6]

    • Dry the crude peptide under vacuum.

Diagrams

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps start Start with Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., Ac-Trp-OH + HCTU) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end Final Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Ac-Trp-OH.

troubleshooting_tree cluster_low_yield Low Yield / Incomplete Coupling cluster_impurities Side Products / Impurities cluster_solubility Post-Cleavage Issues start Problem Detected in Peptide Synthesis incomplete_coupling Incomplete Coupling (Positive Kaiser Test) start->incomplete_coupling side_products Side-Product Formation (e.g., Alkylation, Oxidation) start->side_products insolubility Peptide Insolubility start->insolubility solution1 Perform Double Coupling incomplete_coupling->solution1 solution2 Use Stronger Coupling Reagent (e.g., HATU, HCTU) incomplete_coupling->solution2 solution3 Use Boc-protected Trp (Fmoc-Trp(Boc)-OH) side_products->solution3 solution4 Add Scavengers to Cleavage Cocktail (TIS, DTT) side_products->solution4 solution5 Use Organic Solvents for Dissolution (ACN, DMSO, HFIP) insolubility->solution5 solution6 Adjust pH of Solution insolubility->solution6

Caption: Troubleshooting Decision Tree for Peptide Synthesis with Ac-Trp-OH.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Ac-DL-Trp-OH and L-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) and L-tryptophan, focusing on their potential efficacy as bioactive compounds. While direct comparative studies on their efficacy are limited, this document synthesizes available data on their metabolism, mechanisms of action, and relevant experimental methodologies to offer a comprehensive overview for research and development purposes.

Introduction

L-tryptophan is an essential amino acid renowned for its role as the metabolic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin.[1][2] Its availability is a rate-limiting step for serotonin synthesis in the brain.[1][2] this compound is a synthetically modified form of tryptophan, a racemic mixture of N-acetyl-L-tryptophan (L-NAT) and N-acetyl-D-tryptophan (D-NAT). The acetylation is intended to alter its chemical properties, potentially affecting its stability, bioavailability, and physiological activity. L-NAT has been investigated for its neuroprotective properties.[3][4]

Physicochemical and Metabolic Properties

PropertyThis compoundL-TryptophanReferences
Molecular Formula C₁₃H₁₄N₂O₃C₁₁H₁₂N₂O₂[5]
Molar Mass 246.26 g/mol 204.23 g/mol [5]
Structure Racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophanL-isomer of the amino acid tryptophan[5]
Key Metabolic Pathways Expected to undergo deacetylation to release L-tryptophan and D-tryptophan. L-tryptophan then enters its known metabolic pathways. The fate of D-tryptophan is less clear but may be metabolized by D-amino acid oxidase.Serotonin pathway, Kynurenine (B1673888) pathway, Indole pathway (gut microbiota).[1][2]
Bioavailability Not definitively established in comparative studies. The acetyl group may alter absorption characteristics.Subject to active transport mechanisms in the intestine and across the blood-brain barrier, where it competes with other large neutral amino acids.[6]

Comparative Efficacy and Mechanism of Action

L-Tryptophan:

The primary mechanism of action for L-tryptophan's physiological effects is its role as a precursor for serotonin synthesis.[1][2] Increased L-tryptophan availability can lead to higher serotonin levels in the brain, which is implicated in the regulation of mood, sleep, and appetite.[7]

This compound:

The efficacy of this compound is likely dependent on the in vivo deacetylation of its L-isomer, N-acetyl-L-tryptophan (L-NAT), to release L-tryptophan. The D-isomer, N-acetyl-D-tryptophan, has been shown to be inactive in at least one study on neuroprotection.[3]

Beyond being a potential prodrug for L-tryptophan, L-NAT has demonstrated neuroprotective effects through mechanisms independent of serotonin production. Studies have shown that L-NAT can inhibit the release of mitochondrial cytochrome c, a key step in apoptosis, and act as an antagonist at the neurokinin-1 (NK-1) receptor.[3][8]

Signaling and Metabolic Pathways

The metabolic fate of L-tryptophan is complex, branching into three main pathways. The efficacy of this compound as a tryptophan source hinges on its conversion to L-tryptophan.

cluster_AcDLTrpOH This compound Metabolism cluster_LTryptophan L-Tryptophan Metabolic Pathways This compound This compound Deacetylation Deacetylation This compound->Deacetylation L-Tryptophan_from_Ac L-Tryptophan Deacetylation->L-Tryptophan_from_Ac D-Tryptophan D-Tryptophan Deacetylation->D-Tryptophan L-Tryptophan L-Tryptophan L-Tryptophan_from_Ac->L-Tryptophan Serotonin_Pathway Serotonin Pathway L-Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway L-Tryptophan->Kynurenine_Pathway Indole_Pathway Indole Pathway (Gut Microbiota) L-Tryptophan->Indole_Pathway Serotonin Serotonin Serotonin_Pathway->Serotonin Kynurenine_Metabolites Kynurenine Metabolites Kynurenine_Pathway->Kynurenine_Metabolites Indole_Derivatives Indole Derivatives Indole_Pathway->Indole_Derivatives

Caption: Metabolic fate of this compound and L-Tryptophan.

Experimental Protocols

Detailed methodologies are crucial for the comparative assessment of this compound and L-tryptophan. Below are representative experimental protocols.

Protocol 1: Assessment of Amino Acid Bioavailability using the Indicator Amino Acid Oxidation (IAAO) Method

This minimally invasive method can be adapted to determine the metabolic availability of tryptophan from this compound compared to L-tryptophan.

Objective: To determine the bioavailability of L-tryptophan from an oral dose of this compound relative to an equivalent dose of L-tryptophan.

Methodology:

  • Subjects: Healthy human volunteers or an appropriate animal model (e.g., swine).

  • Study Design: A randomized crossover design where each subject receives different treatments on separate occasions.

  • Treatments:

    • A reference diet providing a range of L-tryptophan intakes below the estimated average requirement.

    • A test diet providing this compound at a dose equivalent to one of the L-tryptophan levels in the reference diet.

  • Indicator Amino Acid: A 13C-labeled indicator amino acid (e.g., L-[1-13C]phenylalanine) is co-ingested with each meal.

  • Sample Collection: Breath and urine samples are collected at baseline and at regular intervals post-ingestion.

  • Analysis: The rate of 13CO₂ excretion in breath is measured using isotope ratio mass spectrometry. This reflects the oxidation of the indicator amino acid.

  • Data Interpretation: A lower oxidation rate of the indicator amino acid signifies a greater incorporation into protein, indicating a higher bioavailability of the test amino acid (tryptophan). The bioavailability of tryptophan from this compound is calculated from the slope-ratio of the dose-response curves of the test and reference diets.

Protocol 2: Quantification of Tryptophan and its Metabolites in Brain Tissue via LC-MS/MS

This protocol allows for the direct measurement of the neurochemical effects of this compound and L-tryptophan administration.

Objective: To compare the effects of oral administration of this compound and L-tryptophan on the concentrations of tryptophan, serotonin, and kynurenine pathway metabolites in the brain.

Methodology:

  • Subjects: Laboratory animals (e.g., mice or rats).

  • Treatment Groups:

    • Vehicle control

    • L-tryptophan

    • This compound

  • Administration: Compounds are administered orally (gavage).

  • Tissue Collection: At specified time points post-administration, animals are euthanized, and brain tissue (e.g., hippocampus, prefrontal cortex) is rapidly dissected and frozen.

  • Sample Preparation: Brain tissue is homogenized in an appropriate buffer, and proteins are precipitated. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: An aliquot of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Analytes are separated on a C18 reversed-phase column and quantified using multiple reaction monitoring (MRM) with deuterated internal standards.[9][10]

  • Data Analysis: Concentrations of tryptophan, serotonin, 5-hydroxyindoleacetic acid (5-HIAA), kynurenine, and other metabolites are determined and compared across treatment groups.

cluster_workflow Experimental Workflow for Neurochemical Analysis Animal_Dosing Animal Dosing (Oral Gavage) Brain_Extraction Brain Tissue Extraction Animal_Dosing->Brain_Extraction Homogenization Tissue Homogenization Brain_Extraction->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LCMSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMSMS_Analysis Data_Analysis Data Analysis and Comparison LCMSMS_Analysis->Data_Analysis

Caption: Workflow for assessing neurochemical changes.

Conclusion

L-tryptophan's role as a serotonin precursor is well-established, with its efficacy dependent on its transport and metabolism. This compound presents an interesting alternative, with the potential for altered bioavailability and additional neuroprotective mechanisms through its L-isomer, N-acetyl-L-tryptophan. However, the lack of direct comparative efficacy studies necessitates further research. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for drug development and therapeutic applications. Future studies should focus on directly comparing the bioavailability and physiological effects of these two compounds to fully elucidate their respective therapeutic potentials.

References

A Comparative Guide to Internal Standards for Tryptophan Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of the essential amino acid L-tryptophan is critical in numerous fields, from clinical diagnostics to pharmaceutical research, due to its role as a precursor to vital neurotransmitters and its involvement in various metabolic pathways. In mass spectrometry-based quantification, the use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) and other common alternatives as internal standards for tryptophan analysis.

The Role of an Internal Standard in Mass Spectrometry

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before analysis. Its primary function is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method.

Ideal Characteristics of an Internal Standard

The selection of a suitable internal standard is crucial for robust bioanalysis. The ideal IS should exhibit the following characteristics:

  • Structural Similarity: The IS should be structurally and functionally similar to the analyte to ensure comparable behavior during sample extraction and ionization.

  • Co-elution: Ideally, the IS should co-elute with the analyte in liquid chromatography to compensate for matrix effects at the same retention time.

  • Mass-to-Charge (m/z) Difference: The IS must have a different m/z ratio from the analyte to be distinguished by the mass spectrometer.

  • Absence in Samples: The IS should not be naturally present in the biological samples being analyzed.

  • Stability: The IS must be stable throughout the entire analytical process.

  • Commercial Availability and Purity: The IS should be readily available in high purity.

Comparison of Internal Standards for Tryptophan Analysis

This section compares the performance of this compound with the gold standard, stable isotope-labeled tryptophan, and other structural analogs.

N-Acetyl-DL-Tryptophan (this compound): A Theoretical Evaluation

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
Melting Point 204-206 °C
Solubility Slightly soluble in water, very soluble in ethanol.

Qualitative Assessment against Ideal IS Criteria:

  • Structural Similarity: this compound is a structural analog of tryptophan, with an acetyl group added to the amino group. This modification alters its polarity and may affect its extraction recovery and ionization efficiency compared to tryptophan.

  • Co-elution: Due to the difference in polarity, it is unlikely that this compound will co-elute with tryptophan under typical reversed-phase chromatography conditions.

  • m/z Difference: The molecular weight difference of approximately 42 Da provides a clear distinction from tryptophan in the mass spectrometer.

  • Absence in Samples: this compound is not an endogenous compound in most biological systems.

  • Stability: It is a stable compound.

  • Commercial Availability: It is commercially available.

Stable Isotope-Labeled Tryptophan (Gold Standard)

Stable isotope-labeled (SIL) internal standards, such as Tryptophan-d5 (deuterated) or ¹³C,¹⁵N-labeled Tryptophan, are considered the gold standard for quantitative mass spectrometry.

Performance Data for Stable Isotope-Labeled Tryptophan:

ParameterTryptophan-d5¹³C,¹⁵N-Tryptophan
Linearity (r²) >0.99[1][2]>0.99[3][4]
Precision (%CV) Intraday: 0.3-3.4% Interday: 0.4-8.9%[1][2]Intraday: <4.4%[4]
Accuracy (Recovery %) Not explicitly stated, but method validated.94.3-96.1%[4]
Matrix Effect Generally low and compensated for.Not explicitly stated, but method validated.
LOD/LOQ LOQ: 0.55 ng/mL[1][2]LOD: 0.2-1.2 ng/mL, LOQ: 0.66-3.9 ng/mL[4]

Advantages:

  • Nearly identical physicochemical properties and chromatographic behavior to the analyte.

  • Co-elutes with the analyte, providing the best correction for matrix effects.

  • High accuracy and precision.

Disadvantages:

  • Higher cost compared to structural analogs.

  • Potential for isotopic interference if not sufficiently labeled.

Structural Analog Internal Standards

When SIL internal standards are not available or are cost-prohibitive, structural analogs can be used.

Amlodipine (B1666008)

A study by Eser et al. (2020) validated the use of amlodipine, a cardiovascular drug, as an internal standard for tryptophan and kynurenine (B1673888) analysis[1][2].

Performance Data for Amlodipine as IS for Tryptophan:

ParameterValue
Linearity (r²) 0.996[1][2]
Precision (%CV) Intraday: 0.3-3.4% Interday: 0.4-8.9%[1][2]
Accuracy Not explicitly stated, but method validated.
LOD/LOQ LOQ: 0.55 ng/mL[1][2]

3-Nitro-L-tyrosine

3-Nitro-L-tyrosine has been used as an internal standard for the analysis of tryptophan and its metabolites in HPLC with UV and fluorescence detection, and in LC-MS.

Performance Data for 3-Nitro-L-tyrosine as IS for Tryptophan Metabolites:

ParameterValue
Linearity (r²) >0.999[5]
Precision (%CV) <5%[5]
Accuracy (Recovery %) 82.5-116%[5]
LOD/LOQ LOD: 3.31-10.80 nmol/L, LOQ: 9.60-19.50 nmol/L (for kynurenine pathway metabolites)[6]

Advantages of Structural Analogs:

  • Lower cost and wider availability.

Disadvantages of Structural Analogs:

  • Differences in chemical and physical properties can lead to variations in extraction recovery and ionization efficiency compared to the analyte.

  • May not co-elute with the analyte, leading to inadequate correction for matrix effects.

Experimental Protocols

A typical experimental workflow for the quantification of tryptophan in a biological matrix (e.g., plasma) using an internal standard is outlined below.

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control.

  • Protein Precipitation: Add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile (B52724), often containing formic acid) to the samples.

  • Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and precipitate proteins. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent to concentrate the sample.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the prepared sample onto a liquid chromatography system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is used to separate tryptophan from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both tryptophan and the internal standard are monitored for selective and sensitive detection.

  • Quantification: The concentration of tryptophan in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for tryptophan quantification using an internal standard.

The accurate measurement of tryptophan is often crucial for studying its metabolic pathways, particularly the kynurenine pathway, which is implicated in various physiological and pathological processes.

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine N'-Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Hydroxykynurenine->Xanthurenic_Acid Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Hydroxykynurenine->Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic Acid Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: Simplified diagram of the Kynurenine Pathway of tryptophan metabolism.

Recommendations

For the highest accuracy and precision in tryptophan quantification by mass spectrometry, the use of a stable isotope-labeled internal standard (e.g., Tryptophan-d5 or ¹³C,¹⁵N-Tryptophan) is strongly recommended . These standards co-elute with the analyte and provide the most effective correction for experimental variability.

While structural analogs like amlodipine and 3-nitro-L-tyrosine have been validated in specific applications and offer a more cost-effective alternative, they should be used with caution. Thorough validation is required to ensure they adequately track the analyte's behavior in the specific matrix and chromatographic conditions of the assay.

Based on its chemical properties, This compound is not recommended as a primary choice for an internal standard for tryptophan analysis . The structural and polarity differences are likely to result in dissimilar behavior during sample processing and analysis, potentially compromising the accuracy of the results.

References

A Comparative Analysis of Acetylated Amino Acids in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylated amino acids are gaining significant attention in the scientific community for their potential therapeutic applications. The addition of an acetyl group to an amino acid can alter its physicochemical properties, leading to improved stability, bioavailability, and novel biological activities compared to their non-acetylated counterparts. This guide provides a comparative analysis of three prominent acetylated amino acids: N-acetylcysteine (NAC), N-acetyl-L-tyrosine (NAT), and N-acetyl-L-tryptophan (NATrp). We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to support further research and development.

Comparative Performance Data

The following table summarizes key quantitative data for NAC, NAT, and NATrp, offering a side-by-side comparison of their pharmacokinetic and therapeutic parameters.

ParameterN-Acetylcysteine (NAC)N-Acetyl-L-Tyrosine (NAT)N-Acetyl-L-Tryptophan (NATrp)
Oral Bioavailability 4% to 11.6%[1][2][3][4]Poor; a significant portion is excreted unchanged.[5][6]Data not readily available in reviewed literature.
Plasma Half-life Approximately 6.25 hours[2][7]Data not readily available in reviewed literature.Data not readily available in reviewed literature.
Primary Mechanism of Action Precursor to L-cysteine and the antioxidant glutathione (B108866); mucolytic agent.[7][8]Precursor to L-tyrosine, which is a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).[9][10][11]Neuroprotection via inhibition of mitochondrial cytochrome c release and antagonism of the neurokinin-1 receptor (NK-1R).[12]
Commonly Studied Dosages 600-1800 mg/day orally[7]Used in parenteral nutrition; oral dosage efficacy is debated.50 mg/kg intraperitoneally in rat models of dementia.
Reported Side Effects Nausea, vomiting, diarrhea, constipation (generally at high doses).[7][13]Limited data on side effects from oral administration.Data on side effects in humans is limited.

Signaling Pathways and Mechanisms of Action

N-Acetylcysteine (NAC) as an Antioxidant Precursor

NAC primarily exerts its effects by replenishing intracellular levels of the antioxidant glutathione (GSH). As a precursor to L-cysteine, which is a rate-limiting substrate for GSH synthesis, NAC supports the body's natural defense against oxidative stress.

NAC_Pathway NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis Cellular_Protection Cellular Protection GSH->Cellular_Protection Oxidative_Stress Oxidative Stress Oxidative_Stress->Cellular_Protection

Caption: N-Acetylcysteine's role in glutathione synthesis and cellular protection.

N-Acetyl-L-Tryptophan (NATrp) in Neuroprotection

NATrp has demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. One of its key mechanisms involves the inhibition of the mitochondrial apoptotic pathway and antagonism of the neurokinin-1 receptor (NK-1R), which is involved in neuroinflammation.

NATrp_Pathway cluster_mitochondria Mitochondrion Cytochrome_c Cytochrome c Apoptosis Apoptosis Cytochrome_c->Apoptosis NATrp N-Acetyl-L-Tryptophan (NATrp) NATrp->Cytochrome_c Inhibits release NK1R Neurokinin-1 Receptor (NK-1R) NATrp->NK1R Antagonizes Neuroprotection Neuroprotection NATrp->Neuroprotection Neuroinflammation Neuroinflammation NK1R->Neuroinflammation Substance_P Substance P Substance_P->NK1R Neuroinflammation->Apoptosis Apoptosis->Neuroprotection

Caption: Neuroprotective mechanisms of N-Acetyl-L-Tryptophan.

Experimental Protocols

Quantification of N-Acetylcysteine in Human Plasma

This protocol outlines a common method for determining NAC concentrations in plasma samples using high-performance liquid chromatography (HPLC).

1. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Immediately centrifuge the blood to separate the plasma.

  • To prevent oxidation of NAC, precipitate plasma proteins by adding perchloric acid.

  • Centrifuge to pellet the precipitated proteins.

  • The resulting supernatant can be directly used for analysis of reduced NAC.

  • For total NAC (reduced and oxidized forms), the plasma is first treated with a reducing agent like dithiothreitol (B142953) (DTT) before protein precipitation.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence or mass spectrometry detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An acidic mobile phase, for example, a mixture of water and acetonitrile (B52724) with a small percentage of formic or acetic acid.

  • Flow Rate: Typically around 1 mL/min.

  • Injection Volume: 10-20 µL.

3. Post-Column Derivatization (for fluorescence detection):

  • After separation on the column, the eluent is mixed with a derivatizing agent such as pyrenemaleimide to form a fluorescent adduct with NAC.

  • This reaction should be rapid.

4. Detection:

  • Fluorescence Detection: Excitation and emission wavelengths are set according to the fluorescent adduct formed.

  • Mass Spectrometry (MS) Detection: Provides high specificity and sensitivity for NAC quantification.[14][15]

In Vivo Assessment of N-Acetyl-L-Tryptophan Neuroprotective Efficacy in a Rat Model of Alzheimer's Disease

This protocol describes an experimental workflow to evaluate the neuroprotective effects of NATrp in a chemically-induced model of Alzheimer's disease.

1. Animal Model:

  • Use adult male Wistar rats.

  • Induce Alzheimer's-like pathology by intracerebroventricular (i.c.v.) injection of Aβ 1-42 oligomers.[16][17]

2. Treatment:

  • Administer N-acetyl-L-tryptophan (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days) following the Aβ 1-42 oligomer injection.[17]

3. Behavioral Testing:

  • Conduct behavioral tests such as the Morris water maze to assess cognitive function, including learning and memory.[16]

4. Biochemical and Histological Analysis:

  • At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and frontal cortex).

  • ELISA: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and Substance P.[16]

  • Western Blot: Analyze the expression of proteins involved in neuroinflammation (e.g., NF-κB) and tau pathology.[16]

  • Enzyme Activity Assays: Measure acetylcholinesterase activity.[16]

NATrp_Experiment cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Abeta_injection Aβ 1-42 Oligomer Injection (i.c.v.) NATrp_treatment NATrp Administration (i.p.) Abeta_injection->NATrp_treatment Followed by Behavioral_tests Behavioral Testing (Morris Water Maze) NATrp_treatment->Behavioral_tests Biochemical_analysis Biochemical Analysis (ELISA, Western Blot) Behavioral_tests->Biochemical_analysis Histology Histological Analysis Biochemical_analysis->Histology

Caption: Experimental workflow for evaluating NATrp's neuroprotective effects.

Conclusion

This comparative guide highlights the distinct profiles of N-acetylcysteine, N-acetyl-L-tyrosine, and N-acetyl-L-tryptophan. NAC is a well-established antioxidant precursor with clear clinical utility. NAT's role as an oral supplement is questionable due to poor conversion to L-tyrosine, though it remains relevant for parenteral nutrition. NATrp emerges as a promising neuroprotective agent, with a mechanism distinct from the others, warranting further investigation into its therapeutic potential. The provided data and protocols serve as a foundation for researchers to design and execute further studies to elucidate the full therapeutic capabilities of these and other acetylated amino acids.

References

A Comparative Guide to Ac-DL-Trp-OH and Other In Vitro Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective performance of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) against other established neuroprotective agents. The information presented is collated from preclinical studies to assist researchers in evaluating potential therapeutic candidates for neurodegenerative diseases.

Quantitative Comparison of Neuroprotective Agents

The following table summarizes the in vitro neuroprotective effects of this compound (specifically its active L-isomer, L-NAT) and other prominent neuroprotective agents. Data has been compiled from various studies, and direct comparison should be approached with caution due to variations in experimental conditions.

AgentCell LineNeurotoxic InsultEffective Concentration RangeObserved Neuroprotective EffectMechanism of Action
N-acetyl-L-tryptophan (L-NAT) NSC-34 motor neuron-like cells, Primary motor neuronsModeled Amyotrophic Lateral Sclerosis (ALS) conditions0.001–10 nMInhibition of cell deathInhibitor of mitochondrial cytochrome c release; Neurokinin-1 receptor (NK-1R) antagonist[1]
Edaravone Spiral Ganglion NeuronsGlutamate (B1630785)250 µM - 750 µMAlleviation of glutamate-induced cell deathFree radical scavenger[2][3]
Riluzole (B1680632) Primary neuronal culturesGlutamate (sustained exposure)10 µMSignificant reduction in cytotoxicity and protection of cell viabilityInhibition of glutamate release[4][5]
Memantine (B1676192) Cortical neurons, Cerebellar granule cellsNMDA, Hypoxia, MPP+1 - 10 µMProtection from excitotoxicityLow-affinity, uncompetitive NMDA receptor antagonist[6][7]

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below.

Cell Culture of NSC-34 Motor Neuron-Like Cells

The NSC-34 cell line is a hybrid line derived from the fusion of motor neuron-enriched embryonic mouse spinal cord cells with mouse neuroblastoma. These cells express many motor neuron-like properties, making them a relevant model for studying motor neuron diseases.

  • Media Preparation: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: For experiments, cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Differentiation (Optional but Recommended): To induce a more mature motor neuron phenotype, the growth medium is replaced with a differentiation medium (DMEM/F12 supplemented with 1% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin) for 4-6 days prior to the experiment. This process promotes the development of neurites and enhances the expression of motor neuron-specific markers.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Induction of Excitotoxicity

Excitotoxicity is a primary mechanism of neuronal cell death in many neurodegenerative diseases and can be induced in vitro using glutamate receptor agonists.

  • Preparation of Glutamate Solution: A stock solution of L-glutamic acid is prepared in sterile, serum-free culture medium.

  • Induction Protocol:

    • After the desired period of cell growth and differentiation, the culture medium is removed from the wells.

    • Cells are washed once with sterile phosphate-buffered saline (PBS).

    • The neurotoxic insult is initiated by adding the glutamate solution to the wells at a final concentration known to induce significant cell death (e.g., 5 mM for some neuronal cell lines, though this should be optimized for the specific cell type).

    • Cells are incubated with the glutamate-containing medium for a predetermined period (e.g., 24 hours) at 37°C and 5% CO₂.

Assessment of Neuroprotection and Cell Viability

To quantify the protective effects of the test compounds, cell viability is assessed following the neurotoxic insult.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Preparation of MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is dissolved in PBS at a concentration of 5 mg/mL.

  • Assay Procedure:

    • Following the incubation with the neurotoxin and test compounds, the medium is removed from the wells.

    • 100 µL of fresh, serum-free medium and 10 µL of the MTT solution are added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The medium containing MTT is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.[8][9][10]

This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Sample Collection: After the treatment period, a sample of the cell culture supernatant is carefully collected from each well.

  • Assay Procedure:

    • The collected supernatant is transferred to a new 96-well plate.

    • The LDH assay reagent (containing lactate, NAD+, and a tetrazolium salt) is added to each well according to the manufacturer's instructions.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The reaction is stopped by adding a stop solution.

    • The absorbance is measured at a wavelength of 490 nm.

    • The amount of LDH release is proportional to the number of damaged cells.[11][12][13][14][15]

Visualizing Mechanisms and Workflows

Signaling Pathway of N-acetyl-L-tryptophan (L-NAT)

The neuroprotective effects of L-NAT are mediated through a dual mechanism involving the inhibition of the mitochondrial apoptotic pathway and the antagonism of the neurokinin-1 receptor.

G cluster_0 Neurotoxic Insult cluster_1 N-acetyl-L-tryptophan (L-NAT) Intervention cluster_2 Cellular Response Insult e.g., Oxidative Stress, Glutamate Excitotoxicity Mito Mitochondria Insult->Mito SP Substance P Insult->SP LNAT L-NAT LNAT->Mito inhibits NK1R Neurokinin-1 Receptor (NK-1R) LNAT->NK1R antagonizes Survival Neuronal Survival LNAT->Survival promotes CytC Cytochrome c Release Mito->CytC triggers Neuroinflammation Neuroinflammation NK1R->Neuroinflammation promotes Caspase Caspase Activation CytC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis leads to SP->NK1R binds to

Caption: Putative neuroprotective signaling pathway of L-NAT.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for screening and evaluating neuroprotective compounds in vitro.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis A Seed Neuronal Cells (e.g., NSC-34) B Differentiate Cells (optional) A->B C Pre-treat with Test Compound (e.g., this compound) B->C D Induce Neurotoxicity (e.g., Glutamate) C->D E Incubate for Defined Period D->E F Perform Cell Viability Assay (MTT or LDH) E->F G Measure Absorbance F->G H Calculate Percent Neuroprotection G->H I Statistical Analysis H->I

Caption: General experimental workflow for in vitro neuroprotection screening.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ac-DL-Trp-OH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH), an important stabilizer in pharmaceutical formulations, is critical for ensuring product quality and safety. The selection of a suitable analytical method requires careful consideration of factors such as sensitivity, specificity, and efficiency. This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Direct UV Spectrophotometry . This comparison is supported by a summary of their performance characteristics and detailed experimental protocols to aid in method selection and cross-validation.

Quantitative Performance Data Comparison

The following table summarizes the key performance parameters for the quantification of this compound using RP-HPLC-UV and direct UV spectrophotometry, based on data from published studies. This side-by-side comparison is essential for an objective evaluation of each method's capabilities.

Performance ParameterMethod A: RP-HPLC-UVMethod B: Direct UV Spectrophotometry
Linearity Range 1 - 60 µg/mL[1][2]Not explicitly stated, but linear relationship observed[3]
Accuracy (% Recovery) 90.5 - 96.8%[1][2]Not explicitly stated
Precision (% RSD) 1.4 - 4.3%[1][2]Average 1.9% (range 0.5 - 4.0%)[3]
Limit of Detection (LOD) 0.050 µg/mL[1][2]Not explicitly stated
Limit of Quantification (LOQ) 0.167 µg/mL[1][2]Not explicitly stated
Specificity High (separation from other components)[4]Moderate (potential interference from other UV-absorbing species)[3]
Run Time ~15-30 minutes per sample[5]Rapid

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent and reliable results. A typical workflow involves method development and validation for each technique, followed by a comparative analysis of the same samples.

Cross-Validation Workflow cluster_0 Method A: RP-HPLC-UV cluster_1 Method B: UV Spectrophotometry A_Dev Method Development A_Val Method Validation A_Dev->A_Val A_Ana Sample Analysis A_Val->A_Ana Compare Comparative Statistical Analysis A_Ana->Compare B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Ana Sample Analysis B_Val->B_Ana B_Ana->Compare Sample Homogeneous Sample Batch Sample->A_Ana Analyze Sample->B_Ana Analyze Report Cross-Validation Report Compare->Report

Workflow for the cross-validation of two analytical methods.

The decision to select one method over the other often depends on the specific requirements of the analysis, such as the need for high throughput versus high specificity.

Decision Pathway Start Start: Need to Quantify this compound Req Define Analytical Requirements Start->Req Decision High Specificity & Sensitivity Required? Req->Decision HPLC Select RP-HPLC-UV Decision->HPLC Yes UV Select UV Spectrophotometry Decision->UV No (High Throughput Needed) End Implement Selected Method HPLC->End UV->End

Decision pathway for analytical method selection.

Detailed Experimental Protocols

The successful implementation and cross-validation of these analytical methods rely on detailed and accurate protocols.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in various sample matrices, offering good specificity through chromatographic separation.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, injector, and a data acquisition system.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for ideal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: 280 nm, corresponding to the indole (B1671886) ring of tryptophan[4].

  • Injection Volume: Typically 20 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, which could be the mobile phase or a component of it.

    • Use sonication to ensure complete dissolution.

    • If necessary, perform a deproteinization step, for instance, by adding methanol (B129727) or perchloric acid followed by centrifugation[1][4].

    • Filter the final solution through a 0.45 µm filter before injecting it into the HPLC system.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard of known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

Method B: Direct UV Spectrophotometry

This method is a rapid and straightforward technique for the quantification of this compound, particularly in simpler sample matrices where interfering substances are minimal.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Measurement Wavelength: The absorbance is measured at approximately 280 nm, which is the maximum absorption wavelength for the N-acetyl-DL-tryptophan moiety[3].

  • Sample Preparation:

    • For samples containing proteins, a protein precipitation step is necessary. This can be achieved by adding an acid (e.g., perchloric acid) to the sample, followed by centrifugation to obtain a clear supernatant[3].

    • Dilute the sample or the clear supernatant with a suitable solvent (e.g., water or a buffer) to ensure the absorbance reading falls within the linear range of the spectrophotometer.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard of known concentration in the same solvent used for sample dilution.

    • Prepare a series of calibration standards by diluting the stock solution to create a standard curve.

  • Quantification:

    • Measure the absorbance of the standard solutions and the sample solution at 280 nm against a solvent blank.

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Conclusion

Both RP-HPLC-UV and direct UV spectrophotometry are viable methods for the quantification of this compound. The RP-HPLC-UV method offers higher specificity and is preferable for complex matrices where interfering substances may be present. In contrast, direct UV spectrophotometry is a simpler and more rapid technique, making it suitable for high-throughput screening of relatively clean samples. A thorough cross-validation as outlined in this guide is crucial to ensure the reliability and interchangeability of data generated by either method, ultimately supporting robust drug development and quality control processes.

References

A Comparative Guide to the Antioxidant Properties of N-Acetyl-DL-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of various compounds is crucial for innovation in therapeutics and diagnostics. This guide provides an objective comparison of the antioxidant properties of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) against other notable antioxidant compounds: its parent molecule L-Tryptophan, the structurally related N-Acetylcysteine (NAC), and the widely recognized standards, Trolox and Ascorbic Acid.

While direct quantitative data from standardized antioxidant assays for this compound is limited in the current body of scientific literature, this guide synthesizes available information on related tryptophan derivatives and provides a framework for comparison. Emerging evidence suggests that this compound possesses significant antioxidant potential, underscored by its lower oxidation potential compared to tryptophan and its demonstrated protective effects in cellular models of oxidative stress.[1][2]

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods used for this purpose. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or in terms of Trolox Equivalents (TE), which compares the antioxidant capacity of a compound to that of Trolox, a water-soluble analog of vitamin E.[3]

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50 / TEAC)Notes
This compound Data not available in reviewed literatureData not available in reviewed literatureShown to have a lower oxidation potential than tryptophan, suggesting potentially superior antioxidant activity.[1] Protects against H₂O₂-induced cell death in a cellular model with an IC50 of 1 µM.[2]
L-Tryptophan 9.51 x 10⁻³ M8.91 x 10⁻⁴ MServes as a baseline for its N-acetylated derivative.
5-Hydroxy-L-Tryptophan 3.20 x 10⁻⁶ M8.69 x 10⁻⁶ MA hydroxylated metabolite of tryptophan with significantly higher antioxidant activity.[4]
N-Acetylcysteine (NAC) Higher than NAC Amide (NACA)Data not consistently reported in IC50/TEACPrimarily acts as a precursor to the potent intracellular antioxidant, glutathione (B108866).[5][6]
Trolox StandardStandard (1.0 TEAC)A water-soluble vitamin E analog, commonly used as a standard in antioxidant assays.[3]
Ascorbic Acid (Vitamin C) Variable, e.g., 14.45 µg/mlVariableA well-known natural antioxidant, often used as a positive control.[7]

Disclaimer: The IC50 values can vary depending on the specific experimental conditions.

Mechanisms of Antioxidant Action

The antioxidant effects of these compounds are mediated through different mechanisms, ranging from direct radical scavenging to influencing cellular antioxidant pathways.

  • This compound and Tryptophan Derivatives: Tryptophan and its derivatives can act as direct free radical scavengers.[8] Some metabolites of tryptophan, such as 3-hydroxyanthranilic acid, can also exert indirect antioxidant effects by activating the Keap1-Nrf2 signaling pathway.[4] This pathway leads to the expression of various antioxidant and cytoprotective enzymes.[9][10]

  • N-Acetylcysteine (NAC): The primary antioxidant mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH), a major component of the cell's endogenous antioxidant defense system.[11] NAC can also directly scavenge some reactive oxygen species.[6] It has been shown to modulate inflammatory signaling pathways like NF-κB and MAPKs and can influence the Nrf2 pathway.[11][12]

  • Trolox: As a vitamin E analog, Trolox acts as a potent chain-breaking antioxidant by donating a hydrogen atom from its chromanol ring to peroxyl radicals, thus terminating lipid peroxidation chain reactions.[13][14] Its intracellular scavenging activity is a key protective mechanism.[15]

  • Ascorbic Acid (Vitamin C): Ascorbic acid is a versatile antioxidant that can directly scavenge a wide range of reactive oxygen species by donating electrons.[16] It also plays a crucial role in regenerating other antioxidants, such as vitamin E, from their radical forms.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of antioxidant properties. Below are standardized protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance at 517 nm is measured to determine the extent of radical scavenging.[11]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and other test compounds in a suitable solvent (e.g., methanol, ethanol, or water) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm.[13]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and other test compounds in a suitable solvent.

  • Reaction: Add a small volume of the sample dilutions to a fixed volume of the ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity can be expressed as the percentage of inhibition or in terms of Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results with a standard curve prepared with Trolox.

Visualizing Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_Solution->Mix Sample_Dilutions Prepare Sample Dilutions Sample_Dilutions->Mix Incubate Incubate 30 min in Dark Mix->Incubate Start Reaction Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Scavenging and IC50 Measure_Abs->Calculate_IC50

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Stock Solution (12-16h) Working_Solution Dilute to Working Solution (Abs=0.7) ABTS_Radical->Working_Solution Mix Mix Sample and ABTS•+ Solution Working_Solution->Mix Sample_Dilutions Prepare Sample Dilutions Sample_Dilutions->Mix Incubate Incubate 6 min Mix->Incubate Start Reaction Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate_TEAC Calculate % Inhibition and TEAC Measure_Abs->Calculate_TEAC

ABTS Assay Experimental Workflow

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitination Nrf2->Ub Targeted for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Leads to Antioxidant Antioxidant (e.g., Tryptophan Metabolite) Antioxidant->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

Keap1-Nrf2 Antioxidant Signaling Pathway

Conclusion

Compared to other antioxidants, this compound may offer a unique profile, potentially combining direct radical scavenging capabilities with the ability to influence cellular antioxidant defense mechanisms, similar to other tryptophan metabolites. Further research employing standardized assays, such as DPPH and ABTS, is warranted to quantify its antioxidant capacity relative to established standards like Trolox and Ascorbic Acid. Such studies will be invaluable for its potential application in the development of new therapeutic agents.

References

A Comparative Analysis of Ac-DL-Trp-OH Purity from Various Suppliers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and safety of their experimental results. This guide provides a comparative assessment of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) from various suppliers, supported by a summary of analytical data and detailed experimental protocols for purity verification.

This compound is a modified amino acid with significant applications in the pharmaceutical and biotechnology sectors. It is often used as a stabilizer in therapeutic protein formulations and has demonstrated neuroprotective properties, making its purity a critical quality attribute. This guide aims to assist researchers in making informed decisions when sourcing this compound.

Purity Comparison of this compound from Different Suppliers

The following table summarizes the purity specifications of this compound as advertised by several chemical suppliers. It is important to note that the analytical method used for purity determination can influence the reported value. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

SupplierPurity SpecificationAnalytical Method
MedchemExpress99.49%HPLC
Shanghai Ruifu Chemical Co.99.6%Titration
Sigma-Aldrich≥98%TLC
TCI Chemicals>98.0%HPLC
Santa Cruz Biotechnology≥99%Not Specified

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound and identify potential impurities, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of this compound and detecting related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Macherey-Nagel Nucleosil 100-5 C18)[1]

Mobile Phase:

  • A gradient elution using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffered solution (pH 2.3) is effective.

  • An alternative isocratic method can utilize a mobile phase consisting of 0.01M octane (B31449) sulfonate (pH 2.2), methanol, and acetonitrile (90:8:2 v/v/v).

Detection:

  • UV detection at 220 nm or 280 nm is suitable[2].

Sample Preparation:

  • Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and detect impurities.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or 400 MHz)

Sample Preparation:

  • Dissolve the this compound sample in a deuterated solvent, such as DMSO-d₆[3].

Typical ¹H NMR Data in DMSO-d₆:

  • Characteristic peaks for the acetyl group, the tryptophan indole (B1671886) ring, and the alpha- and beta-protons should be observed. The spectrum available on ChemicalBook for N-Acetyl-L-tryptophan in DMSO-d6 can be used as a reference[3].

Mass Spectrometry (MS)

LC-MS/MS is a highly sensitive technique for identifying and quantifying impurities, even at trace levels.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer.

Ionization Method:

  • Electrospray ionization (ESI) in positive ion mode is commonly used for this type of molecule.

Analysis:

  • A full scan can determine the molecular weight of the parent compound.

  • Multiple reaction monitoring (MRM) can be used for targeted analysis of known impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of this compound received from a supplier.

Purity_Assessment_Workflow cluster_0 Initial Steps cluster_1 Analytical Testing cluster_2 Data Analysis and Conclusion Receive Receive this compound Document Review Certificate of Analysis Receive->Document Prepare Prepare Stock and Working Solutions Document->Prepare HPLC HPLC Analysis (Purity Assay, Impurity Profile) Prepare->HPLC NMR NMR Spectroscopy (Structural Confirmation) Prepare->NMR MS LC-MS/MS Analysis (Impurity Identification) Prepare->MS Analyze Analyze and Compare Data HPLC->Analyze NMR->Analyze MS->Analyze Qualify Qualify Batch for Use Analyze->Qualify

Caption: Workflow for the comprehensive purity assessment of this compound.

Role in Biological Signaling Pathways

N-acetyl-L-tryptophan (the L-enantiomer of the DL-racemic mixture) has been shown to exert neuroprotective effects by modulating key signaling pathways involved in inflammation and apoptosis. Understanding these pathways is crucial for researchers in drug development.

Inhibition of Neuroinflammation

N-acetyl-L-tryptophan can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to downregulate the expression of TLR4 and the subsequent activation of nuclear factor-kappa B (NF-κB). This, in turn, suppresses the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response that leads to the production of pro-inflammatory cytokines like IL-1β.[4][5][6]

Neuroinflammation_Pathway AcDLTrpOH N-acetyl-L-tryptophan TLR4 TLR4 AcDLTrpOH->TLR4 inhibits NFkB NF-κB TLR4->NFkB activates NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 promotes Inflammation Neuroinflammation NLRP3->Inflammation leads to

Caption: Inhibition of the TLR4/NF-κB/NLRP3 neuroinflammatory pathway by N-acetyl-L-tryptophan.

Prevention of Apoptosis

Another significant neuroprotective mechanism of N-acetyl-L-tryptophan is its ability to inhibit the mitochondrial pathway of apoptosis. It has been identified as an inhibitor of cytochrome c release from the mitochondria into the cytoplasm.[7][8][9] The release of cytochrome c is a critical step in the activation of caspases, which are the executioner enzymes of apoptosis. By preventing cytochrome c release, N-acetyl-L-tryptophan helps to maintain mitochondrial integrity and prevent the downstream activation of the apoptotic cascade.[8][10]

Apoptosis_Pathway Stress Cellular Stress (e.g., Oxidative Stress) Mitochondria Mitochondria Stress->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspases Caspase Activation CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes AcDLTrpOH N-acetyl-L-tryptophan AcDLTrpOH->CytC inhibits

Caption: N-acetyl-L-tryptophan's role in preventing apoptosis by inhibiting mitochondrial cytochrome c release.

References

A Comparative Guide to the Neuroprotective Effects of N-acetyl-L-tryptophan and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of N-acetyl-L-tryptophan (NAT) against three other notable neuroprotective agents: Riluzole (B1680632), N-acetylcysteine (NAC), and Edaravone. The information presented is collated from preclinical studies, offering a comprehensive overview of their mechanisms of action, and is supported by available experimental data to aid in research and development decisions.

I. Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of N-acetyl-L-tryptophan and the selected alternative agents in various experimental models of neurodegenerative diseases.

Table 1: In Vitro Neuroprotection Data
CompoundCell ModelInsultConcentrationOutcome MeasureResultCitation(s)
N-acetyl-L-tryptophan (NAT) NSC-34 Motor Neuron-like CellsHydrogen Peroxide0.001–10 nMCell ViabilitySignificant increase in cell survival[1]
Primary Motor NeuronsHydrogen Peroxide10 µMCell DeathInhibition of cell death[1]
Riluzole Differentiated NSC-34 CellsThapsigarginNot SpecifiedApoptotic Cell Death20% absolute reduction (47.6% relative reduction)[2]
N-acetylcysteine (NAC) Cortical NeuronsAmyloid-β Peptide1 mMCell ViabilitySignificant protection[3]
SH-SY5Y Neuroblastoma CellsThimerosal100 µMCell ViabilitySignificant protection[3]
Edaravone Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Table 2: In Vivo Neuroprotection Data (ALS Models)
CompoundAnimal ModelAdministration Route & DoseOutcome MeasureResultCitation(s)
N-acetyl-L-tryptophan (NAT) SOD1-G93A Transgenic MiceNot SpecifiedDisease Onset & SurvivalDelayed disease onset and extended survival[4]
Riluzole SOD1-G93A Transgenic Mice8 mg/kg/day in drinking waterDisease Onset & SurvivalNo significant difference in clinical disease onset or survival[5]
SOD1-G93A, TDP-43A315T, FUS (1-359) Mice22 mg/kg in drinking waterLifespan & Motor PerformanceNo significant benefit on lifespan or motor performance decline[6]
N-acetylcysteine (NAC) SOD1-G93A Transgenic Mice1% in drinking waterSurvival & Motor ImpairmentSignificantly prolonged survival and delayed onset of motor impairment[7][8]
SOD1-G93A Transgenic MiceIntranasal with PEG-PCL-TatSurvival DurationMedian survival prolonged by 11.5 days[9]
Table 3: In Vivo Neuroprotection Data (Other Neurological Models)
CompoundAnimal ModelAdministration Route & DoseOutcome MeasureResultCitation(s)
N-acetyl-L-tryptophan (NAT) Aluminum-induced Dementia Rats50 mg/kgSpatial Memory (Morris Water Maze)Significant improvement in memory alterations[10]
Aβ 1-42-induced Alzheimer's Rats30 & 50 mg/kgCognitive Decline (Morris Water Maze)Significantly lowered cognitive decline[11][12]
N-acetylcysteine (NAC) Rat Model of Neonatal Nerve Injury750 mg/kg/day IPMotor Neuron SurvivalIncreased motor neuron survival after crush injury[13]
Edaravone Diabetic Stroke Model (MCAO) Rats3 and 10 mg/kgInfarct & Edema VolumeSignificantly diminished cerebral infarct and edema volume[14]
Focal Cerebral Ischemia Animal ModelsVariousFunctional & Structural OutcomeImproved functional outcome by 30.3% and structural outcome by 25.5%[11]

II. Mechanisms of Action: A Visual Comparison

The neuroprotective effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

N-acetyl-L-tryptophan (NAT)

NAT exhibits a dual mechanism of action involving the antagonism of the Neurokinin-1 receptor (NK-1R) and the inhibition of the mitochondrial apoptotic pathway.

NAT_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion NK1R NK-1R PLC PLC NK1R->PLC Activates NAT N-acetyl-L-tryptophan NAT->NK1R Antagonizes Mito Mitochondrion NAT->Mito Inhibits Release SP Substance P SP->NK1R Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Neuroinflammation (e.g., IL-1β) NFkB->Inflammation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Riluzole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-gated Na⁺ Channels Glutamate_release Glutamate Release Na_channel->Glutamate_release Triggers Riluzole Riluzole Riluzole->Na_channel Inhibits NMDA_R NMDA Receptor Riluzole->NMDA_R Inhibits Kainate_R Kainate Receptor Riluzole->Kainate_R Inhibits Glutamate Glutamate Glutamate_release->Glutamate Glutamate->NMDA_R Activates Glutamate->Kainate_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Kainate_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity NAC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_membrane Cell Membrane NAC N-acetylcysteine Cysteine Cysteine NAC->Cysteine Deacetylation NFkB NF-κB NAC->NFkB Inhibits Cystine_Glutamate_Antiporter Cystine/Glutamate Antiporter (xCT) NAC->Cystine_Glutamate_Antiporter Modulates GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation Edaravone_Mechanism cluster_radicals Free Radicals cluster_damage Cellular Damage Edaravone Edaravone Hydroxyl Hydroxyl Radical (•OH) Edaravone->Hydroxyl Scavenges Peroxyl Peroxyl Radical (ROO•) Edaravone->Peroxyl Scavenges Lipid_Peroxidation Lipid Peroxidation Hydroxyl->Lipid_Peroxidation DNA_Damage DNA Damage Hydroxyl->DNA_Damage Protein_Oxidation Protein Oxidation Hydroxyl->Protein_Oxidation Peroxyl->Lipid_Peroxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage DNA_Damage->Neuronal_Damage Protein_Oxidation->Neuronal_Damage

References

A Comparative Guide to the Enantiomeric Separation of N-acetyl-D-tryptophan and N-acetyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the successful chiral separation of N-acetyl-tryptophan enantiomers.

The ability to separate enantiomers is of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comprehensive comparison of three powerful analytical techniques—HPLC, SFC, and CE—for the enantiomeric separation of N-acetyl-D-tryptophan and N-acetyl-L-tryptophan. The information presented herein, including detailed experimental protocols and quantitative data, is intended to assist researchers in selecting the most suitable method for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and robust technique for the separation of enantiomers. The use of a chiral stationary phase (CSP) is the most common approach, enabling direct enantioseparation.

Experimental Protocol: Astec® CHIROBIOTIC® T Chiral Stationary Phase

A reliable method for the baseline separation of N-acetyl-DL-tryptophan enantiomers has been developed using a teicoplanin-based CSP.

ParameterCondition
Column Astec® CHIROBIOTIC® T
Dimensions 25 cm x 4.6 mm I.D.
Particle Size 5 µm
Mobile Phase 20 mM Ammonium Acetate in Water : Methanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Preparation N-acetyl-DL-tryptophan dissolved in mobile phase

Quantitative Data:

While specific retention times and resolution values can vary slightly between systems, this method typically yields excellent separation of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample N-acetyl-DL-tryptophan Sample Dissolve Dissolution Sample->Dissolve Solvent Mobile Phase (Solvent) Solvent->Dissolve Injector Injector Dissolve->Injector Inject Sample Column Chiral Column (Astec® CHIROBIOTIC® T) Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector (280 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Experimental Workflow

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times, reduced organic solvent consumption, and complementary selectivity. Polysaccharide-based CSPs are widely used and have shown high success rates in resolving a broad range of chiral compounds.

Experimental Protocol: Chiral SFC with a Polysaccharide-Based CSP

While a specific application note for N-acetyl-tryptophan was not identified, a general method development strategy using a polysaccharide-based column, such as those derived from cellulose (B213188) or amylose, can be effectively employed.

ParameterRecommended Starting Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series)
Dimensions 15 cm or 25 cm x 4.6 mm I.D.
Particle Size 3 µm or 5 µm
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol)
Modifier Gradient 5% to 40% over 5-10 minutes
Flow Rate 2-4 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection UV-Vis or Mass Spectrometry (MS)

Quantitative Data:

The quantitative performance of an SFC method is highly dependent on the specific column and modifier chosen. However, SFC is known to provide high resolution and efficiency, often with significantly shorter run times compared to HPLC.

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC System cluster_data_sfc Data Analysis Sample_SFC N-acetyl-DL-tryptophan Sample Dissolve_SFC Dissolution Sample_SFC->Dissolve_SFC Solvent_SFC Methanol or Ethanol Solvent_SFC->Dissolve_SFC Injector_SFC Injector Dissolve_SFC->Injector_SFC Inject Sample Column_SFC Chiral Column (Polysaccharide-based) Injector_SFC->Column_SFC Pump_CO2 CO₂ Pump Pump_CO2->Injector_SFC Pump_Mod Modifier Pump Pump_Mod->Injector_SFC BPR Backpressure Regulator Column_SFC->BPR Detector_SFC UV/MS Detector BPR->Detector_SFC Chromatogram_SFC Chromatogram Detector_SFC->Chromatogram_SFC Quantification_SFC Peak Integration & Quantification Chromatogram_SFC->Quantification_SFC

SFC Experimental Workflow

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors for the enantioseparation of amino acids and their derivatives.

Experimental Protocol: Chiral CE with a Cyclodextrin Selector

Based on the successful separation of tryptophan enantiomers and the known interaction between N-acetyl-tryptophan and β-cyclodextrin, the following protocol is proposed.[1]

ParameterRecommended Condition
Instrument Capillary Electrophoresis System
Capillary Fused-silica, 50-75 µm I.D.
Background Electrolyte (BGE) 25-50 mM Phosphate buffer (pH 2.5-7.0)
Chiral Selector 10-20 mM β-cyclodextrin (or a derivative like HP-β-CD)
Voltage 15-25 kV
Temperature 25 °C
Detection UV at 214 nm or 280 nm
Injection Hydrodynamic or electrokinetic

Quantitative Data:

The resolution and migration times in CE are highly sensitive to the BGE composition, pH, and the concentration of the chiral selector. Optimization of these parameters is crucial to achieve baseline separation.

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce CE System cluster_data_ce Data Analysis Sample_CE N-acetyl-DL-tryptophan Sample Dissolve_CE Dissolve Sample in BGE or Water Sample_CE->Dissolve_CE BGE_Prep Prepare BGE with Cyclodextrin BGE_Inlet BGE Inlet Vial BGE_Prep->BGE_Inlet BGE_Outlet BGE Outlet Vial BGE_Prep->BGE_Outlet Capillary Capillary Dissolve_CE->Capillary Inject Sample Capillary->BGE_Outlet Detector_CE UV Detector Capillary->Detector_CE BGE_Inlet->Capillary HVPS High Voltage Power Supply HVPS->BGE_Inlet HVPS->BGE_Outlet Electropherogram Electropherogram Detector_CE->Electropherogram Quantification_CE Peak Integration & Quantification Electropherogram->Quantification_CE

CE Experimental Workflow

Comparison of Techniques

FeatureHPLCSFCCE
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase.Partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte.
Speed Moderate to long analysis times.Typically faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase.Can be very fast, but method development can be time-consuming.
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption; uses compressed CO₂ as the primary mobile phase.Very low solvent and sample consumption.
Resolution Generally provides good to excellent resolution.Often provides higher efficiency and resolution compared to HPLC.Can achieve very high resolution due to high theoretical plate counts.
Method Development Well-established protocols; can be time-consuming to screen columns and mobile phases.Rapid method development due to fast equilibration times.Can be complex due to the number of parameters affecting separation (BGE, pH, voltage, etc.).
Cost Moderate to high initial instrument cost and ongoing solvent costs.Higher initial instrument cost, but lower solvent costs can lead to long-term savings.Lower initial instrument cost compared to HPLC and SFC.
Scalability Readily scalable from analytical to preparative scale.Well-suited for both analytical and preparative scale separations.Primarily an analytical technique; preparative scale is challenging.

Conclusion

The choice of technique for the enantiomeric separation of N-acetyl-D-tryptophan and N-acetyl-L-tryptophan will depend on the specific requirements of the analysis.

  • HPLC offers a robust and reliable method with well-established protocols, making it a suitable choice for routine quality control applications.

  • SFC presents a "greener" and often faster alternative, ideal for high-throughput screening and preparative applications where solvent reduction is a priority.

  • CE provides a high-efficiency, low-consumption analytical method, particularly advantageous when sample volume is limited.

For researchers and drug development professionals, a thorough evaluation of these techniques based on the factors outlined in this guide will enable the selection of the most appropriate method to achieve successful and efficient enantiomeric separation of N-acetyl-tryptophan.

References

A Comparative Analysis of Ac-DL-Trp-OH and Melatonin on Sleep Quality: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant disparity in the available research on the effects of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) and melatonin (B1676174) on sleep quality. While melatonin has been extensively studied for its role in regulating sleep-wake cycles, direct experimental data on the impact of this compound on sleep is scarce. This guide provides a comparative overview based on the available evidence, including a detailed analysis of L-tryptophan as a relevant precursor to this compound, alongside established findings for melatonin.

Executive Summary

Melatonin is a well-established neurohormone that plays a pivotal role in the regulation of circadian rhythms and has been the subject of numerous clinical trials assessing its efficacy in treating sleep disorders. In contrast, research on this compound, an acetylated form of the essential amino acid tryptophan, has primarily focused on its neuroprotective properties in the context of neurodegenerative diseases. While this compound is a precursor to serotonin (B10506) and subsequently melatonin, its direct effects on sleep quality have not been extensively investigated in human or animal studies.

This guide will synthesize the available data, offering a comparative perspective on the mechanisms of action and potential effects of these compounds. Given the limited research on this compound, this comparison will heavily leverage data on its parent compound, L-tryptophan, to provide a foundational understanding.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative studies, the following tables summarize the effects of L-tryptophan and melatonin on sleep parameters as documented in independent studies.

Table 1: Comparative Effects of L-Tryptophan and Melatonin on Sleep Parameters

ParameterL-TryptophanMelatonin
Sleep Onset Latency (SOL) DecreaseDecrease[1][2]
Total Sleep Time (TST) Increase[3]Increase[1][2]
Wake After Sleep Onset (WASO) Decrease[4]No significant effect generally reported
Sleep Efficiency IncreaseImprovement in overall sleep quality[1][2]
Subjective Sleep Quality ImprovementImprovement[1][2]

Table 2: Summary of Dosages Used in Clinical Trials

CompoundTypical Dosage Range for Sleep
L-Tryptophan 1 - 5 grams
Melatonin 0.5 - 5 mg

Experimental Protocols

The assessment of sleep quality in clinical and research settings relies on standardized and validated methodologies. Below are detailed protocols for key experiments cited in sleep research.

Polysomnography (PSG)

Polysomnography is the gold-standard objective measure of sleep. It involves the continuous and simultaneous recording of multiple physiological variables during sleep.

  • Procedure:

    • Patient Preparation: The patient arrives at the sleep laboratory in the evening. Electrodes are attached to the scalp (for electroencephalogram - EEG), the outer canthus of the eyes (for electrooculogram - EOG), and the chin (for electromyogram - EMG). Respiratory effort, airflow, oxygen saturation, and heart rhythm (ECG) are also monitored.

    • Data Acquisition: The patient sleeps overnight in a controlled environment while being monitored by a sleep technician. The various physiological signals are recorded continuously.

    • Data Analysis: The recorded data is scored in 30-second epochs to determine sleep stages (N1, N2, N3, and REM), sleep latency, total sleep time, wake after sleep onset, and the number of arousals and apneas/hypopneas.

Subjective Sleep Quality Assessment

Pittsburgh Sleep Quality Index (PSQI)

The PSQI is a self-administered questionnaire that assesses subjective sleep quality over the previous month.

  • Methodology:

    • Questionnaire Administration: The participant completes a 19-item questionnaire.

    • Scoring: The 19 items are grouped into seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction. Each component is scored from 0 to 3.

    • Global Score: The seven component scores are summed to produce a global PSQI score, ranging from 0 to 21. A higher score indicates poorer sleep quality.

Insomnia Severity Index (ISI)

The ISI is a brief, self-report instrument that quantifies the patient's perception of insomnia severity.

  • Methodology:

    • Questionnaire Administration: The participant answers seven questions related to the severity of sleep-onset and sleep-maintenance difficulties, satisfaction with sleep, interference with daily functioning, noticeability of impairment to others, and distress caused by the sleep problem.

    • Scoring: Each item is rated on a 0-4 scale. The total score ranges from 0 to 28.

    • Interpretation: The total score is interpreted as follows: 0-7 (no clinically significant insomnia), 8-14 (subclinical insomnia), 15-21 (clinical insomnia of moderate severity), and 22-28 (severe clinical insomnia).

Signaling and Metabolic Pathways

Melatonin Signaling Pathway

Melatonin exerts its effects primarily through the activation of two G-protein coupled receptors, MT1 and MT2, which are highly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's central circadian pacemaker.

Melatonin_Signaling_Pathway Melatonin Melatonin MT1_Receptor MT1 Receptor Melatonin->MT1_Receptor MT2_Receptor MT2 Receptor Melatonin->MT2_Receptor Gi Gi Protein MT1_Receptor->Gi MT2_Receptor->Gi Phase_Shift Circadian Rhythm Phase Shift MT2_Receptor->Phase_Shift Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase cAMP ↓ cAMP PKA ↓ PKA Neuronal_Inhibition Neuronal Inhibition (Sleep Promotion) PKA->Neuronal_Inhibition

Caption: Melatonin Signaling Pathway.

Tryptophan Metabolism to Melatonin

L-tryptophan, an essential amino acid, is the precursor for the synthesis of serotonin and subsequently melatonin. This metabolic pathway is crucial for the regulation of mood and sleep. N-acetyl-DL-tryptophan is an acetylated derivative of tryptophan.

Tryptophan_to_Melatonin_Pathway cluster_AcDLTrp This compound Metabolism (Hypothesized) cluster_Melatonin_Synthesis Melatonin Synthesis Pathway Ac_DL_Trp N-acetyl-DL-tryptophan (this compound) L_Tryptophan_from_Ac L-Tryptophan Ac_DL_Trp->L_Tryptophan_from_Ac Deacetylation L_Tryptophan L-Tryptophan _5_HTP 5-Hydroxytryptophan (5-HTP) L_Tryptophan->_5_HTP Tryptophan Hydroxylase Serotonin Serotonin _5_HTP->Serotonin 5-HTP Decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT

References

Evaluating Ac-DL-Trp-OH as an Alternative Protease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DL-Trp-OH, or N-Acetyl-DL-tryptophan, is a compound that has garnered attention for its potential therapeutic effects, notably in the realm of neuroprotection. While it is classified as a protease inhibitor, its mechanism of action and efficacy compared to other well-established inhibitors are not widely documented in recent literature. This guide provides a comprehensive evaluation of this compound, presenting available data on its direct protease inhibitory activity, comparing it with other common protease inhibitors, and exploring its alternative mechanisms of action that contribute to its biological effects.

Data Presentation: Comparative Inhibitory Activity

Quantitative data on the direct inhibitory activity of this compound against a broad range of proteases is limited. However, historical studies have characterized the binding of its enantiomers, N-acetyl-L-tryptophan and N-acetyl-D-tryptophan, to the serine protease α-chymotrypsin.

Table 1: Binding of N-Acetyl-tryptophan Enantiomers to α-Chymotrypsin

CompoundTarget ProteaseInhibition TypeBinding Constant (K) at pH 7.9 (M⁻¹)
N-acetyl-L-tryptophanα-ChymotrypsinCompetitive2.5 x 10³
N-acetyl-D-tryptophanα-ChymotrypsinCompetitive1.8 x 10²

Data extracted from Johnson, C. H., & Knowles, J. R. (1966). The binding of inhibitors to α-chymotrypsin. Biochemical Journal, 101(1), 56–62.

To provide a context for these values, the following tables summarize the inhibitory constants (IC₅₀ and Kᵢ) of commonly used protease inhibitors against various protease classes.

Table 2: Inhibitory Activity of Common Serine Protease Inhibitors

InhibitorTarget Protease(s)IC₅₀Kᵢ
AprotininTrypsin, Chymotrypsin (B1334515), Plasmin, Kallikrein-~0.06 pM (Trypsin)
LeupeptinTrypsin, Plasmin, Kallikrein~10 µg/mL (Trypsin)~1-10 nM (Trypsin)
PMSFChymotrypsin, Trypsin, Thrombin~0.1-1 mM-

Table 3: Inhibitory Activity of Common Cysteine Protease Inhibitors

InhibitorTarget Protease(s)IC₅₀Kᵢ
E-64Papain, Cathepsins~1-10 µM~10-100 nM
LeupeptinCalpain, Cathepsin B~1-10 µg/mL~10-100 nM

Table 4: Inhibitory Activity of Common Aspartyl and Metalloprotease Inhibitors

InhibitorTarget Protease(s)ClassIC₅₀Kᵢ
Pepstatin APepsin, Cathepsin D, ReninAspartyl~1 nM (Pepsin)~1 nM (Pepsin)
EDTAVarious MetalloproteasesMetalloVariesVaries
1,10-PhenanthrolineVarious MetalloproteasesMetalloVariesVaries

Alternative Mechanisms of Action of N-Acetyl-L-tryptophan

Recent research has focused on the neuroprotective effects of the L-enantiomer of this compound, N-acetyl-L-tryptophan (L-NAT). These effects are primarily attributed to its role as a neurokinin-1 receptor (NK-1R) antagonist and an inhibitor of the intrinsic apoptosis pathway, rather than direct, broad-spectrum protease inhibition.

Neurokinin-1 Receptor (NK-1R) Antagonism

L-NAT has been shown to antagonize the NK-1R, blocking the pro-inflammatory and apoptotic signaling of its ligand, Substance P. This mechanism is central to its observed neuroprotective effects in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R Neurokinin-1 Receptor (NK-1R) Substance_P->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, NF-κB activation) Ca_release->Downstream PKC->Downstream LNAT N-acetyl-L-tryptophan (Ac-L-Trp-OH) LNAT->NK1R Antagonizes

Caption: Neurokinin-1 Receptor Signaling Pathway and its Antagonism by N-acetyl-L-tryptophan.

Inhibition of the Intrinsic Apoptosis Pathway

L-NAT has been demonstrated to inhibit the release of cytochrome c from mitochondria, a key initiating step in the intrinsic pathway of apoptosis. This action prevents the activation of caspases, a family of cysteine proteases that execute programmed cell death. While this involves the regulation of proteases (caspases), it is an indirect effect rather than direct competitive or non-competitive inhibition of the active caspases themselves.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress Cellular Stress (e.g., Oxidative Stress) Mito Mitochondrion Stress->Mito Induces CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 Procaspase9 Procaspase-9 Apoptosome Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes LNAT N-acetyl-L-tryptophan (Ac-L-Trp-OH) LNAT->Mito Inhibits Release of Cytochrome c CytCApaf1Procaspase9 CytCApaf1Procaspase9 CytCApaf1Procaspase9->Apoptosome

Caption: Intrinsic Apoptosis Pathway and the Inhibitory Action of N-acetyl-L-tryptophan.

Experimental Protocols

The following is a general protocol for a colorimetric assay to determine the inhibitory activity of a compound against chymotrypsin, based on the hydrolysis of a suitable substrate like N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Protocol: Chymotrypsin Inhibition Assay (Colorimetric)

1. Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) or other suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • This compound and other test inhibitors

  • Solvent for inhibitors (e.g., DMSO or buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 256 nm for BTEE).

2. Experimental Workflow:

Chymotrypsin_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement and Analysis prep_reagents Prepare Reagents: - Chymotrypsin solution in buffer - Substrate solution - Serial dilutions of inhibitors add_inhibitor Add inhibitor dilutions and enzyme to microplate wells prep_reagents->add_inhibitor pre_incubate Pre-incubate at room temperature (e.g., 10-15 minutes) add_inhibitor->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate read_absorbance Measure absorbance kinetically (e.g., every minute for 10-20 minutes) add_substrate->read_absorbance calculate_rate Calculate the initial reaction rate (V₀) for each inhibitor concentration read_absorbance->calculate_rate plot_data Plot % Inhibition vs. [Inhibitor] calculate_rate->plot_data determine_ic50 Determine IC₅₀ from the dose-response curve plot_data->determine_ic50

Caption: General workflow for a chymotrypsin inhibition assay.

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (e.g., BTEE) in an appropriate solvent.

    • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of each inhibitor dilution to the respective wells. Include a control well with buffer/solvent only.

    • Add the α-chymotrypsin solution to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion

This compound, and specifically its enantiomers, demonstrate competitive inhibition of the serine protease α-chymotrypsin. However, the broader applicability of this compound as a direct protease inhibitor across different protease families remains to be thoroughly investigated with modern techniques. Current research strongly suggests that its significant biological effects, particularly in neuroprotection, are mediated through alternative pathways, including the antagonism of the neurokinin-1 receptor and the inhibition of the intrinsic apoptosis pathway. For researchers considering this compound, it is crucial to evaluate its activity not only through direct protease inhibition assays but also through functional assays that probe these alternative signaling pathways to fully understand its potential as a therapeutic agent. Further studies are warranted to elucidate its complete inhibitory profile and to directly compare its potency against a wider range of proteases and established inhibitors.

Ac-DL-Trp-OH: A Comparative Guide to its Role as a Cytochrome c Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and cellular biology, understanding the mechanisms of apoptosis, or programmed cell death, is paramount. A critical event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. This guide provides a comprehensive comparison of Ac-DL-Trp-OH (N-acetyl-DL-tryptophan) with other known inhibitors of this process, supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.

Performance Comparison of Cytochrome c Release Inhibitors

This compound has been identified as an inhibitor of mitochondrial cytochrome c release. Its efficacy, along with that of other small molecule inhibitors, is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of alternative inhibitors, providing a clear comparison of their potencies.

CompoundIC50 (µM)Cell/System TypeNotes
This compound 12.6Purified mouse liver mitochondriaIdentified in a screen for neuroprotective agents.
Parthenolide1.3Purified mouse liver mitochondriaA sesquiterpene lactone with known anti-inflammatory and anti-cancer effects.
Hydroxyprogesterone caproate2.5Purified mouse liver mitochondriaA synthetic progestin.
Probucol6.6Purified mouse liver mitochondriaA lipid-lowering agent with antioxidant properties.
Methazolamide9.5Purified mouse liver mitochondriaA carbonic anhydrase inhibitor.
Doxycycline hydrochloride12.4Purified mouse liver mitochondriaA tetracycline (B611298) antibiotic.
Minocycline hydrochloride14.4Purified mouse liver mitochondriaA tetracycline antibiotic with neuroprotective properties.
Melatonin15.5Purified mouse liver mitochondriaA hormone involved in the sleep-wake cycle with antioxidant properties.
ADDA 5<15Human glioma cellsA non-competitive inhibitor of cytochrome c oxidase.
IP3RCYT Peptide~0.1In vitro binding assayA peptide inhibitor that blocks the interaction between cytochrome c and the IP3 receptor.[1]

Signaling Pathways and Experimental Workflows

To understand the significance of inhibiting cytochrome c release, it is crucial to visualize its role in the intrinsic apoptotic pathway. The following diagram, generated using the DOT language, illustrates this cascade.

cluster_0 Mitochondrion cluster_1 Cytosol Mitochondrial\nStress Mitochondrial Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial\nStress->Cytochrome_c_Release Induces Apaf1 Apaf1 Cytochrome_c_Release->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves and Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Inhibitors This compound & Alternatives Inhibitors->Cytochrome_c_Release Inhibit Start Start: Treat Cells/Mitochondria Fractionation Cellular Fractionation Start->Fractionation Flow_Cytometry Flow Cytometry Start->Flow_Cytometry Whole Cell Analysis Cytosolic_Fraction Cytosolic Fraction Fractionation->Cytosolic_Fraction Mitochondrial_Fraction Mitochondrial Fraction Fractionation->Mitochondrial_Fraction Analysis Analysis of Cytochrome c Cytosolic_Fraction->Analysis Western_Blot Western Blot Analysis->Western_Blot ELISA ELISA Analysis->ELISA Results Results: Quantify Inhibition Western_Blot->Results ELISA->Results Flow_Cytometry->Results

References

A Comparative Guide to the Molecular Effects of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature does not contain comparative transcriptomic studies (e.g., RNA-Seq, microarray) on cells treated with N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH). This guide, therefore, summarizes the currently understood comparative molecular mechanisms of its active isomer, N-Acetyl-L-Tryptophan (L-NAT), based on protein-level and cell-based assays.

N-Acetyl-DL-Tryptophan is a racemic mixture containing both N-Acetyl-L-Tryptophan (L-NAT) and N-Acetyl-D-Tryptophan (D-NAT). Research into its biological activity has revealed significant neuroprotective effects, primarily attributed to the L-isomer. These effects have been observed in cellular models of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] The protective action of L-NAT is linked to its ability to antagonize the neurokinin-1 receptor (NK-1R) and inhibit mitochondrial-mediated apoptotic pathways.[1][2][3]

Comparative Effects of N-Acetyl-Tryptophan Isomers

The following table summarizes the observed effects of this compound and its individual isomers on neuronal cells, as derived from in-vitro studies.

Parameter N-Acetyl-L-Tryptophan (L-NAT)N-Acetyl-D-Tryptophan (D-NAT)N-Acetyl-DL-TryptophanSupporting Evidence
Neuroprotection ProtectiveNo protective effectProtective[1][2]
NK-1R Binding Forms stable complexIneffectiveForms stable complex[1][2]
Substance P Secretion InhibitsNo effect reportedInhibits[1][3]
IL-1β Secretion InhibitsNo effect reportedInhibits[1][3]
Caspase-1 Activation InhibitsNo effect reportedInhibits[1][3]
Caspase-3 Activation InhibitsNo effect reportedInhibits[1]
Caspase-9 Activation InhibitsNo effect reportedInhibits[1]
Cytochrome c Release InhibitsNo effect reportedInhibits[1][3]
Smac/AIF Release InhibitsNo effect reportedInhibits[1][3]
Proteasomal Function Restores activityNo effect reportedRestores activity[1]

Experimental Protocols

While specific transcriptomic protocols are unavailable, the following are detailed methodologies typical for the types of experiments used to generate the data cited in this guide.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: NSC-34 motor neuron-like cells or primary motor neurons are commonly used.[1][2]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Cell Death: To model neurodegenerative stress, cell death is often induced by treating cells with an oxidative agent like hydrogen peroxide (H₂O₂).[3]

  • Treatment Protocol: Cells are pre-treated with varying concentrations of L-NAT, D-NAT, or this compound (e.g., 0.001–10 nM) for a period (e.g., 2 hours) before the addition of the toxic stimulus.[3]

Quantification of Secreted Factors (ELISA)
  • Objective: To measure the concentration of secreted signaling molecules like Substance P and Interleukin-1 beta (IL-1β) in the cell culture medium.

  • Procedure:

    • After treatment, the cell culture supernatant is collected.

    • An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target molecule (e.g., Substance P) is used.

    • The supernatant is added to wells pre-coated with a capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate.

    • The resulting colorimetric change is measured using a microplate reader at a specific wavelength.

    • Concentrations are determined by comparison to a standard curve.

Caspase Activity Assay
  • Objective: To measure the activity of key apoptosis-executing enzymes (Caspase-1, -3, -9).

  • Procedure:

    • Cells are lysed to release intracellular contents.

    • The cell lysate is incubated with a synthetic substrate that is specific to the caspase of interest and is conjugated to a fluorophore or chromophore.

    • An active caspase in the lysate cleaves the substrate, releasing the reporter molecule.

    • The fluorescence or absorbance is measured over time using a plate reader.

    • The rate of signal increase is proportional to the caspase activity in the sample.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the neuroprotective effects of N-Acetyl-Tryptophan isomers.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture NSC-34 Motor Neuron Cells B Seed Cells in Multi-well Plates A->B C Pre-treat with Ac-Trp-OH Isomers B->C D Induce Oxidative Stress (e.g., H₂O₂) C->D E Incubate for Defined Period D->E F Cell Viability Assay E->F G ELISA for Secreted Factors E->G H Caspase Activity Assay E->H I Western Blot for Apoptotic Proteins E->I

Caption: Workflow for evaluating the neuroprotective potential of Ac-Trp-OH.

Neuroprotective Signaling Pathway of L-NAT

This diagram illustrates the key molecular interactions through which N-Acetyl-L-Tryptophan (L-NAT) is understood to exert its neuroprotective effects.

G cluster_stimulus Cellular Stress cluster_treatment Therapeutic Agent cluster_pathway Intracellular Signaling Cascade Stress Oxidative Stress, Neuroinflammation NK1R NK-1R Stress->NK1R activates Mito Mitochondria Stress->Mito induces damage LNAT N-Acetyl-L-Tryptophan (L-NAT) LNAT->NK1R inhibits LNAT->Mito inhibits release of pro-apoptotic factors NK1R->Mito promotes dysfunction Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c to activate Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis & Cell Death Casp3->Apoptosis executes

Caption: L-NAT inhibits apoptosis by blocking NK-1R and mitochondrial dysfunction.

References

Unveiling the Anti-Inflammatory Potential of Ac-DL-Trp-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying novel anti-inflammatory agents with favorable safety profiles is a perpetual quest. Ac-DL-Trp-OH (N-acetyl-DL-tryptophan) has emerged as a compound of interest, with accumulating evidence suggesting its potential to modulate inflammatory pathways. This guide provides an objective comparison of the anti-inflammatory activity of this compound with alternative compounds, supported by available experimental data.

Due to a scarcity of direct research on the racemic mixture this compound, this guide will primarily focus on the data available for its L-isomer, N-acetyl-L-tryptophan (L-NAT), as a representative proxy. It is important to note that the biological activity of the D-isomer may differ, and further research on the racemic mixture is warranted.

Comparative Efficacy of this compound and Derivatives

Studies on L-NAT and its derivatives have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. The primary mechanism appears to be the modulation of key inflammatory mediators.

One study highlighted that L-NAT can inhibit the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the activation of caspase-1, a key enzyme in the inflammatory cascade.[1] While a specific IC50 value for the anti-inflammatory effect was not provided, its neuroprotective IC50 was noted as 16 nM in primary motor neurons, suggesting potent biological activity.[2]

Furthermore, derivatives of N-acyl tryptophan have shown potent antagonism of the P2Y14 receptor, a target implicated in inflammatory diseases. One such derivative, compound II-3, exhibited an impressive IC50 value of 1.2 nM and was effective in a lipopolysaccharide (LPS)-induced acute lung injury model by inhibiting the NLRP3 inflammasome pathway.[3] Another related compound, N-acetyl kynurenine (B1673888) (NAK), a breakdown product of N-acetyl tryptophan, demonstrated a dose-dependent inhibition of Interleukin-6 (IL-6) release in LPS-stimulated macrophages, with a maximal inhibition of 50%.[4]

CompoundTarget/ModelKey FindingsReference
N-acetyl-L-tryptophan (L-NAT) NSC-34 motoneuronsInhibition of IL-1β secretion and caspase-1 activation.[1]
N-acyl tryptophan derivative (II-3) P2Y14 Receptor / LPS-induced acute lung injuryPotent P2Y14R antagonist (IC50 = 1.2 nM); inhibited NLRP3 inflammasome.[3]
N-acetyl kynurenine (NAK) LPS-stimulated THP-1 macrophagesDose-dependent inhibition of IL-6 release (max 50%).[4]

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anti-inflammatory actions of this compound and its analogs are believed to be mediated through multiple signaling pathways.

A key pathway implicated is the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome axis . L-NAT has been shown to attenuate inflammation in a rat model of hepatic ischemia-reperfusion injury by downregulating the expression of TLR4 and NF-κB, which in turn inhibits the activation of the NLRP3 inflammasome and subsequent release of IL-1β.[5]

TLR4_NLRP3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB proIL1b pro-IL-1β NFkB->proIL1b transcription IL1b IL-1β (mature) NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 activation Casp1->IL1b cleavage Inflammation Inflammation IL1b->Inflammation AcDLTrpOH This compound (via L-NAT) AcDLTrpOH->TLR4 inhibits AcDLTrpOH->NLRP3 inhibits

TLR4/NLRP3 Inflammasome Pathway and L-NAT Inhibition.

Another relevant pathway involves the neurokinin-1 receptor (NK-1R) . L-NAT acts as an antagonist at this receptor, which can disrupt the pro-inflammatory signaling of its ligand, substance P.[2]

The aryl hydrocarbon receptor (AhR) has also been identified as a potential target. The L-NAT breakdown product, NAK, is believed to exert some of its anti-inflammatory effects through the activation of AhR, leading to a reduction in pro-inflammatory cytokine secretion.[4]

Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Direct comparative studies between this compound and common NSAIDs like ibuprofen (B1674241) or diclofenac (B195802) are currently lacking in the scientific literature. However, a comparison can be inferred based on their known mechanisms of action.

NSAIDs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins.[6][7][8][9] There is no current evidence to suggest that this compound or its derivatives directly inhibit COX enzymes. This suggests a distinct and potentially complementary mechanism of action. While NSAIDs are effective, their use can be associated with gastrointestinal and cardiovascular side effects due to the inhibition of the homeostatic functions of COX-1.[7] Compounds like this compound, which act on different inflammatory pathways, may offer a safer alternative or a synergistic effect when used in combination with NSAIDs.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assessment in LPS-Stimulated Macrophages

This protocol is a standard method for evaluating the anti-inflammatory potential of a compound by measuring its effect on cytokine production in immune cells.[5][10]

1. Cell Culture and Seeding:

  • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various concentrations of this compound (or the test compound) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with vehicle only, and cells treated with LPS and vehicle).

3. Cytokine Measurement:

  • After incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cell debris.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

Workflow for in vitro anti-inflammatory screening.
In Vivo Anti-Inflammatory Activity Assessment using Carrageenan-Induced Paw Edema

This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[11][12][13][14]

1. Animal Preparation:

  • Use male Wistar rats or Swiss albino mice (weighing 150-200g).

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight before the experiment with free access to water.

2. Compound Administration:

  • Administer this compound (or the test compound) orally or intraperitoneally at different doses.

  • Administer a control vehicle (e.g., saline) to the control group and a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) to a positive control group.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ac-DL-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Ac-DL-Trp-OH (N-acetyl-DL-tryptophan), ensuring the well-being of laboratory personnel and the integrity of your work.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate laboratory ventilation.

Engineering Controls:

  • Work in a well-ventilated area.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Use a laboratory exhaust hood, especially where dust may be generated.[4]

Personal Protective Equipment:

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety Glasses with Side ShieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[1][4]
Chemical Safety GogglesWear when there is a potential for splashing or significant dust generation.[3]
Hand Protection Chemical Impermeable GlovesInspect gloves prior to use and use proper removal techniques to avoid skin contact.[1][4]
Body Protection Protective Clothing/Laboratory CoatWear to prevent skin contact.[1][5]
Respiratory Protection Dust Respirator (e.g., N95)Required when ventilation is inadequate or when handling large quantities that may generate dust.[5][6]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[5]

  • Store in a cool, dry, and well-ventilated area in a tightly closed, original container.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][7]

  • Recommended storage temperature is between 2-8°C.[6]

2. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Prevent the formation of dust and aerosols.[1][2] If dust is generated, use wet methods for cleaning up spills.[8]

  • Use non-sparking tools to prevent ignition sources, as fine dust dispersed in the air can be a potential explosion hazard.[1][8]

  • Do not eat, drink, or smoke in the handling area.[2][5]

  • Wash hands thoroughly with soap and water after handling the compound.[2][5]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][7][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[3][7][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[4] The material can generally be disposed of as a non-hazardous substance in accordance with local, state, and federal regulations.[8]

  • Containers: Do not reuse empty containers.[2] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[1]

  • Spills: For minor spills, sweep or shovel the material into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[5] For major spills, evacuate the area and alert the fire brigade.[5] Prevent the spillage from entering drains, sewers, or water courses.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Retrieve from Storage C->D Proceed to handling E Weigh/Handle Compound D->E F Perform Experiment E->F G Clean Work Area F->G Experiment complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-DL-Trp-OH
Reactant of Route 2
Reactant of Route 2
Ac-DL-Trp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.